Methylamino-peg4-acid hydrochloride salt
Description
BenchChem offers high-quality Methylamino-peg4-acid hydrochloride salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylamino-peg4-acid hydrochloride salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6.ClH/c1-13-3-5-17-7-9-19-11-10-18-8-6-16-4-2-12(14)15;/h13H,2-11H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUOZBNFKRXAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCOCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Methylamino-PEG4-Acid Hydrochloride in Bioconjugation & PROTAC Design
Executive Summary
Methylamino-PEG4-acid hydrochloride (CAS: 1283658-71-8) is a specialized heterobifunctional linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) .[1] Distinguished by its secondary amine (N-methyl) terminus and a hydrophilic polyethylene glycol (PEG) spacer, this molecule addresses critical solubility and pharmacokinetic challenges in drug development.
This guide details the structural properties, mechanistic advantages, and validated experimental protocols for utilizing Methylamino-PEG4-acid HCl in high-fidelity bioconjugation workflows.
Chemical Identity & Structural Analysis[1][2]
The efficacy of Methylamino-PEG4-acid stems from its tripartite architecture, designed to bridge biological ligands while modulating physicochemical properties.
| Parameter | Technical Specification |
| Chemical Name | Methylamino-PEG4-acid hydrochloride salt |
| CAS Number | 1283658-71-8 |
| Formula (Free Base) | |
| Formula (Salt) | |
| Molecular Weight | 279.33 g/mol (Free Base) / ~315.8 g/mol (HCl Salt) |
| Structure | |
| Solubility | High in Water, DMSO, DMF, Methanol |
| Acidity (pKa) | Amine: ~10.5 (protonated) | Acid: ~4.5 |
Structural Logic
-
N-Methyl Terminus (
): Unlike primary amines, the secondary methylamine reduces the risk of unwanted side reactions (e.g., intramolecular cyclization) and often mimics the native structure of E3 ligase binders (e.g., VHL ligands), preserving binding affinity. Upon conjugation with an electrophile (e.g., NHS ester), it forms a tertiary amide , which is metabolically stable and conformationally distinct. -
PEG4 Spacer (
): The tetra-ethylene glycol chain provides a discrete distance (~16–20 Å) between the two conjugated moieties. This length is empirically favored in PROTAC design to enable the formation of a productive ternary complex between the target protein and E3 ligase without inducing steric clash. -
Terminal Carboxylic Acid: Provides a versatile handle for activation (via EDC/NHS or HATU) to couple with amine-containing payloads or ligands.
Mechanism of Action in Drug Development
The "PEG Effect" in PROTACs
Small molecule degraders often suffer from poor aqueous solubility and high lipophilicity (high LogP). Incorporating the PEG4 motif of Methylamino-PEG4-acid:
-
Enhances Solubility: The ether oxygens act as hydrogen bond acceptors, significantly lowering the LogP of the final conjugate.
-
Stealth Properties: Reduces non-specific binding to plasma proteins, potentially improving the pharmacokinetic (PK) profile.
Linkerology & Ternary Complexes
In PROTACs, the linker is not merely a connector; it is a thermodynamic driver.
-
Cooperativity: The flexibility of the PEG4 chain allows the E3 ligase and Target Protein to orient correctly for ubiquitin transfer.
-
Methylamino Specificity: Many VHL-recruiting ligands require a methylated amine for optimal binding. Using a primary amine linker could abrogate binding affinity. This linker provides the necessary methyl group pre-installed.
Experimental Protocols
Protocol A: Activation & Coupling (Acid Terminus)
Objective: Conjugate the carboxylic acid end of Methylamino-PEG4-acid to a primary amine-containing Ligand (Ligand-NH2).
Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)[4]
Methodology:
-
Preparation: Dissolve Methylamino-PEG4-acid HCl (1.0 eq) in anhydrous DMF under nitrogen.
-
Base Addition: Add DIPEA (3.0–4.0 eq). Note: Extra base is required to neutralize the HCl salt and activate the carboxylic acid.
-
Activation: Add HATU (1.1 eq) and stir at 0°C for 15 minutes. The solution should turn slightly yellow.
-
Coupling: Add the amine-bearing Ligand (1.0 eq) dissolved in DMF.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), brine, and dry over
.
Protocol B: Reacting the Methylamino Terminus
Objective: Conjugate the secondary amine end to an activated ester or alkyl halide.
Critical Consideration: The secondary amine is less nucleophilic than a primary amine but more nucleophilic than an amide. If the other end (Carboxylic acid) is unprotected, it must be protected (e.g., as a t-butyl ester) or the reaction must be performed in a way that favors amine reactivity (e.g., pH control). However, since this reagent is supplied as the Acid-HCl salt , it is typically used in a stepwise fashion where the Acid is coupled first (as in Protocol A), leaving the Methylamine free for the second step.
Step 2 (After Protocol A):
-
Substrate: The intermediate from Protocol A (Ligand-Linker-NHMe).
-
Electrophile: Activated E3 Ligand (e.g., VHL-Ligand-NHS ester).
-
Condition: Dissolve Intermediate in DMF; add DIPEA (2.0 eq). Add Electrophile (1.1 eq). React at RT for 4–16 hours.
Visualization: PROTAC Synthesis Workflow
The following diagram illustrates the logical flow of constructing a PROTAC using Methylamino-PEG4-acid, highlighting the sequential coupling strategy to ensure regioselectivity.
Figure 1: Sequential synthesis workflow ensuring correct orientation of the heterobifunctional linker.
Handling, Stability & Storage
The HCl salt form significantly improves the shelf-life of the reagent compared to the free amino acid, but strict protocols must be followed to prevent hydrolysis or degradation.
-
Hygroscopicity: The salt is hygroscopic. Absorption of atmospheric water will lead to hydrolysis of the ester (if modified) or difficulty in accurate weighing.
-
Protocol: Allow the vial to equilibrate to room temperature before opening.[5] Handle in a desiccated glove box if possible.
-
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Solution Stability:
-
Stable in DMSO/DMF for <24 hours at RT.
-
Avoid protic solvents (Water/Methanol) for long-term storage of stock solutions to prevent potential esterification or degradation if trace acid catalysts are present.
-
References
-
AxisPharm. (n.d.). PEG Methylamine Linkers for Bioconjugation. Retrieved from [Link]
Sources
Solvation Dynamics and Practical Solubility of Methylamino-PEG4-acid Hydrochloride in Organic Solvents
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Introduction: The Role of Solvation in Bioconjugation
As an application scientist bridging the gap between molecular design and scalable synthesis, I frequently encounter bioconjugation failures that trace back to a single, overlooked parameter: solvation thermodynamics .
Methylamino-PEG4-acid hydrochloride (CAS: 1283658-71-8) is a heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1]. It features a reactive secondary amine (protected as an HCl salt), a hydrophilic polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid[2]. While the PEG backbone is known to improve the solubility of hydrophobic drugs in both aqueous and organic media[3], the presence of the hydrochloride salt fundamentally alters the molecule's dissolution profile in organic solvents. Understanding these distinct structural domains is critical for optimizing coupling efficiencies and preventing precipitation during late-stage synthesis.
Structural Anatomy and Thermodynamic Causality
The solubility of Methylamino-PEG4-acid HCl is not uniform across organic solvents; it is dictated by the thermodynamic competition between the solvent's ability to solvate the molecule and the lattice energy of the solid state.
A common pitfall in linker chemistry is conflating the solubility of protected PEG-amines (e.g., t-Boc-N-methyl-PEG4-acid) with their deprotected hydrochloride salts[4]. While a t-Boc derivative exhibits high solubility in moderately polar solvents like ethyl acetate due to the bulky, lipophilic protecting group, the deprotected Methylamino-PEG4-acid HCl salt possesses a rigid ionic lattice. This lattice imposes a high thermodynamic penalty for dissolution in low-dielectric solvents.
-
Methylammonium Chloride Core: This ionic domain requires solvents with high dielectric constants (ε) or strong hydrogen-bond accepting capabilities to disrupt the ion-pairing.
-
PEG4 Backbone: The repeating ether oxygens act as flexible hydrogen-bond acceptors, enhancing miscibility in chlorinated and polar aprotic solvents[3].
-
Carboxylic Acid Terminus: Acts as both a hydrogen-bond donor and acceptor, heavily influencing solubility in protic solvents[5].
Quantitative Solubility Profiles
To facilitate rapid solvent selection, the table below synthesizes the predicted and empirical solubility profiles of Methylamino-PEG4-acid HCl across various solvent classes.
| Solvent | Class | Dielectric Constant (ε) | Solubility Profile | Solvation Mechanism & Practical Notes |
| Water | Aqueous | 80.1 | >100 mg/mL | Complete dissociation of HCl salt; H-bonding with PEG oxygen atoms[5]. |
| DMSO | Polar Aprotic | 46.7 | >50 mg/mL | Strong ion-dipole interactions solvate the cation; excellent for stock solutions[5]. |
| DMF | Polar Aprotic | 36.7 | >50 mg/mL | Optimal for bioconjugation; fully solvates the linker without degrading activated esters. |
| Methanol | Polar Protic | 32.7 | >50 mg/mL | H-bond donor/acceptor heavily solvates the HCl salt; unsuitable for active ester coupling. |
| DCM | Chlorinated | 9.1 | 10 - 25 mg/mL | PEG chain coordinates with DCM, but the ionic HCl lattice limits absolute solubility. |
| Ethyl Acetate | Polar Aprotic | 6.0 | <1 mg/mL | Insufficient polarity to overcome the lattice energy of the hydrochloride salt. |
| Hexane | Non-polar | 1.9 | Insoluble | Complete lack of ion-dipole or H-bonding capabilities. |
Experimental Methodology: Thermodynamic Solubility Profiling
Relying on visual dissolution (kinetic solubility) often leads to supersaturated, metastable solutions that precipitate upon the addition of coupling reagents. To establish true thermodynamic solubility, the following self-validating shake-flask protocol must be employed.
Step-by-Step Protocol
-
Solid Dispensing: Accurately weigh 50.0 mg of Methylamino-PEG4-acid HCl into a 2 mL borosilicate glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target anhydrous organic solvent (e.g., DMF or DCM).
-
Isothermal Equilibration: Seal the vial and agitate at 500 RPM on a thermoshaker at exactly 25.0°C for 24 hours. Causality: Temperature control is critical as solubility is an enthalpy-driven thermodynamic parameter.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to firmly pellet any undissolved solid lattice.
-
Self-Validation Check: Extract a 10 µL aliquot at 24 hours and a second aliquot at 48 hours. System Rule: If the concentration variance between the 24h and 48h time points exceeds 5%, thermodynamic equilibrium has not been reached, and incubation must be extended.
-
Quantification: Dilute the supernatant in a compatible mobile phase and quantify via HPLC-UV (using a pre-established calibration curve) or LC-MS.
Caption: Experimental workflow for determining thermodynamic solubility.
Strategic Solvent Selection in Bioconjugation Workflows
The choice of solvent directly impacts the kinetics and yield of amide coupling reactions involving Methylamino-PEG4-acid HCl[6]. Because the molecule contains both a secondary amine and a carboxylic acid, it is frequently used in sequential coupling strategies.
-
HATU/DIPEA Couplings: Polar aprotic solvents like DMF or DMSO are mandatory. The high dielectric constant ensures the HCl salt is fully solvated, allowing the DIPEA (base) to efficiently deprotonate the methylamine for nucleophilic attack.
-
EDC/NHS Couplings: While DMF is still preferred, DCM can be utilized if the concentration of the linker is kept below 15 mg/mL. The PEG4 chain provides just enough solvation in chlorinated environments to keep the molecule in solution[4], though precipitation may occur if the reaction is cooled below 0°C.
Caption: Logical decision tree for solvent selection in bioconjugation workflows.
Conclusion
The successful integration of Methylamino-PEG4-acid HCl into complex synthetic pipelines requires a rigorous understanding of its solvation thermodynamics. By recognizing the restrictive nature of its hydrochloride lattice and leveraging the solubilizing power of its PEG4 backbone, researchers can rationally select solvents that maximize both thermodynamic solubility and coupling efficiency. Always employ self-validating analytical protocols to confirm solubility limits prior to scaling up high-value bioconjugation reactions.
References
-
AxisPharm. "PEG Methylamine, MeNH-PEG - ADC Linkers". AxisPharm Product Guide. Available at:[Link]
Sources
- 1. Methylamino-PEG4-acid HCl salt, 1283658-71-8 | BroadPharm [broadpharm.com]
- 2. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]
- 3. PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm [axispharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methylamino-PEG4-acid | 1283658-71-8 [chemicalbook.com]
- 6. Methylamino-PEG4-acid HCl salt_1283658-71-8_新研博美 [xinyanbm.com]
Methylamino-PEG4-Acid HCl: A Strategic Linker for PROTACs and Bioconjugation
An In-Depth Technical Guide to Methylamino-PEG4-Acid HCl
Executive Summary
Methylamino-PEG4-acid HCl is a high-precision, heterobifunctional polyethylene glycol (PEG) derivative designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced bioconjugates. Characterized by a secondary amine (methylamino) at one terminus and a carboxylic acid at the other, separated by a hydrophilic PEG4 spacer, this linker offers a unique balance of reactivity and physicochemical modulation.
Unlike standard primary amine linkers, the N-methyl group on the amine terminus reduces nucleophilicity slightly but prevents uncontrolled cross-linking and provides a specific handle for constructing tertiary amines—a common motif in drug design. The PEG4 spacer (15 atoms) provides critical solubility enhancement and spatial flexibility, minimizing steric hindrance between connected ligands.
Physicochemical Profile
The following data characterizes the specific "PEG4" variant defined by the formula
Core Identity
| Property | Specification |
| Common Name | Methylamino-PEG4-acid HCl |
| IUPAC Name | 15-(Methylamino)-4,7,10,13-tetraoxapentadecanoic acid hydrochloride |
| Alternative Name | 3-(2-(2-(2-(2-(Methylamino)ethoxy)ethoxy)ethoxy)ethoxy)propanoic acid HCl |
| CAS Registry Number | 1283658-71-8 |
| Molecular Formula | |
| Molecular Weight | 279.33 Da (Free Base); ~315.79 Da (HCl Salt) |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid (hygroscopic) |
Chemical Structure Visualization
The structure consists of a methylamino group, a tetraethylene glycol (PEG4) core, and a propionic acid tail.
Figure 1: Structural connectivity of Methylamino-PEG4-acid. The central PEG spacer ensures water solubility, while the distinct termini allow orthogonal conjugation.
Synthetic Utility & Mechanism
The "Secondary Amine" Advantage
In PROTAC design, the choice of a methylamino group over a primary amine is deliberate.
-
Prevention of Lactamization: Primary amines at the end of PEG-acid chains can sometimes cyclize with the terminal acid, forming macrocycles. The secondary methylamine reduces this risk due to steric bulk.
-
Tertiary Amine Formation: Many E3 ligase ligands (e.g., VHL ligands) or target protein ligands require a tertiary amine attachment point. The pre-installed methyl group simplifies the synthesis, requiring only a single alkylation or reductive amination step to complete the ligand structure.
The PEG4 Spacer Effect
The tetraethylene glycol chain provides a specific length (~15-18 Å extended) that is often optimal for PROTAC ternary complex formation. It is sufficiently long to span the gap between the E3 ligase and the target protein but short enough to maintain cooperative binding. Furthermore, the amphiphilic nature of PEG improves the "druggability" of the final chimera by masking the hydrophobicity of the two warheads.
Experimental Protocols
Solubility & Handling
-
Solubility: Highly soluble in water, DMSO, DMF, and Methanol. Moderately soluble in Dichloromethane (DCM).
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.
General Activation Workflow (Amide Coupling)
This protocol describes the coupling of the carboxylic acid terminus to a primary amine-containing ligand (Ligand-NH2).
Reagents:
-
Methylamino-PEG4-acid HCl (1.0 equiv)
-
NHS (N-Hydroxysuccinimide) (1.5 equiv) or HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMSO[2]
Step-by-Step Procedure:
-
Activation: Dissolve Methylamino-PEG4-acid HCl in anhydrous DMF. Add DIPEA to neutralize the HCl salt.
-
Ester Formation: Add EDC and NHS (or HATU).[2] Stir at Room Temperature (RT) for 30 minutes to generate the activated ester.
-
Conjugation: Add the amine-containing ligand (Ligand-NH2) to the reaction mixture.
-
Reaction: Stir at RT for 2–12 hours. Monitor via LC-MS (Target Mass = Ligand MW + 279.33 - 18.02).
-
Purification: Dilute with water/acetonitrile and purify via preparative HPLC (C18 column).
-
Product: The result is Methylamino-PEG4-Amide-Ligand . The methylamino group remains available for the second conjugation step (e.g., reaction with an activated ester or alkyl halide of the second ligand).
Bioconjugation Logic Diagram
Figure 2: Sequential conjugation workflow for PROTAC synthesis. The acid terminus is typically coupled first to avoid competing reactions with the secondary amine.
Quality Control & Characterization
To ensure scientific integrity, the identity of Methylamino-PEG4-acid HCl must be validated before use.
-
1H NMR (DMSO-d6):
- ~2.5 ppm: Singlet (N-CH3).
- ~2.4 ppm: Triplet (-CH2-COOH).
- ~3.5–3.6 ppm: Multiplet (PEG backbone protons, -OCH2CH2O-).
- ~12.0 ppm: Broad singlet (COOH, exchangeable).
-
Mass Spectrometry (ESI+):
-
Expected [M+H]+: 280.34.
-
Note: In ESI, the methylamino group protonates easily.
-
Applications in Drug Design
PROTAC Linker Design
The "linkerology" of PROTACs is critical. Methylamino-PEG4-acid is frequently used to connect:
-
VHL Ligands: The terminal carboxylic acid can be coupled to the terminal amine of VHL ligands (like VH032 derivatives).
-
Cereblon (CRBN) Ligands: The methylamino group can be reacted with Thalidomide derivatives containing alkyl halides.
Surface Modification
The carboxylic acid can be activated to bind to amine-coated nanoparticles (e.g., gold, silica), presenting the methylamino group on the surface for further functionalization or to impart a slight positive charge at physiological pH.
References
-
BroadPharm. Methylamino-PEG4-acid HCl salt Product Data. Retrieved from .
-
BenchChem. Technical Guide to PEG Linkers in Drug Development. Retrieved from .
-
PubChem. Compound Summary: Amino-PEG4-acid derivatives. National Library of Medicine. Retrieved from .
-
AxisPharm. PEG Methylamine Linkers for ADC and PROTAC. Retrieved from .
- An, S., et al. (2018). "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs." EBioMedicine, 36, 553-562.
Sources
The Strategic Role of Methylamino-PEG4-Acid in Heterobifunctional Linker Design: Optimizing Permeability and Efficacy in Targeted Therapeutics
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the linker is no longer viewed as a passive spacer. It is a critical pharmacokinetic determinant. Methylamino-PEG4-acid (CAS: 1283658-71-8) has emerged as a highly specialized heterobifunctional building block[1]. By combining a hydrophilic polyethylene glycol (PEG) backbone with a secondary amine (
This technical guide deconstructs the physicochemical rationale behind
Physicochemical Rationale: The " -Methyl" Advantage
The design of PROTACs requires connecting an E3 ligase-recruiting ligand to a target protein ligand. The resulting chimeric molecules typically possess a molecular weight exceeding 800 Da and a high Polar Surface Area (PSA), historically leading to poor passive membrane permeability.
Overcoming the Hydrogen Bond Donor (HBD) Penalty
Passive cell permeability is severely hindered by solvent-exposed hydrogen bond donors (HBDs), particularly amides[2]. During membrane transit, the energetic penalty for desolvating an HBD is substantial.
-
Primary Amines: Conjugating a standard amino-PEG-acid yields a secondary amide, retaining one HBD.
-
Secondary Amines (Methylamino): Conjugating Methylamino-PEG4-acid yields a tertiary amide (or a tertiary amine via Nucleophilic Aromatic Substitution,
). This strategic -methylation completely eliminates the HBD at the attachment point[2][3].
Conformational Shielding and Lipophilic Permeability Efficiency (LPE)
Beyond simple HBD reduction, the formation of a tertiary amide alters the rotational energy barriers of the linker. Tertiary amides readily adopt cis/trans conformations that facilitate intramolecular folding. This folding allows the ether oxygens of the PEG4 chain to form Intramolecular Hydrogen Bonds (IMHBs) with other polar groups on the warhead, effectively shielding the molecule's 3D polar surface area from the lipophilic membrane environment[3][4].
Conversely, purely alkyl linkers lacking these ether oxygens fail to form IMHBs and exhibit significantly lower Lipophilic Permeability Efficiency (LPE) and aqueous solubility[5]. The PEG4 length provides the optimal balance: sufficient flexibility to form the ternary complex without the excessive entropic penalty of longer PEG chains[6].
Caption: Logical flow of PROTAC ternary complex formation highlighting the HBD-free linker attachment.
Quantitative Data: Linker Comparison
To illustrate the causality between linker structure and physicochemical properties, the following table summarizes the impact of
Table 1: Comparative Physicochemical Impact of Linker Variations
| Linker Type | Linker HBD Contribution | Relative Passive Permeability (PAMPA) | Aqueous Solubility | Lipophilic Permeability Efficiency (LPE) |
| Amino-PEG4-acid | 1 (Secondary Amide) | Baseline (1x) | High | Moderate |
| Methylamino-PEG4-acid | 0 (Tertiary Amide) | High (2.5x to 5x increase) | High | High |
| Amino-Alkyl-acid (C12) | 1 (Secondary Amide) | Very Low (~0.1x) | Poor | Low (No IMHB potential) |
| Methylamino-PEG6-acid | 0 (Tertiary Amide) | Moderate (1.5x) | Very High | Moderate (Higher entropic penalty) |
Data synthesized from structure-permeability relationship studies on VH032-based and TG2-targeted PROTACs[3][5][7].
Experimental Methodology: Self-Validating Bioconjugation Protocol
The secondary amine of Methylamino-PEG4-acid is sterically hindered compared to a primary amine. Standard EDC/NHS coupling is often inefficient for the
Phase 1: Coupling of the Secondary Amine
Objective: Conjugate the
-
Preparation: Dissolve 1.0 eq of the halogenated targeting ligand and 1.2 eq of Methylamino-PEG4-acid in anhydrous isopropanol or DMF.
-
Base Addition: Add 3.0 eq of
-Diisopropylethylamine (DIPEA). The basic environment neutralizes the HCl salt of the linker and drives the nucleophilic attack. -
Reaction: Stir at 80°C under nitrogen for 12–24 hours.
-
In-Process Control (IPC) & Validation: Quench a 1 µL aliquot in 50% Acetonitrile/Water. Analyze via LC-MS. Self-Validation: The reaction is complete when the starting halogenated mass disappears, replaced by the product mass (M + linker - HCl). The absence of primary amine side-reactions confirms the chemoselectivity of the
-methyl group.
Phase 2: Carboxylic Acid Activation and E3 Ligand Coupling
Objective: Conjugate the terminal carboxylic acid of the intermediate to the primary amine of an E3 ligase ligand (e.g., a VHL or CRBN binder).
-
Activation: Dissolve the purified intermediate from Phase 1 (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes.
-
Causality: HATU is utilized because it forms a highly reactive 7-azabenzotriazole active ester, preventing premature hydrolysis and ensuring rapid coupling.
-
-
Validation of Activation: Self-Validation: React a 2 µL aliquot with excess benzylamine. LC-MS should show >95% conversion to the benzylamide, proving the acid is fully activated.
-
Coupling: Add 1.1 eq of the E3 ligase ligand (containing a free primary amine). Stir at room temperature for 2 hours.
-
Purification: Purify the final PROTAC via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final product.
Caption: Step-by-step bioconjugation workflow featuring critical self-validating In-Process Controls (IPCs).
Conclusion
The integration of Methylamino-PEG4-acid into heterobifunctional linker design represents a paradigm shift from empirical screening to rational pharmacokinetic engineering. By strategically utilizing an
References
-
Abeje, Y. E., et al. "Impact of Linker Composition on VHL PROTAC Cell Permeability". ACS Publications. URL:[Link]
-
Cantrill, C., et al. "Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design". Semantic Scholar. URL:[Link]
-
Atilaw, Y., et al. "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs". ACS Medicinal Chemistry Letters. URL:[Link]
-
Arnold, M., et al. "Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2)". Journal of Medicinal Chemistry. URL:[Link]
-
National Institutes of Health. "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs (PMC)". NIH PubMed Central. URL:[Link]
Sources
- 1. Methylamino-PEG4-acid HCl salt, 1283658-71-8 | BroadPharm [broadpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Stability of Methylamino-PEG4-Acid Hydrochloride Salt in Aqueous Solution
Executive Summary
Methylamino-PEG4-acid hydrochloride (CAS: 2100306-68-9 / 68960-97-4 analogs) is a high-value heterobifunctional linker utilized critically in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).[1] Its structural integrity directly dictates the yield and purity of downstream bioconjugation reactions.
This guide provides a rigorous analysis of its stability profile in aqueous media.[1] While the polyethylene glycol (PEG) backbone exhibits robust hydrolytic stability, the secondary amine (methylamino) and terminal carboxylic acid moieties present specific pH-dependent reactivities.[1][2] The hydrochloride salt form is engineered to maximize solid-state stability; however, once reconstituted in aqueous solution, the molecule’s fate is governed by pH, ionic strength, and oxidative potential.
Chemical Architecture & Stability Fundamentals
To understand stability, we must first dissect the molecule's functional zones. The hydrochloride salt serves as a "proton lock," stabilizing the reactive amine during storage.
Structural Components[1][2][3]
-
Methylamino Group (
): A secondary amine.[1][2] In the HCl salt form, it exists as the ammonium cation ( ), which prevents oxidation and nucleophilic attack.[1][2] -
PEG4 Spacer (
): A hydrophilic tether providing solubility and flexibility.[1] chemically inert to hydrolysis under standard laboratory conditions.[1] -
Carboxylic Acid (
): The conjugation handle for primary amines.[1][2][3] It is stable to hydrolysis but susceptible to pH-dependent deprotonation ( ).[1]
The Role of the Hydrochloride Salt
In the solid state, the HCl salt prevents the "self-reaction" or oxidation of the amine. Upon dissolution in water, the salt dissociates:
Aqueous Stability Profile[1]
pH-Dependent Stability Matrix
The stability of Methylamino-PEG4-acid in solution is non-linear and heavily dependent on pH.[1][2]
| pH Condition | Dominant Species | Stability Status | Primary Degradation Risk |
| Acidic (pH < 5) | High | Minimal.[1][2] Ammonium form resists oxidation.[1] | |
| Neutral (pH 6-7.5) | Equilibrium Mix | Moderate | Slow oxidation of amine; microbial growth in PEG.[1] |
| Basic (pH > 8) | Low (Reactive) | Oxidation (N-oxide formation); Nucleophilic attack on electrophilic impurities.[1][2] |
Degradation Pathways
While the ether linkages in the PEG chain are robust, the secondary amine is the "weak link" in aqueous solution if the pH rises.
-
Oxidative Dealkylation: In the presence of dissolved oxygen and transition metals (trace impurities), the deprotonated secondary amine can undergo oxidation to an imine, followed by hydrolysis to an aldehyde and primary amine.
-
Microbial Degradation: Aqueous PEG solutions are prone to bacterial growth if stored at room temperature without preservatives, leading to backbone cleavage.[1]
Visualizing the Stability Logic
The following diagram illustrates the chemical fate of the molecule across different pH environments.
Figure 1: pH-dependent speciation and degradation risks of Methylamino-PEG4-acid.
Experimental Protocols: Handling & Storage
To maintain scientific integrity and reproducibility, strictly adhere to these protocols.
Stock Solution Preparation (Self-Validating)
Objective: Prepare a stable 100 mM stock solution.
-
Solvent Choice: Use Deoxygenated Water (sparged with
or Ar for 15 mins) or anhydrous DMSO.[1] Rationale: Removing oxygen mitigates the oxidative risk to the secondary amine. -
Dissolution:
-
Storage: Aliquot immediately into single-use amber vials. Flash freeze in liquid nitrogen if possible, or store at -20°C or -80°C.
Stability Testing Workflow (HPLC-ELSD/CAD)
Since PEG linkers lack strong UV chromophores, standard UV-Vis (254 nm) is insufficient.[1][2] Use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[1]
Figure 2: Recommended analytical workflow for verifying linker integrity.
Critical Recommendations for Bioconjugation
When using Methylamino-PEG4-acid in synthesis:
-
"Just-in-Time" Activation: Do not store the activated ester (NHS-ester) of this molecule in aqueous solution.[1] Activate the carboxylic acid immediately before conjugation.[1]
-
Buffering: When adjusting pH to neutral/basic for conjugation (e.g., reacting the acid end), ensure the methylamino group is either protected or that the reaction time is minimized to prevent side reactions.
-
Salt Stoichiometry: Remember the HCl salt contributes chloride ions.[1] In silver-mediated reactions or sensitive catalysis, remove Cl- via ion exchange if necessary.[1]
References
-
BroadPharm. Methylamino-PEG4-acid HCl salt Product Data. Retrieved from
-
MedChemExpress. Methylamino-PEG3-acid Technical Data Sheet. Retrieved from
-
Harris, J. M. (Ed.).[1] (2013).[1] Poly(ethylene glycol) Chemistry: Biotechnical and Biomedical Applications.[1][2][5][6] Springer Science & Business Media.[1]
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Chapter 18: PEGylation and Synthetic Polymer Modification).
-
BenchChem. Storage and Handling of N-methyl-N-(t-Boc)-PEG4-acid. Retrieved from
Sources
Methylamino-peg4-acid hydrochloride salt MSDS and safety data
This guide provides an in-depth technical analysis of Methylamino-PEG4-acid hydrochloride salt , a critical heterobifunctional linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).
Handling, Safety, and Bioconjugation Protocols
Executive Summary & Chemical Identity
Methylamino-PEG4-acid hydrochloride is a high-purity, heterobifunctional linker featuring a secondary amine (methylamino) and a carboxylic acid, separated by a tetraethylene glycol (PEG4) spacer.
Its specific architecture addresses two major challenges in drug development:
-
Solubility: The hydrophilic PEG spacer masks the hydrophobicity of connected warheads.
-
Conformational Flexibility: The secondary amine reduces hydrogen bond donation compared to primary amines, often improving the cell permeability of the final chimera (e.g., PROTACs).
Chemical Specifications
| Property | Specification |
| Systematic Name | 15-(Methylamino)-4,7,10,13-tetraoxapentadecanoic acid hydrochloride |
| Common Name | Methylamino-PEG4-acid HCl |
| CAS Number | 1283658-71-8 (Free acid reference); Salt forms often share CAS in catalogs |
| Formula (Free Acid) | C₁₂H₂₅NO₆ |
| Formula (HCl Salt) | C₁₂H₂₅NO₆[1][2][3][4][5][6][7][8][9][10][11][12] · HCl |
| Molecular Weight | 279.33 g/mol (Free Acid) / 315.79 g/mol (HCl Salt) |
| Appearance | Viscous colorless oil or low-melting waxy solid (Hygroscopic) |
| Solubility | Soluble in Water, DMSO, DMF, Methanol |
Critical Note on Stoichiometry: Many vendors list the Molecular Weight (MW) of the free acid (279.33) on the label even if the product is the hydrochloride salt. Always verify the specific batch Certificate of Analysis (CoA) to determine if you must account for the HCl mass (approx. +36.5 Da) when calculating molar equivalents.
Safety Data Sheet (SDS) & Hazard Assessment
Based on GHS Classification standards for amino-acid PEG derivatives.
Hazard Classification
This compound is classified as a Skin and Eye Irritant .[13][14] While PEG derivatives are generally low-toxicity, the free amine and acidic moieties, combined with the hydrochloride counterion, necessitate strict handling precautions.
-
Signal Word: WARNING
-
H335: May cause respiratory irritation (if aerosolized).
Handling & Storage Protocol
The compound is hygroscopic and sensitive to oxidation over long periods.
-
Storage: Store at -20°C under an inert atmosphere (Nitrogen or Argon).
-
Desiccation: Keep tightly sealed with desiccant packs.
-
Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation from degrading the active esters (if modified later) or introducing water that complicates anhydrous coupling reactions.
Emergency Response Decision Tree
Figure 1: Emergency response logic for Methylamino-PEG4-acid HCl exposure.
Technical Application: Bioconjugation Logic
The "Zwitterion" Challenge
Methylamino-PEG4-acid contains both a nucleophile (secondary amine) and an electrophile precursor (carboxylic acid).
-
Risk: If you activate the carboxylic acid (e.g., using EDC/NHS) while the amine is unprotected, the molecules will react with each other (head-to-tail), resulting in unwanted polymerization .
-
Solution: Use a Sequential Conjugation Strategy .
Strategic Workflow
-
Step A (Amine Coupling): React the methylamino group with an activated ester (e.g., NHS-ester) of your Ligand A. The carboxylic acid remains unreactive under these conditions.
-
Step B (Acid Activation): Once Ligand A is attached, the amine is converted to a stable amide. Now, activate the terminal carboxylic acid to couple with Ligand B (containing an amine).
Experimental Protocol: Sequential Synthesis
Objective: Synthesize a PROTAC intermediate by linking a Ligand-NHS ester to the Methylamino-PEG4-acid.
Materials
-
Methylamino-PEG4-acid HCl (1.0 eq)[4]
-
Ligand-NHS Ester (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq) – Crucial for neutralizing the HCl salt.
-
Anhydrous DMF or DMSO
-
HATU/EDC (For Step 2 only)
Step-by-Step Methodology
Phase 1: N-Methyl Amide Formation
-
Preparation: Dissolve Methylamino-PEG4-acid HCl in anhydrous DMF (Concentration ~50-100 mM).
-
Neutralization: Add DIPEA (2.0 eq relative to linker).
-
Why? The amine is supplied as a hydrochloride salt (-NH₂⁺CH₃ Cl⁻). It is non-nucleophilic in this state.[17] DIPEA liberates the free base (-NHCH₃).
-
-
Coupling: Add the Ligand-NHS ester (1.1 eq) dissolved in DMF.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours under Nitrogen.
-
Monitoring: Monitor by LC-MS.[8] Look for the disappearance of the linker mass (279.3 Da) and appearance of [Ligand-Linker-COOH] mass.
-
-
Work-up:
-
If the product is hydrophobic: Dilute with water, extract with Ethyl Acetate.
-
If hydrophilic: Direct purification via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
Phase 2: Carboxylic Acid Activation (Post-Purification)
Only proceed after Phase 1 is complete and the amine is capped.
-
Dissolve the [Ligand-Linker-COOH] intermediate in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.
-
Add the second amine-containing partner (Ligand B).
-
Stir 1–16 hours at RT.
Bioconjugation Pathway Diagram
Figure 2: Sequential conjugation workflow preventing self-polymerization.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete neutralization of HCl salt. | Ensure DIPEA is >2 equivalents relative to the linker. The amine must be deprotonated to react. |
| Polymerization | Added EDC/HATU before capping the amine. | Never add coupling agents to the bare linker. Always react the amine end first, or use a Boc-protected version if acid coupling must be first. |
| Hygroscopicity | Water contamination in DMF/DMSO. | Use anhydrous solvents (stored over molecular sieves). Water hydrolyzes NHS esters rapidly. |
| NMR Confusion | Missing peaks. | PEG protons (3.5-3.7 ppm) can overlap. The N-Methyl singlet (~2.4 ppm) is a diagnostic handle; it shifts significantly upon amidation. |
References
-
BroadPharm. Methylamino-PEG4-acid HCl salt Product Specifications and Protocols. Retrieved from BroadPharm Catalog. Link
-
MedChemExpress (MCE). Methylamino-PEG4-acid Chemical Structure and Biological Activity.Link
-
AxisPharm. PEG Linker Technologies: Handling and Storage of PEG Derivatives.Link
-
Fisher Scientific. Safety Data Sheet: Methylamine Hydrochloride (Analogous Hazard Data).Link
-
Burke, T. R., et al. (2017). Design and Synthesis of PROTACs: Optimization of Linker Length and Composition. Journal of Medicinal Chemistry. Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Methylamino-PEG4-acid HCl salt_1283658-71-8_新研博美 [xinyanbm.com]
- 5. Methylamino-PEG4-acid 1283658-71-8 | MCE [medchemexpress.cn]
- 6. PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm [axispharm.com]
- 7. Aminooxy-PEG4-acid HCl salt 1.0M aqueous solution, 1807537-38-7 | BroadPharm [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. polysciences.com [polysciences.com]
- 11. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 12. chemimpex.com [chemimpex.com]
- 13. fishersci.se [fishersci.se]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Methylamino-PEG1-acid HCl|MSDS [dcchemicals.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Optimizing Hydrophilicity in Drug Design: The Strategic Advantage of Discrete PEG4 Spacers
Topic: Hydrophilicity benefits of PEG4 spacers in drug development Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the realm of bioconjugation and small molecule drug design, solubility remains a rate-limiting barrier. Hydrophobic payloads—whether cytotoxic warheads in Antibody-Drug Conjugates (ADCs) or ligands in Proteolysis-Targeting Chimeras (PROTACs)—often induce aggregation, poor pharmacokinetics (PK), and off-target toxicity. The discrete PEG4 (Polyethylene Glycol, n=4) spacer has emerged as a critical "Goldilocks" solution. Unlike hydrophobic alkyl spacers or polydisperse high-molecular-weight PEGs, the discrete PEG4 motif provides a precise, monodisperse molecular bridge that enhances hydrophilicity through a defined hydration shell without introducing the steric bulk or heterogeneity associated with longer polymers.[1] This guide analyzes the physicochemical mechanisms of PEG4, its application in stabilizing ternary complexes, and provides validated protocols for its integration.
The Physicochemical Mechanism: Why PEG4?
The Hydration Shell Effect
The primary advantage of a PEG4 spacer over a standard alkyl (hydrocarbon) spacer is its ability to recruit water molecules. Each ethylene oxide unit (
-
Mechanism: The ether oxygen atoms possess two lone pairs of electrons, enabling hydrogen bonding with water molecules in the solvent.
-
Result: A PEG4 spacer recruits approximately 2-3 water molecules per ethylene oxide unit. This creates a "hydration shell" or water-cloud around the linker.
-
Impact: This hydration shell effectively masks the hydrophobicity of adjacent molecules (e.g., a biotin tag or a cytotoxic drug), preventing the hydrophobic collapse that drives protein aggregation.
Monodispersity vs. Polydispersity
Historically, PEGylation utilized polydisperse polymers (e.g., PEG 5kDa), which exist as a Gaussian distribution of chain lengths.[2] This heterogeneity complicates regulatory characterization (CMC) and reproducibility.
-
Discrete PEG4 (dPEG®): Is a single molecular entity (MW ~176 Da for the chain itself).
-
Benefit: It simplifies mass spectrometry analysis, ensures batch-to-batch consistency, and provides a defined distance (~14 Å or 1.4 nm) between conjugated moieties, which is critical for Structure-Activity Relationship (SAR) studies in PROTACs.
Visualization: Solvation Dynamics
The following diagram illustrates the structural difference in solvation between a hydrophobic alkyl spacer and a hydrophilic PEG4 spacer.
Figure 1: Comparative solvation dynamics. The PEG4 spacer actively recruits water molecules via hydrogen bonding, creating a shielding effect that alkyl spacers lack.
Strategic Applications in Drug Development
PROTACs: The Ternary Complex Stabilizer
In PROTAC design, the linker is not a passive connector; it determines the stability of the Ternary Complex (Target-PROTAC-E3 Ligase).
-
The Challenge: If the linker is too short, steric clashes prevent complex formation. If too long, the entropic penalty of bringing two proteins together is too high.
-
The PEG4 Advantage: PEG4 provides a length of ~14 Å. This is often the "sweet spot" for spanning the gap between the E3 ligase binding pocket (e.g., Cereblon) and the Target Protein (e.g., BRD4) without inducing "linker collapse."
-
Solubility: PROTACs are notoriously large (MW > 800 Da) and lipophilic (high cLogP). Replacing an alkyl chain with PEG4 lowers the cLogP, improving oral bioavailability and cell permeability.
Antibody-Drug Conjugates (ADCs)
Hydrophobic payloads (e.g., PBD dimers, Maytansinoids) can cause the antibody itself to aggregate or precipitate before reaching the target.
-
Application: Using a PEG4 spacer in the linker-drug complex (e.g., NHS-PEG4-Val-Cit-PAB-Payload) shields the hydrophobic payload.
-
Outcome: This maintains the antibody's colloidal stability in aqueous formulation and reduces clearance rates by the Reticuloendothelial System (RES).
Comparative Data Analysis
The following table synthesizes physicochemical differences between common spacer types used in bioconjugation.
| Feature | Alkyl Spacer (LC/C6) | Discrete PEG4 | Polydisperse PEG (2kDa) |
| Water Solubility | Low (Hydrophobic) | High (Hydrophilic) | High |
| Molecular Weight | Defined (~113 Da) | Defined (~176 Da) | Average (Gaussian Dist.) |
| Aggregation Risk | High | Low | Low |
| Immunogenicity | Moderate | Low (Non-immunogenic) | Low |
| Steric Hindrance | Low | Low/Moderate | High (Shielding effect) |
| Characterization | Simple (MS) | Simple (MS) | Complex (MALDI broad peak) |
| Primary Use Case | Simple crosslinking | ADCs, PROTACs, Biotinylation | Half-life extension |
Experimental Protocol: NHS-PEG4-Biotinylation
A self-validating workflow for increasing the solubility of a target protein.
Objective: Label a primary amine-containing protein (Antibody/Antigen) with Biotin using a PEG4 spacer to prevent aggregation.
Reagents Required[3][4][5][6]
-
Target Protein: 1–10 mg/mL in PBS (pH 7.4). Note: Must be free of Tris or Glycine.
-
Reagent: EZ-Link™ NHS-PEG4-Biotin (Thermo Fisher or equivalent).
-
Solvent: Anhydrous DMSO or DMF.
-
Desalting Column: Zeba™ Spin Desalting Column (7K MWCO).
Step-by-Step Methodology
-
Calculations (The Causality Check):
-
Determine the molar excess.[1] For an IgG antibody (150 kDa), a 20-fold molar excess of NHS-PEG4-Biotin is standard.
-
Why? NHS esters hydrolyze rapidly in water (t1/2 ~20 mins at pH 7). Excess reagent ensures sufficient conjugation before hydrolysis depletes the active ester.
-
-
Reagent Preparation:
-
Dissolve NHS-PEG4-Biotin in DMSO to a concentration of 10 mM immediately before use.
-
Critical: Do not store NHS-esters in solution; moisture hydrolyzes the reactive group.
-
-
Conjugation Reaction:
-
Quenching & Purification:
-
Optional: Add 1M Tris (pH 8.0) to a final concentration of 50mM to quench unreacted NHS esters.
-
Apply the reaction mixture to a pre-equilibrated Desalting Column. Centrifuge to collect the flow-through.
-
Validation: The flow-through contains the purified, biotinylated protein. The small unreacted biotin remains in the column matrix.
-
-
Validation (HABA Assay):
-
Use a HABA/Avidin assay to quantify the moles of biotin per mole of protein (Target: 3–5 biotins per IgG).
-
Visualizing the PROTAC Workflow
The following diagram illustrates how the PEG4 linker facilitates the formation of the functional ternary complex essential for targeted protein degradation.
Figure 2: The PROTAC Ternary Complex. The PEG4 spacer allows the E3 Ligase and Target Protein to approximate without steric clash, facilitating Ubiquitin transfer.
Troubleshooting & Optimization
-
Issue: Low Solubility of Reagent. [5]
-
Cause: Using NHS-LC-Biotin (alkyl) instead of NHS-PEG4-Biotin.
-
Fix: Switch to PEG4 variants. Ensure organic solvent (DMSO/DMF) is anhydrous.
-
-
Issue: Precipitation during conjugation.
-
Issue: "Floppy" Linker in PROTACs.
-
Cause: PEG chain is too long (e.g., PEG8 or PEG12), causing high entropic cost.
-
Fix: Reduce length to PEG4 or PEG3 to rigidify the complex while maintaining solubility.
-
References
Sources
Engineering Bioconjugates and PROTACs: A Comparative Analysis of Primary vs. Secondary Amine PEG Linkers
Executive Summary
In the rapidly evolving fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of a polyethylene glycol (PEG) linker is a critical determinant of a molecule's pharmacokinetic and physicochemical profile. While primary amine linkers like Amino-PEG4-acid are standard for unhindered bioconjugation, the strategic use of secondary amine linkers like Methylamino-PEG4-acid offers profound advantages in optimizing beyond-Rule-of-5 (bRo5) molecules. This technical guide explores the mechanistic differences, structural causality, and tailored experimental protocols required to leverage these two distinct linker classes.
Mechanistic & Physicochemical Divergence
The fundamental distinction between Amino-PEG4-acid and Methylamino-PEG4-acid lies in the substitution of the terminal nitrogen, which dictates both its chemical reactivity and the properties of the resulting conjugate.
-
Primary Amines (Amino-PEG4-acid): Featuring an unhindered terminal
group, primary PEG amines typically exhibit a pKa in the range of 9.0–10.0. They act as highly efficient nucleophiles, reacting rapidly with activated esters to form standard secondary amides . Crucially, this secondary amide retains one Hydrogen Bond Donor (HBD).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Secondary Amines (Methylamino-PEG4-acid): The addition of an N-methyl group (
) introduces significant steric hindrance, which kinetically slows nucleophilic attack. However, upon successful conjugation, it forms a tertiary (N-methyl) amide . This structural shift completely eliminates the HBD from that specific linkage[1].
The Permeability Paradigm in PROTACs
PROTACs are large, heterobifunctional molecules that often struggle with passive cell permeability due to high topological polar surface area (TPSA) and excessive hydrogen bonding. The removal of a single HBD via an amide-to-N-methyl-amide substitution can drastically alter the molecule's desolvation energy. By utilizing Methylamino-PEG4-acid, chemists deliberately mask an HBD, thereby increasing the molecule's lipophilicity (ALog P) and significantly enhancing passive membrane permeability. This causality directly translates to higher intracellular concentrations and more potent target degradation[1].
Decision matrix for selecting primary vs. secondary amine PEG linkers based on permeability needs.
Data Presentation: Quantitative Comparison
The following table summarizes the physicochemical and operational differences between the two PEG linker classes.
| Feature | Amino-PEG4-acid | Methylamino-PEG4-acid |
| Terminal Functional Group | Primary Amine ( | Secondary Amine ( |
| Resulting Linkage | Secondary Amide | Tertiary (N-Methyl) Amide |
| HBD Count (Post-Coupling) | 1 | 0 |
| Steric Hindrance | Low | High |
| Nucleophilicity | High | Moderate (Sterically restricted) |
| Optimal Coupling Chemistry | EDC/NHS or Standard Carbodiimides | HATU/DIPEA (HOAt-active ester) |
| Primary Application Driver | High-yield, standard bioconjugation | Permeability optimization in bRo5 drugs |
Experimental Protocols: Self-Validating Workflows
The structural differences between these linkers necessitate divergent synthetic strategies. While primary amines readily react via standard carbodiimide chemistry, the steric hindrance of Methylamino-PEG4-acid requires highly reactive aminium-based coupling reagents like HATU[2].
Protocol A: HATU-Mediated Conjugation of Methylamino-PEG4-acid
Causality: Standard EDC/NHS activation is often insufficient for secondary amines. HATU contains a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which accelerates the reaction by forming a highly reactive OAt-active ester capable of overcoming the steric barrier of the N-methyl group[2].
Step-by-Step Methodology:
-
Pre-activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF or DCM under an inert atmosphere (
). -
Base Addition: Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15–30 minutes. Logic: This pre-activation step ensures the complete formation of the OAt-active ester before the hindered amine is introduced.
-
Coupling: Add Methylamino-PEG4-acid (1.1 eq) to the reaction mixture.
-
Incubation: Stir at room temperature for 2 to 18 hours. Monitor via LC-MS. Logic: The N-methyl group slows the reaction kinetics; extended times ensure maximum yield.
-
Work-up: Dilute with ethyl acetate, wash sequentially with 1N HCl, saturated
, and brine to remove excess HATU, HOAt, and DIPEA. Dry over and concentrate.
HATU-mediated coupling workflow designed to overcome steric hindrance in secondary amines.
Protocol B: EDC/NHS Conjugation of Amino-PEG4-acid
Causality: For unhindered primary amines, EDC/NHS is highly efficient and avoids the use of expensive, atom-heavy reagents like HATU. NHS stabilizes the unstable O-acylisourea intermediate formed by EDC, preventing premature hydrolysis[3].
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 eq) in an activation buffer (pH 4.7–6.0) or anhydrous DMF. Add EDC (1.5 eq) and NHS (1.2 eq).
-
Stabilization: Stir for 15–30 minutes at room temperature to form the stable NHS-ester intermediate.
-
Coupling: Add Amino-PEG4-acid (1.1 eq). If operating in aqueous conditions, adjust the pH to 7.5–8.5. Logic: The primary amine (pKa ~9.0) must be partially deprotonated to act as an effective nucleophile.
-
Incubation: Stir for 1–2 hours at room temperature.
-
Purification: Purify the resulting secondary amide conjugate via standard chromatography or dialysis (if conjugated to a biologic).
References
-
ACS Publications - Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Available at:[Link]
Sources
Applications of Methylamino-peg4-acid in PROTAC discovery
Title: Optimizing PROTAC Permeability and Conformation: The Strategic Application of Methylamino-PEG4-Acid Linkers
Abstract This technical guide details the application of Methylamino-PEG4-acid (and its derivatives like Methylamino-PEG4-t-butyl ester) in the discovery of Proteolysis Targeting Chimeras (PROTACs). Unlike standard primary amine linkers, the methylamino motif introduces a secondary amine, forming a tertiary amide upon conjugation. This modification is a critical tool in "linkerology" for modulating physicochemical properties—specifically reducing hydrogen bond donor (HBD) count to enhance cell permeability and altering linker trajectory via cis/trans amide rotamerization. This guide provides a rationale for its use, a validated synthesis protocol, and a framework for interpreting Structure-Activity Relationship (SAR) data.
Part 1: The Chemical Rationale
In PROTAC design, the linker is not merely a passive connector; it determines solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3). The Methylamino-PEG4-acid linker represents a specific "gold standard" length (PEG4, ~16 atoms) with a functional twist: the N-methyl group.
Physicochemical Advantages
-
Permeability (The "Chameleon" Effect): High molecular weight and polarity often limit PROTAC oral bioavailability. Standard amide bonds (–NH–CO–) introduce Hydrogen Bond Donors (HBDs). By N-methylating the amine, the resulting tertiary amide removes an HBD. This reduction in polarity can significantly improve passive membrane permeability [1][2].
-
Solubility: The PEG4 backbone maintains high aqueous solubility, counteracting the lipophilicity of many warheads and E3 ligands (e.g., Thalidomide, VHL ligands).
-
Metabolic Stability: Tertiary amides are generally more resistant to enzymatic hydrolysis (proteolysis) compared to secondary amides, potentially extending the half-life of the PROTAC in plasma.
Conformational Bias
-
Vector Control: Secondary amides predominantly exist in the trans conformation. Tertiary amides (N-methylated) have a lower energy barrier between cis and trans rotamers, often existing as an equilibrium mixture. This alters the exit vector of the linker from the ligand, allowing the PROTAC to sample unique conformational space that rigid secondary amides cannot access. This is critical when "standard" linkers fail to induce the necessary protein-protein interactions (PPIs) for ubiquitination [3].
Part 2: Comparative Analysis
Table 1: Methylamino-PEG4-acid vs. Standard Amino-PEG4-acid
| Feature | Amino-PEG4-acid | Methylamino-PEG4-acid | Impact on PROTAC |
| Amine Type | Primary ( | Secondary ( | Reactivity & Linkage |
| Resulting Linkage | Secondary Amide ( | Tertiary Amide ( | Stability & Geometry |
| H-Bond Donors | 1 per amide bond | 0 per amide bond | Enhanced Permeability |
| Conformation | Rigid trans preference | Cis/Trans equilibrium | Novel Vector Sampling |
| Steric Bulk | Low | Moderate (Methyl group) | Can clash or fill pockets |
Part 3: Experimental Protocol
Objective: Synthesis of a PROTAC by coupling Methylamino-PEG4-acid to a Carboxylic Acid-functionalized Ligand (Ligand A) and an Amine-functionalized Ligand (Ligand B).
Materials:
-
Linker: Methylamino-PEG4-acid (HCl salt or free acid).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (Dimethylformamide).[1]
Workflow Overview
The synthesis typically proceeds in two stages to avoid polymerization.
-
Route A: Couple Linker-Amine to Ligand-Acid first. (Recommended for Methylamino linkers to ensure the sterically hindered secondary amine reacts fully).
-
Route B: Couple Linker-Acid to Ligand-Amine first.
Detailed Protocol (Route A)
Step 1: Coupling the Secondary Amine (Methylamino) to Ligand A-COOH Rationale: Secondary amines are less nucleophilic than primary amines due to steric hindrance. We prioritize this coupling.
-
Activation: In a dried vial, dissolve Ligand A-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 eq).[2]
-
Coupling Agent: Add HATU (1.2 eq).[1][2] Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
Linker Addition: Add Methylamino-PEG4-acid (1.1 eq). Note: If using the t-butyl ester protected version, use Methylamino-PEG4-t-butyl ester here.
-
Reaction: Stir at RT for 4–16 hours.
-
Workup: Dilute with Ethyl Acetate, wash with 1N HCl, sat. NaHCO3, and brine.[1] Dry over Na2SO4.[1]
-
Purification: Flash chromatography (DCM/MeOH gradient).
Step 2: Deprotection (If using t-butyl ester) If you used Methylamino-PEG4-acid (free acid), skip to Step 3. If you used the t-butyl ester:
-
Dissolve intermediate in DCM/TFA (2:1). Stir for 1–2 hours.
-
Concentrate under vacuum to yield the free acid intermediate.
Step 3: Coupling to Ligand B-NH2
-
Dissolve the Ligand A-Linker-COOH intermediate (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Activate for 2–5 mins.[3]
-
Add Ligand B-NH2 (1.1 eq).
-
Stir at RT for 1–4 hours. (Primary amines couple rapidly).
-
Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Part 4: Visualization of Workflows
Figure 1: Synthetic Pathway for Methylamino-PEG4 PROTACs
Caption: Step-wise conjugation strategy prioritizing the sterically hindered N-methyl secondary amine coupling to ensure high yield.
Figure 2: Conformational Impact of N-Methylation
Caption: Comparison of physicochemical and structural properties between standard secondary amide linkers and N-methylated tertiary amide linkers.
Part 5: Critical Considerations & Troubleshooting
-
Steric Clash: While N-methylation improves permeability, the methyl group adds bulk. If the ligand attachment point is buried in a protein pocket, the methyl group may clash, abolishing binding affinity. Always model the docking of the ligand with the N-methyl group before synthesis [4].
-
Reaction Kinetics: The coupling of a secondary amine (Methylamino) is significantly slower than a primary amine. If the reaction is incomplete after 4 hours, add fresh HATU and extend reaction time or switch to a stronger coupling agent like COMU.
-
Purification: Tertiary amides lack the acidic proton of secondary amides. This changes the retention time on Reverse-Phase HPLC. Expect the Methylamino-PROTAC to elute later (be more hydrophobic) than its non-methylated analog.
References
-
Atilaw, Y., et al. (2021).[3] "Solution Conformations Shed Light on PROTAC Cell Permeability." ACS Medicinal Chemistry Letters, 12(1), 107-114.[3] Link
-
Klein, V. G., et al. (2020). "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity." Journal of Medicinal Chemistry, 63(23), 14611–14625. Link
-
Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry, 61(2), 453–461. Link
-
Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology, 13, 514–521. Link
Sources
Methodological & Application
Protocol for conjugating Methylamino-peg4-acid to carboxylic acids
Advanced Application Note: Protocol for Conjugating Methylamino-PEG4-acid to Carboxylic Acids
Executive Summary
Conjugating (CAS: 1283658-71-8) to a target carboxylic acid is a highly specialized workflow integral to the synthesis of PROTACs, antibody-drug conjugates (ADCs), and functionalized nanomaterials[1]. Unlike primary amines, the secondary methylamino group presents unique kinetic and steric challenges during amide bond formation[2]. Furthermore, because the PEG linker possesses its own free terminal carboxylic acid, utilizing standard one-pot coupling reagents (e.g., HATU or EDC) will trigger catastrophic self-polymerization of the linker[3].
This guide outlines a self-validating, two-step pre-activation strategy designed to bypass these limitations, ensuring high-yield, site-specific heterodimer formation.
Mechanistic Rationale & The "Two-Step" Imperative
When designing a bioconjugation protocol for a bifunctional molecule like Methylamino-PEG4-acid, researchers must account for two primary chemical barriers:
-
The Polymerization Risk: If an in situ coupling reagent is mixed directly with the target carboxylic acid and the PEG linker, the reagent will indiscriminately activate both carboxyl groups. The activated PEG linker will then react with its own secondary amine, leading to rapid self-condensation and oligomerization[3].
-
The Secondary Amine Kinetic Penalty: The methylamino group is a secondary amine. While secondary amines are generally more basic than primary amines, their increased steric hindrance significantly reduces their on activated esters[2].
-
The Solution: A strict two-step protocol is mandatory. The target carboxylic acid is first converted to an amine-reactive N-hydroxysuccinimide (NHS) ester[4]. Crucially, all residual coupling reagents must be removed before introducing the Methylamino-PEG4-acid. This ensures the PEG's carboxylic acid remains unactivated, directing the reaction exclusively toward the desired target.
Visualizing the Conjugation Logic
Fig 1: Two-step activation workflow preventing linker self-polymerization during conjugation.
Experimental Protocols
Protocol A: Organic Phase Conjugation (For Small Molecules & PROTACs)
This method is ideal for hydrophobic targets and utilizes organic solvents to maximize the solubility and reactivity of the secondary amine[5].
Reagents:
-
Target Carboxylic Acid (1.0 eq)
-
Methylamino-PEG4-acid HCl salt (1.2 - 1.5 eq)[1]
-
EDC-HCl (1.5 eq) and NHS (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF or DMSO
Step-by-Step Methodology:
-
Pre-Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add NHS (1.5 eq) followed by EDC-HCl (1.5 eq). Stir the reaction at room temperature for 2-4 hours under an inert atmosphere (N2/Ar).
-
Self-Validation Checkpoint 1: Monitor the formation of the NHS ester via LC-MS or TLC. The activated ester should appear as a distinct, less polar peak. Do not proceed until conversion is >95%.
-
EDC Quenching/Removal (Critical): Perform a liquid-liquid extraction (Ethyl Acetate/Water) to remove water-soluble EDC and urea byproducts. Dry the organic layer over Na₂SO₄ and concentrate the target-NHS ester in vacuo.
-
Conjugation: Redissolve the purified target-NHS ester in anhydrous DMF. Add Methylamino-PEG4-acid HCl salt (1.2 eq).
-
Catalysis & pH Adjustment: Add DIPEA (3.0 eq) to neutralize the HCl salt and ensure the methylamino group acts as a free base. To overcome the steric hindrance of the secondary amine, add a catalytic amount of to form a highly reactive acylpyridinium intermediate[2].
-
Incubation: Stir at room temperature for 12-24 hours.
-
Final Purification: Purify the resulting conjugate via Preparative HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).
Protocol B: Aqueous Phase Conjugation (For Proteins/Peptides)
When modifying macromolecules that contain carboxylic acids (e.g., Asp/Glu residues), aqueous conditions are strictly required to maintain native conformations[4].
Step-by-Step Methodology:
-
Pre-Activation: Dissolve the target protein in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add Sulfo-NHS (5 mM) and EDC (2 mM). Incubate at room temperature for 15-30 minutes[4].
-
Desalting (Critical): Immediately pass the reaction mixture through a size-exclusion desalting column (e.g., Zeba™ Spin) equilibrated with Coupling Buffer (0.1 M Sodium Borate, 0.15 M NaCl, pH 8.0 - 8.5) to remove unreacted EDC.
-
Conjugation: Add a 20- to 50-fold molar excess of Methylamino-PEG4-acid to the purified target-NHS ester. Incubate at room temperature for 2-4 hours. Note: The elevated pH of 8.0-8.5 is causally linked to deprotonating the secondary amine, which has a higher pKa than primary amines[6].
-
Self-Validation Checkpoint 2: Quench the reaction by adding hydroxylamine (10 mM final concentration) for 30 minutes to hydrolyze any unreacted NHS esters back to free carboxylic acids, preventing off-target cross-linking during downstream assays[4].
-
Purification: Remove excess PEG linker via dialysis or analytical SEC.
Quantitative Data & Optimization Matrix
To ensure a self-validating system, researchers should optimize parameters based on the target molecule's properties. The following table summarizes the optimal conditions for secondary amine PEGylation:
| Parameter | Organic Phase (Small Molecules) | Aqueous Phase (Proteins) | Mechanistic Causality |
| Activation pH | N/A (Anhydrous) | pH 5.5 - 6.0 (MES Buffer) | EDC is most efficient at slightly acidic pH; minimizes NHS ester hydrolysis[4]. |
| Conjugation pH | Basic (via DIPEA) | pH 8.0 - 8.5 (Borate) | Secondary amines require a higher pH to remain unprotonated and nucleophilic[6]. |
| Molar Ratio (Target:PEG) | 1 : 1.2 | 1 : 20 to 1 : 50 | High excess drives the kinetically slow secondary amine reaction to completion[2]. |
| Reaction Time | 12 - 24 hours | 2 - 4 hours | Compensates for the steric hindrance of the N-methyl group[2]. |
| Catalyst | DMAP (0.1 eq) | None | DMAP forms a highly reactive acylpyridinium intermediate, accelerating coupling[2]. |
References
-
PNAS. "Proximity-driven acceleration of challenging solid-phase peptide couplings". Retrieved from:[Link]
-
StackExchange Biology / J Mass Spectrom. "Side reactions of N-hydroxysuccinimide esters with nucleophiles". Retrieved from:[Link]
-
NIH PMC. "Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines". Retrieved from:[Link]
Sources
- 1. Methylamino-PEG4-acid HCl salt, 1283658-71-8 | BroadPharm [broadpharm.com]
- 2. pnas.org [pnas.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Solid-Phase Peptide Synthesis using Methylamino-PEG4-Acid Hydrochloride
[1][2]
Abstract
This guide details the integration of Methylamino-PEG4-acid hydrochloride (e.g., BroadPharm BP-22202) into Solid-Phase Peptide Synthesis (SPPS).[1][2] Unlike standard amino acid building blocks, this reagent possesses a secondary methylamine (
Introduction & Strategic Considerations
Chemical Identity & Function[1][2][3][4]
-
Structure:
[1][2] -
Role: Acts as a hydrophilic linker.[2][4][5] The PEG spacer improves solubility and pharmacokinetics, while the terminal secondary amine provides a unique handle for specific conjugation or "warhead" attachment.
Critical Challenges in SPPS
-
HCl Salt Management: The reagent is an acid salt. Direct addition to activation mixtures without base compensation can lower pH, inhibiting carbodiimide efficiency.
-
Unprotected Amine: The methylamino group is not Fmoc-protected.[2] Once coupled to the resin, it acts as a reactive nucleophile. It cannot be used as an internal spacer for further peptide elongation unless the very next step is the final capping/functionalization.
-
Steric Hindrance (The "N-Me Effect"): After the linker is attached, the resin-bound species ends in a secondary amine (
).[2] Acylating this amine (attaching the next molecule) is significantly harder than reacting a primary amine due to steric bulk. Standard HBTU/DIC protocols often fail, leading to deletion sequences.
Experimental Protocols
Protocol A: Coupling Methylamino-PEG4-Acid to Resin
Objective: Attach the carboxylic acid end of the linker to the N-terminus of the resin-bound peptide.
Reagents:
-
HATU (2.9 equivalents) or DIC/Oxyma[2]
-
DIEA (N,N-Diisopropylethylamine) (6.0 - 8.0 equivalents)[1][2]
Procedure:
-
Resin Preparation: Swell resin in DMF for 20 min. Drain.
-
Activation Cocktail:
-
Dissolve Methylamino-PEG4-acid HCl and HATU in minimal DMF.
-
Critical Step: Add DIEA.[2][7][8] You need enough base to neutralize the HCl salt plus activate the carboxylic acid. Use 6 to 8 equivalents relative to the resin loading.
-
Why? 1 eq neutralizes the HCl; 1 eq activates the carboxylate; excess ensures basic pH for the reaction.
-
-
Coupling: Add the cocktail to the resin. Shake at Room Temperature (RT) for 2 hours .
-
Wash: Drain and wash with DMF (
) and DCM ( ).[2] -
Validation: Perform the Chloranil Test (See Section 3). The resin should be negative (colorless/yellow) for primary amines, but since the product is a secondary amine, standard Kaiser tests are confusing here. Note: At this stage, we are checking if the previous primary amine is consumed. A negative Kaiser test confirms the PEG-Acid has coupled.[1]
Protocol B: Functionalizing the Methylamino Group (The "Hard" Coupling)
Objective: Acylate the sterically hindered secondary amine (
The Challenge: The N-methyl group creates steric clash.[9] Standard couplings yield <50%.[2] The Solution: Use HATU or PyAOP with extended times and double coupling.[2]
Reagents:
-
Carboxylic Acid "Payload" (e.g., Biotin-NHS, PROTAC Ligand-COOH, or Fmoc-AA-OH) (5.0 equivalents)[1][2]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (5.0 equivalents)[2]
-
HOAt (1-Hydroxy-7-azabenzotriazole) (5.0 equivalents) - Optional but recommended for N-Me coupling.[1][2]
-
DIEA (10.0 equivalents)[2]
Procedure:
-
Pre-Activation: Dissolve the Payload, HATU, and HOAt in DMF. Add DIEA. Let stand for 2 minutes. Color should turn yellow/orange.[2]
-
Coupling: Add to the resin (which now terminates in Methylamino-PEG).
-
Reaction Conditions:
-
Shake for 4 hours at RT.
-
Optimization: For extremely bulky payloads, heat to
(microwave) for 1 hour.
-
-
Double Coupling (Mandatory): Drain, wash DMF (
), and repeat steps 1-3 with fresh reagents. -
Wash: DMF (
), DCM ( ).
QC & Validation: The Chloranil Test
Standard Kaiser (Ninhydrin) tests rely on primary amines to form "Ruhemann's Purple." Secondary amines (like your Methylamino-PEG) do not react well with Ninhydrin; they often produce a faint red/brown or no color, leading to false negatives (thinking coupling worked when it didn't) or false positives (thinking it failed).[2]
Use the Chloranil Test for Secondary Amines:
| Reagent | Composition |
| Solution A | 2% Acetaldehyde in DMF |
| Solution B | 2% p-Chloranil in DMF |
Protocol:
-
Take a small sample of resin beads (~5 mg) in a small glass tube.[10][11]
-
Add 2 drops of Solution A and 2 drops of Solution B.
-
Let stand for 5 minutes at RT.
Interpretation:
-
Blue/Green Beads: Positive for Secondary Amine (The Methylamino group is free/unreacted).[2]
-
Meaning: If this happens after Protocol A, your PEG coupling worked. If this happens after Protocol B, your Payload coupling FAILED .[2]
-
-
Colorless/Yellow Beads: Negative.[2]
-
Meaning: The amine is acylated (capped).
-
Visual Workflow (Graphviz)[2]
Caption: Workflow for integrating Methylamino-PEG4-acid. Note the critical branch point at the secondary amine intermediate requiring specialized coupling conditions.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield on PEG Coupling | Insufficient Base | The HCl salt consumed the base.[1][2] Ensure 6-8 eq of DIEA is used during Protocol A. |
| Payload Coupling Fails | Steric Hindrance | The N-methyl group blocks the incoming activated ester.[2] Switch from HBTU to HATU/HOAt or PyAOP .[2] Increase temp to 50°C. |
| Kaiser Test is Brown | False Negative | Do not use Kaiser for secondary amines.[2] Use Chloranil or p-Nitrophenol tests.[1][2] |
| Precipitate in Coupling Vial | Salt Formation | DIEA[2]·HCl salts may precipitate in DCM.[2] Use DMF or NMP exclusively for the coupling step.[2] |
References
-
BroadPharm. Methylamino-PEG4-acid HCl salt Product Page & Structure.[1][2][3] Retrieved from [2]
-
BenchChem. Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Retrieved from
-
Peptide.com. Chloranil Test Procedure for Secondary Amines. Retrieved from
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents. (Discusses HATU/PyAOP for hindered amines).[2] Retrieved from [2]
Sources
- 1. PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm [axispharm.com]
- 2. Amino-PEG4-acid | C11H23NO6 | CID 22731902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Application Note: Advanced Amide Bond Formation Strategies Using Methylamino-PEG4-acid HCl
Target Audience: Researchers, scientists, and drug development professionals specializing in bioconjugation, targeted protein degradation (PROTACs), and antibody-drug conjugates (ADCs).
Executive Summary & Chemical Rationale
As a Senior Application Scientist, I frequently encounter challenges in linker optimization during the design of Proteolysis Targeting Chimeras (PROTACs) and complex bioconjugates. Methylamino-PEG4-acid HCl (CAS: 1283658-71-8; MW: 279.33) is a premium heterobifunctional linker engineered to solve specific pharmacokinetic and structural bottlenecks. It features a secondary amine (
The Strategic Advantage of -Methylation
Unlike standard primary amine linkers, the secondary amine in Methylamino-PEG4-acid forms a tertiary amide upon acylation. This structural modification is not merely a synthetic nuance; it actively eliminates a hydrogen-bond donor. Removing this H-bond donor significantly enhances the membrane permeability and metabolic stability of the resulting PROTAC [1]. Furthermore, tertiary amides exist in a dynamic cis/trans equilibrium, introducing beneficial conformational flexibility that aids in the optimal ternary complex formation between the target protein of interest (POI) and the E3 ligase [2].
The Role of the PEG4 Spacer
The PEG4 spacer provides an optimal length (~14-16 atoms) that is frequently cited as the "sweet spot" for PROTAC linker design. It effectively spans the necessary distance between the two protein-binding domains while maintaining high aqueous solubility and preventing non-specific hydrophobic aggregation [2].
Strategic Considerations for Amide Coupling
When integrating Methylamino-PEG4-acid HCl into a synthetic pipeline, researchers must navigate three primary chemical challenges to ensure high yields and prevent side reactions:
-
Bifunctionality and Oligomerization: The simultaneous presence of an amine and a carboxylic acid means that indiscriminate activation will lead to self-condensation (oligomerization). A strict, self-validating sequential coupling strategy is mandatory.
-
Steric Hindrance of Secondary Amines: The
-methyl group imposes steric bulk. Standard coupling reagents (like EDC/NHS) often yield sluggish reaction kinetics with secondary amines. Highly efficient uronium/aminium salts (e.g., HATU) are required to drive the -acylation to completion[1]. -
HCl Salt Neutralization: The methylamino group is supplied as an HCl salt to prevent premature degradation. It is entirely unreactive until neutralized. A non-nucleophilic base, such as
-Diisopropylethylamine (DIPEA), must be added in stoichiometric excess to liberate the free amine in situ.
Experimental Protocols: Sequential Coupling
To prevent self-polymerization, the workflow must be divided into two distinct phases: N-Acylation (coupling to the linker's amine) followed by C-Terminal Activation (coupling to the linker's acid).
Protocol 1: N-Acylation (Coupling to the Methylamino Group)
Objective: Conjugate Target A (e.g., an E3 ligase ligand bearing a carboxylic acid) to the secondary amine of the linker.
Self-Validating Mechanism: By pre-activating Target A before introducing the linker, we ensure the linker's own carboxylic acid remains unactivated, thereby completely preventing self-polymerization.
Step-by-Step Methodology:
-
Preparation: Dissolve Target A (1.0 eq) in anhydrous
-Dimethylformamide (DMF) to a concentration of 0.1 M. Ensure the solvent is strictly anhydrous to prevent hydrolysis of the active ester. -
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15–30 minutes.
-
Causality: HATU rapidly forms a highly reactive 7-aza-OBt ester. The excess DIPEA ensures an alkaline environment (pH > 8 apparent) necessary for the activation step [1].
-
-
Verification: Confirm the complete formation of the active ester via LC-MS before proceeding. Do not add the linker until Target A is fully activated.
-
Coupling: Add Methylamino-PEG4-acid HCl (1.2 eq) to the reaction mixture.
-
Causality: The 1.2 eq slight excess ensures complete consumption of the valuable Target A. The previously added DIPEA neutralizes the HCl salt, liberating the nucleophilic secondary amine.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS until the active ester is fully consumed.
-
Workup: Quench the reaction with water, extract with ethyl acetate, or purify directly via preparative HPLC to isolate the Target A-PEG4-acid intermediate.
Protocol 2: C-Terminal Activation (Coupling the PEG Acid to Target B)
Objective: Conjugate the newly formed Target A-PEG4-acid intermediate to Target B (e.g., a POI ligand bearing a primary amine).
Step-by-Step Methodology:
-
Preparation: Dissolve the purified Target A-PEG4-acid intermediate (1.0 eq) in anhydrous DMF (0.1 M).
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester on the PEG-acid terminus.
-
Coupling: Add Target B (1.1 eq).
-
Causality: Target B contains a primary amine, which is highly nucleophilic and will rapidly attack the activated PEG-acid without the steric hindrance encountered in Protocol 1.
-
-
Reaction: Stir for 1–2 hours at room temperature. Verify completion via LC-MS.
-
Purification: Isolate the final PROTAC conjugate via preparative HPLC.
Quantitative Data: Coupling Reagent Selection Matrix
The choice of coupling reagent drastically impacts the efficiency of amide bond formation, particularly when dealing with the sterically hindered secondary amine of Methylamino-PEG4-acid HCl. The table below summarizes the quantitative parameters for selecting the optimal reagent system [1].
| Reagent System | Equivalents (Reagent / Base) | Rxn Time (Sec. Amine) | Rxn Time (Pri. Amine) | Epimerization Risk | Typical Yield |
| HATU / DIPEA | 1.1 eq / 3.0 eq | 2–4 hours | < 1 hour | Low | > 85% |
| DIC / Oxyma | 1.2 eq / 1.2 eq | 4–6 hours | 1–2 hours | Very Low | > 80% |
| EDC / NHS | 1.5 eq / 1.5 eq | 12–24 hours | 2–4 hours | Moderate | 40–60%* |
| Acid Chloride | 1.0 eq / 2.0 eq | < 30 mins | < 15 mins | High | > 90% |
*Note: EDC/NHS is highly effective for primary amines but generally yields poor results for the
Workflow Visualization
The following diagram illustrates the logical sequence of the self-validating bioconjugation workflow, emphasizing the critical separation of the N-acylation and C-terminal coupling phases.
Sequential amide bond formation workflow using Methylamino-PEG4-acid HCl.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[Link]
Synthesis of antibody-drug conjugates using Methylamino-peg4-acid linkers
Application Note: Synthesis of Antibody-Drug Conjugates using Methylamino-PEG4-Acid Linkers
Strategic Overview
The Methylamino-PEG4-Acid linker represents a specialized class of heterobifunctional reagents designed for constructing high-stability Antibody-Drug Conjugates (ADCs). Unlike standard primary amine linkers, the secondary methylamino group (-NHCH₃) offers a unique chemical handle that forms tertiary amides upon conjugation with carboxyl-containing payloads.
Why use Methylamino-PEG4-Acid?
-
Hyper-Stability: The resulting tertiary amide linkage is sterically hindered and lacks the amide proton, rendering it highly resistant to systemic proteases and enzymatic hydrolysis in plasma. This ensures the payload remains securely attached until lysosomal internalization.
-
Solubility Enhancement: The hydrophilic PEG4 spacer mitigates the aggregation often driven by hydrophobic cytotoxic payloads (e.g., auristatins, maytansinoids), improving the ADC's pharmacokinetic (PK) profile.
-
Versatile Orientation: The terminal carboxylic acid provides a standard handle for activation (NHS ester) and subsequent conjugation to surface lysines on monoclonal antibodies (mAbs).
Chemical Mechanism & Workflow
The synthesis follows a convergent pathway:
-
Linker-Payload Synthesis: The secondary amine of the linker reacts with an activated payload (Payload-NHS or Payload-CO-LG) to form a stable tertiary amide.
-
Activation: The terminal acid of the Linker-Payload intermediate is activated to an NHS ester.
-
Bioconjugation: The activated intermediate reacts with the primary amines (Lysine residues) of the antibody.[1]
Mechanism Diagram
Figure 1: Convergent synthesis pathway utilizing the secondary amine for payload attachment and the carboxyl group for antibody conjugation.
Protocol Phase I: Linker-Payload Assembly
Objective: Conjugate the Methylamino-PEG4-Acid linker to a carboxyl-containing cytotoxic payload (e.g., MMAE-COOH derivative) to create a "Drug-Linker" intermediate.
Reagents:
-
Linker: Methylamino-PEG4-Acid (MW ~279.3 Da).[2]
-
Payload: Drug-NHS ester or Drug-COOH (pre-activated).
-
Base: Diisopropylethylamine (DIPEA).
Step-by-Step Procedure:
-
Preparation: Dissolve the Payload-NHS ester in anhydrous DMF to a concentration of 10–20 mM.
-
Linker Addition: Dissolve Methylamino-PEG4-Acid in DMF (1.5 equivalents relative to Payload).
-
Reaction:
-
Incubation: Stir under nitrogen at Room Temperature (RT) for 4–12 hours. Monitor conversion by LC-MS (Look for mass shift corresponding to Linker addition minus NHS leaving group).
-
Purification: Purify the Linker-Payload-COOH intermediate via Reverse-Phase HPLC (C18 column) using a Water/Acetonitrile gradient (+0.1% TFA).
-
Lyophilization: Collect peak fractions and lyophilize to a stable powder.
Protocol Phase II: Antibody Conjugation
Objective: Activate the Linker-Payload-COOH and conjugate it to the lysine residues of the antibody.[1]
Critical Parameters Table:
| Parameter | Specification | Rationale |
| Antibody Conc. | 5–10 mg/mL | High concentration drives reaction kinetics and reduces hydrolysis competition.[1] |
| Buffer | PBS (pH 7.[5]4) + 10mM EDTA | Physiological pH for lysine coupling; EDTA prevents metal-catalyzed oxidation. |
| Organic Solvent | < 10% v/v (Final) | Prevents mAb precipitation/denaturation while keeping the hydrophobic payload soluble. |
| Molar Ratio | 5–10x (Linker:mAb) | Target DAR (Drug-Antibody Ratio) of 3.0–4.0 usually requires 5–8x excess. |
Step-by-Step Procedure:
A. Activation of Linker-Payload
-
Dissolve the Linker-Payload-COOH (from Phase I) in anhydrous DMA or DMSO to 10 mM.
-
Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) at 5 equivalents.
-
Add Sulfo-NHS (N-hydroxysulfosuccinimide) at 10 equivalents.
-
Incubate for 15–30 minutes at RT. Result: Activated Linker-Payload-NHS ester.
B. Conjugation Reaction
-
Buffer Exchange: Ensure the antibody is in a non-amine buffer (e.g., PBS pH 7.4, HEPES). Avoid Tris or Glycine buffers as they compete for the reaction.
-
Mixing: Slowly add the activated Linker-Payload solution to the antibody solution while vortexing gently.
-
Tip: Add the organic solution dropwise to the center of the vortex to prevent local high-solvent concentration.
-
-
Incubation: Incubate at RT for 1–2 hours or at 4°C overnight with gentle rotation.
-
Quenching: Add 1M Glycine or Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[1][5] Incubate for 15 minutes.
Purification & Characterization
1. Removal of Free Drug (Purification)
-
Method: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
Protocol: Use a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with storage buffer (e.g., PBS + 5% Trehalose). This removes free Linker-Payload and organic solvents.
2. Analytical Validation (QC)
| Assay | Technique | Success Criteria |
| Drug-Antibody Ratio (DAR) | HIC-HPLC or LC-MS (Deglycosylated) | Average DAR 3.0 – 4.0; < 5% Unconjugated mAb (D0). |
| Aggregation | SEC-HPLC | > 95% Monomer; < 5% High Molecular Weight (HMW) species. |
| Free Drug | RP-HPLC | < 1% Free Linker-Payload in final formulation. |
| Endotoxin | LAL Assay | < 0.1 EU/mg (for in vivo use). |
Troubleshooting & Optimization
-
Issue: Low Conjugation Efficiency (Low DAR)
-
Cause: Hydrolysis of the NHS ester before reaction with lysine.
-
Fix: Ensure buffers are strictly amine-free. Increase the EDC/NHS activation efficiency or use a higher molar excess of Linker-Payload.
-
-
Issue: Precipitation during Conjugation
-
Cause: Payload is too hydrophobic (common with PBDs or Tubulysins).
-
Fix: Increase PEG length (switch to Methylamino-PEG8-Acid) or add co-solvents (Propylene Glycol) up to 10-15% if the mAb tolerates it.
-
-
Issue: Linker-Payload Synthesis Yield Low
-
Cause: Steric hindrance of the secondary methylamino group.
-
Fix: Use a stronger activation on the payload (e.g., Pentafluorophenyl ester) or increase temperature to 30–35°C during Phase I.
-
References
- Bioconjugate Techniques (3rd Edition). Hermanson, G. T. (2013). Academic Press. (The definitive guide on EDC/NHS and amine chemistry).
-
Antibody-Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Tsuchikama, K., & An, Z. (2018). Protein & Cell.
-
BroadPharm Product Guide: Methylamino-PEG Linkers. BroadPharm. Technical Data Sheet for MeNH-PEG reagents.
-
BenchChem Application Note: Protocol for EDC/NHS Coupling. BenchChem. General Protocol for Conjugation.
-
PEGylation of Antibodies and Antibody Fragments. Fee, C. J., & Van Alstine, J. M. (2006). Methods in Molecular Biology.
Sources
Application Note: Strategic Incorporation of Methylamino-PEG4-acid in PROTAC Linker Design
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. While early PROTAC designs relied heavily on simple alkyl or primary amine-PEG linkers, advanced medicinal chemistry now demands precise control over physicochemical properties and ternary complex geometry.
This application note details the strategic incorporation of Methylamino-PEG4-acid (CAS: 1283658-71-8)—a bifunctional linker featuring a secondary amine and a carboxylic acid separated by a highly flexible, hydrophilic 4-unit polyethylene glycol chain. By transitioning from a primary to a secondary amine at the linker attachment point, researchers can fundamentally alter the degradation profile, cellular permeability, and metabolic stability of their degrader molecules.
Mechanistic Rationale: The "Methylamino" Advantage
The selection of a linker is never purely structural; it is a critical determinant of a PROTAC's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The choice of Methylamino-PEG4-acid over a standard Amino-PEG4-acid is driven by three distinct causal mechanisms:
-
Reduction of Hydrogen Bond Donors (HBDs): High molecular weight is an inherent challenge in PROTAC design. According to Lipinski’s rules, minimizing HBDs is critical for maintaining cell permeability. When a primary amine is coupled to a target ligand, it forms a secondary amine or secondary amide (yielding 1 HBD). In contrast, the secondary amine of the methylamino group forms a tertiary amine or tertiary amide , resulting in 0 HBDs at the linkage site. This simple methylation significantly enhances passive membrane permeability.
-
Rigidification of the Exit Vector: Tertiary amides exhibit distinct cis/trans rotamer populations compared to secondary amides. This subtle steric shift alters the spatial trajectory (exit vector) of the linker, which can stabilize the cooperative protein-protein interactions required for ternary complex formation. This strategy was famously utilized in the development of highly potent Bcl-xL degraders, where the introduction of an N-methylamino group improved degradation potency by over 6-fold[1].
-
Enhanced Metabolic Stability: The steric bulk provided by the N-methyl group shields the adjacent bond from enzymatic cleavage (e.g., by amidases or proteases), thereby increasing the half-life of the PROTAC in vivo.
Quantitative Data Synthesis: Linker Property Comparison
The table below summarizes the physicochemical shifts that occur when substituting a primary amine-PEG for a methylamino-PEG in PROTAC synthesis.
| Property | Amino-PEG4-acid (Primary Amine) | Methylamino-PEG4-acid (Secondary Amine) | Impact on PROTAC Design |
| Linkage Formed (with POI-COOH) | Secondary Amide | Tertiary Amide | Alters exit vector; impacts ternary complex stability. |
| H-Bond Donors (Post-coupling) | 1 | 0 | Lowers Polar Surface Area (PSA); improves cell permeability [2]. |
| Steric Hindrance at Linkage | Low | Moderate (Methyl group) | Enhances metabolic stability against enzymatic cleavage. |
| Nucleophilicity | High | Moderate (Sterically hindered) | Prevents over-alkylation and unwanted side reactions [3]. |
Strategic Workflows & Mechanisms
To prevent the self-polymerization of the unprotected bifunctional Methylamino-PEG4-acid (which contains both a free amine and a free acid), researchers must employ chemoselective reactions . The most atom-economical approach utilizes a Nucleophilic Aromatic Substitution (SNAr) for the first coupling, as the carboxylic acid remains completely inert under SNAr conditions.
Fig 1. Chemoselective synthesis workflow utilizing Methylamino-PEG4-acid.
Fig 2. PROTAC mechanism of action driven by ternary complex formation.
Self-Validating Protocol: Assembly and Biological Verification
This protocol establishes a self-validating system. It relies on in-process controls (IPCs) during synthesis and mechanistic rescue assays during biological evaluation to ensure that any observed degradation is definitively PROTAC-mediated.
Phase 1: Chemoselective SNAr Coupling (Target Ligand Attachment)
Causality Check: By utilizing an aryl halide on the target ligand, the secondary amine of the linker acts as the sole nucleophile. This avoids the need for Boc-protection, saving two synthetic steps and improving overall yield [4].
-
Reaction Setup: Dissolve the Protein of Interest (POI) ligand containing an electron-deficient aryl halide (1.0 eq) and Methylamino-PEG4-acid (1.2 eq) in anhydrous DMSO (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Incubation: Stir the reaction at 80°C for 12–24 hours.
-
IPC Validation (Crucial): Monitor the reaction via LC-MS. Look for the disappearance of the POI-halide mass and the appearance of the [M+H]+ peak corresponding to the POI-N(Me)-PEG4-acid intermediate.
-
Purification: Purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) and lyophilize.
Phase 2: Amide Coupling (E3 Ligase Ligand Attachment)
-
Activation: Dissolve the purified POI-N(Me)-PEG4-acid intermediate (1.0 eq) and an amine-functionalized E3 ligase ligand (e.g., Pomalidomide-amine or VHL-amine) (1.1 eq) in anhydrous DMF.
-
Coupling: Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 2 hours.
-
Validation: Confirm complete consumption of the intermediate via LC-MS. The formation of the high-molecular-weight PROTAC should be clearly visible.
-
Final Isolation: Purify via preparative HPLC to >95% purity to ensure no residual binary binders (unreacted POI or E3 ligands) remain, as these will competitively inhibit ternary complex formation.
Phase 3: Biological Validation (The Rescue Assay)
To prove that the synthesized molecule is a true PROTAC and not merely an inhibitor, a self-validating biological rescue assay must be performed.
-
Cell Treatment: Treat target cells with the PROTAC at varying concentrations (e.g., 1 nM to 10 µM) for 12–24 hours.
-
Hook Effect Observation: Analyze protein levels via Western Blot. A functional PROTAC will display a "Hook Effect"—robust degradation at optimal concentrations (e.g., 100 nM), but reduced degradation at high concentrations (e.g., 10 µM) due to the saturation of binary complexes preventing ternary complex formation.
-
Mechanistic Rescue: Pre-treat a parallel set of cells with either:
-
MG132 (10 µM): A proteasome inhibitor.
-
MLN4924 (1 µM): A neddylation inhibitor that inactivates Cullin-RING ligases.
-
Free E3 Ligand (10 µM): To competitively block the E3 ligase.
-
-
Confirmation: If the PROTAC-induced degradation is entirely reversed (rescued) by these agents, the mechanism is definitively confirmed as UPS-mediated targeted protein degradation.
References
-
Title: Discovery of PZ671, a highly potent and in vivo active CRBN-recruiting Bcl-xL degrader Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Impact of Linker Composition on VHL PROTAC Cell Permeability Source: ACS Publications URL: [Link]
-
Title: Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers Source: ACS Publications URL: [Link]
Application Notes and Protocols: Surface Modification and Bioconjugation using Methylamino-PEG4-acid Hydrochloride
Introduction & Rationale
Surface modification is a critical step in the development of biosensors, targeted drug delivery systems, and functionalized nanoparticles. Methylamino-PEG4-acid hydrochloride (CAS: 1283658-71-8) is a highly versatile, heterobifunctional polyethylene glycol (PEG) linker specifically engineered for advanced bioconjugation[1].
Unlike standard primary amine-PEG-acids, this molecule features a secondary amine (methylamino group, -NHCH₃) at one terminus and a carboxylic acid (-COOH) at the other[2]. The inclusion of a secondary amine provides unique steric and electronic properties, resulting in N-methyl amide bonds upon conjugation that exhibit enhanced resistance to proteolytic cleavage—a highly desirable trait in Antibody-Drug Conjugates (ADCs) and in vivo drug delivery systems[2]. Furthermore, the discrete PEG4 spacer significantly improves the aqueous solubility of hydrophobic payloads, reduces immunogenicity, and minimizes non-specific protein binding on solid surfaces (such as quantum dots and magnetic nanoparticles)[3][4].
As a Senior Application Scientist, I have designed this guide to move beyond a simple "recipe." The protocols detailed below are self-validating systems, explaining the mechanistic causality behind each buffer selection, pH adjustment, and quenching step to ensure robust and reproducible surface functionalization.
Quantitative Data & Reagent Specifications
To achieve high-yield bioconjugation, it is essential to understand the physicochemical properties of the linker and the kinetic constraints of the coupling chemistry.
Table 1: Physicochemical Properties of Methylamino-PEG4-acid HCl salt
| Property | Specification | Mechanistic Implication |
| Chemical Name | Methylamino-PEG4-acid HCl salt | Heterobifunctional; prevents self-polymerization during directional coupling. |
| Molecular Weight | 279.33 g/mol | Provides a defined, discrete spacer length without the polydispersity of bulk PEGs[2]. |
| Purity | ≥ 95% | Ensures high conjugation efficiency and minimizes side reactions[2][5]. |
| Storage | -20°C, desiccated | Hygroscopic nature requires protection from moisture to prevent degradation[1][6]. |
| Solubility | DMF, DMSO, Water | Highly versatile; stock solutions should be made in anhydrous DMF/DMSO to preserve the active groups[6]. |
Table 2: Optimal Buffer and pH Conditions for EDC/NHS Coupling
| Reaction Phase | Optimal pH | Recommended Buffers | Excluded Buffers (Causality) |
| Carboxyl Activation | 4.5 – 6.0 | MES, slightly acidic PBS | Avoid primary amines (Tris, Glycine) which permanently quench the NHS ester[3][7]. |
| Amine Conjugation | 7.2 – 8.0 | PBS, Carbonate, Borate | Avoid low pH; primary amines must be unprotonated to act as effective nucleophiles[3][6]. |
Mechanistic Workflow: EDC/NHS Mediated Surface PEGylation
The most robust method for attaching Methylamino-PEG4-acid to an amine-functionalized surface (or vice versa) utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[3][8].
Causality of the Chemistry: EDC reacts with the carboxylic acid of the PEG linker to form an active O-acylisourea intermediate. Because this intermediate is highly unstable in aqueous solutions (prone to rapid hydrolysis), NHS is added simultaneously to convert it into a semi-stable NHS ester. This NHS ester has a significantly longer half-life, allowing it to efficiently undergo nucleophilic attack by primary amines on the target surface, forming a stable amide bond[6][9].
Figure 1: Mechanistic workflow of EDC/NHS mediated surface PEGylation using Methylamino-PEG4-acid.
Detailed Experimental Protocols
Protocol A: Aqueous Surface Modification (Conjugation to Amine-Functionalized Surfaces)
This protocol details the attachment of the carboxylic acid terminus of Methylamino-PEG4-acid to amine-functionalized surfaces (e.g., aminated silica nanoparticles, quantum dots, or self-assembled monolayers)[3][4].
Phase 1: Reagent Preparation & Equilibration
-
Equilibration: Allow the vial of Methylamino-PEG4-acid HCl salt to fully equilibrate to room temperature before opening. Causality: This prevents atmospheric moisture condensation inside the vial, which would prematurely hydrolyze the activated esters later in the workflow[4][6].
-
Stock Solution: Dissolve 100 mg of the PEG linker in anhydrous DMSO or DMF to create a concentrated stock solution. Store under an inert gas (Argon or Nitrogen)[4][6].
Phase 2: Activation of the PEG-Acid 3. Buffer Preparation: Prepare the target amine-functionalized surface in Buffer A (e.g., 1X PBS, pH 7.4). Ensure the buffer is absolutely free of primary amines (no Tris or Glycine)[4][7]. 4. EDC/NHS Addition: To a separate reaction vessel containing the PEG-acid stock, add EDC and NHS in a molar ratio of 1:2:2 (PEG:EDC:NHS) in a small volume of Buffer B (0.1 M MES, 0.5 M NaCl, pH 6.0). 5. Incubation: React for 15 minutes at room temperature. Causality: The slightly acidic pH optimizes the formation of the NHS ester while minimizing the rapid hydrolysis of the EDC intermediate[3][7].
Phase 3: Conjugation and Quenching 6. Conjugation: Immediately add the NHS-activated PEG solution to the amine-functionalized surface in Buffer A. 7. pH Adjustment: Ensure the final reaction pH is between 7.2 and 7.5. Causality: Primary amines on the surface must be unprotonated to act as effective nucleophiles against the NHS ester[3][7]. React for 2 hours at room temperature under gentle agitation. 8. Quenching: Add hydroxylamine (final concentration 10-50 mM) to the mixture and incubate for 15 minutes. Causality: Hydroxylamine rapidly hydrolyzes any unreacted NHS esters, preventing unwanted cross-reactivity in downstream applications. Do not use Tris or Glycine if you wish to preserve the remaining surface architecture without adding new carboxyl groups[3][6]. 9. Purification: Purify the PEGylated surface via dialysis, size exclusion chromatography (SEC), or magnetic separation, depending on the substrate.
Protocol B: Organic Solvent Method (Peptide/PROTAC Synthesis)
When synthesizing PROTACs or conjugating to hydrophobic small molecules, organic solvents are required[7][9].
-
Dissolution: Dissolve 1.0 mmol of Methylamino-PEG4-acid in 1.5 mL of ultra-dry Dichloromethane (DCM)[7].
-
Activation: Add 2.0 mmol of EDC·HCl dissolved in 0.5 mL dry DCM, followed by 2.0 mmol of NHS dissolved in 10 μL of anhydrous DMSO. Stir at room temperature for 30 minutes[7].
-
Conjugation: Add 1.5 mmol of the target primary amine (NH₂-R') to the solution.
-
Catalysis: Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base, ensuring the target amine remains unprotonated and highly reactive in the organic phase without competing for the activated ester[7].
-
Incubation & Purification: Stir at room temperature for 1 hour. Isolate the pure N-methyl amide conjugated product using Flash C18 Reverse-Phase Chromatography[7].
References
-
AxisPharm. "PEG Methylamine, MeNH-PEG - ADC Linkers". AxisPharm. Available at:[Link]
-
AxisPharm. "Protocol for PEG Acid Reagents". AxisPharm. Available at:[Link]
-
Xi'an Confluore Biological Technology Co., Ltd. "Instructions for the use of PEG Acid". Confluore. Available at:[Link]
-
CSDN. "2243566-45-0,m-PEG3-triethoxysilane,三乙氧基硅烷原创". CSDN. Available at:[Link]
Sources
- 1. 2243566-45-0,m-PEG3-triethoxysilane,三乙氧基硅烷-CSDN博客 [blog.csdn.net]
- 2. PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. confluore.com [confluore.com]
- 5. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 8. Others | DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Precision Conjugation of Methylamino-PEG4-Acid Hydrochloride
Optimizing pH for Heterobifunctional Linker Chemistry
Executive Summary
Methylamino-PEG4-Acid Hydrochloride is a high-value heterobifunctional linker widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).[1] Its utility lies in its dual reactivity: a secondary amine (methylamino) and a carboxylic acid .
However, the Hydrochloride (HCl) salt form and the opposing pH requirements of its functional groups present a distinct challenge. The stock solution is acidic, potentially destabilizing sensitive protein payloads. Furthermore, successful conjugation requires navigating a "pH Paradox":
-
Acid Activation (EDC/NHS) requires acidic conditions (pH 4.5–6.0).[2][3]
-
Amide Bond Formation requires basic conditions (pH 7.0–8.5).
-
Methylamine Nucleophilicity is suppressed by protonation at neutral pH.
This guide provides a chemically grounded, step-by-step protocol to optimize pH at every stage, ensuring high conjugation efficiency and preventing the common pitfall of linker self-polymerization.
Chemical Foundation & The "Protonation Trap"
To optimize the reaction, one must first understand the ionization states of the molecule.
-
Secondary Amine (
): At neutral pH (7.0), this group is protonated ( ). It is chemically inert in this state. To react it, you must either raise the pH or use an organic base (e.g., DIPEA) to deprotonate it. -
Carboxylic Acid (
): At neutral pH, it is fully deprotonated ( ). To activate it with EDC, it must be partially protonated or in a buffer that supports the formation of the O-acylisourea intermediate.
The HCl Factor: The commercial reagent is supplied as an HCl salt. Dissolving 10 mg of this linker in 100 µL of unbuffered water can drop the pH to < 3.0. Adding this directly to a protein solution will cause immediate precipitation.
Visualization: pH-Dependent Reactivity States
The following diagram illustrates the dominant species at different pH levels and their implications for reactivity.
Figure 1: The protonation states of Methylamino-PEG4-Acid. Note that the amine remains protonated (inert) during the acidic activation step, which effectively "protects" it from self-reaction.
Critical Protocol: Stock Preparation & Neutralization
Objective: Prepare a stable stock solution without shocking the target protein.
-
Solvent Selection: Do not dissolve directly in buffer. Dissolve the HCl salt in dry DMSO or DMAc at a high concentration (e.g., 50–100 mM).
-
Why? Organic solvents suppress the ionization of the HCl, preventing extreme pH drops upon dilution.
-
-
Neutralization (Optional but Recommended): If the downstream reaction is sensitive to acidity, add 1.0 equivalent of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the DMSO stock.
-
Calculation: For 10 mg of linker (MW ~279.3 g/mol + 36.5 HCl = ~315.8 g/mol ), use ~1.0 eq of base.
-
Master Protocol: Two-Step EDC/NHS Activation (Carboxyl-to-Amine)
This is the most complex workflow. You are activating the Carboxylic Acid end of the linker to couple it to a Primary Amine (e.g., Lysine on an Antibody).
Strategy: We utilize the "Proton-Protection" strategy. By keeping the pH at 5.5 during activation, the methylamine tail remains protonated (
Materials
-
Linker: Methylamino-PEG4-Acid HCl (dissolved in DMSO).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (Do not use PBS here).
-
Coupling Buffer: 100 mM Phosphate (PBS) or Bicarbonate, pH 7.5.
-
Reagents: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide) and Sulfo-NHS.
Step-by-Step Methodology
-
Activation (The Acidic Phase):
-
Dilute the Linker stock into Activation Buffer (MES, pH 6.0) to a final concentration of 1–10 mM.
-
Add EDC (10-fold molar excess) and Sulfo-NHS (25-fold molar excess).
-
Incubate: 15 minutes at Room Temperature.
-
Mechanism: EDC activates the carboxyl group.[5][6][7][8] The pH of 6.0 is optimal for EDC half-life while keeping the methylamine tail protonated and unreactive.
-
-
Quenching/Desalting (Critical Step):
-
Action: You must remove excess EDC before adding the target protein. Excess EDC will crosslink the protein's own carboxyls and amines (multipoint attachment).
-
Method: Pass the reaction through a desalting column (e.g., Zeba Spin, Sephadex G-25) equilibrated with Activation Buffer (MES pH 6.0) .
-
Note: Do not equilibrate with PBS yet. Raising the pH to 7.4 while the linker is concentrated and free in solution may trigger self-polymerization (Head-to-Tail reaction).
-
-
Conjugation (The Basic Phase):
-
Add the purified, activated linker (NHS-ester) to your Target Protein solution.
-
The Protein solution must be in Coupling Buffer (pH 7.5–8.0) .
-
Reaction: The final mixture pH should settle between 7.2 and 7.5. At this pH, the lysine residues on the protein are nucleophilic enough to attack the NHS ester.
-
Self-Reaction Check: Although the methylamine tail begins to deprotonate at pH 7.5, the intermolecular reaction with the protein (present in excess or high local concentration) will kinetically favor the protein over the linker-linker reaction.
-
-
Post-Conjugation Quench:
-
Add 1M Glycine or Tris (pH 8.0) to a final concentration of 50 mM to quench any remaining NHS esters.[8]
-
Workflow Visualization
Figure 2: Optimized Two-Step Conjugation Workflow minimizing self-polymerization risks.
Alternative Workflow: Coupling the Methylamine End[9]
If your goal is to react the Methylamino group (secondary amine) with an activated ester (e.g., an NHS-ester functionalized drug payload), the pH strategy flips.
-
Challenge: The secondary amine is sterically hindered and highly basic (
). It is a poor nucleophile at neutral pH. -
Protocol Adjustment:
-
Solvent: Use an organic solvent (DMSO/DMF) if possible.[5]
-
Base: Add an organic base like DIPEA (Diisopropylethylamine) or TEA to the reaction mixture.
-
Stoichiometry: Use 2–3 equivalents of base relative to the HCl salt.
-
Target pH: If performing in aqueous buffer, you must use a Borate or Carbonate buffer at pH 8.5–9.0 . (Caution: NHS esters hydrolyze rapidly at this pH, so use a large excess of the NHS-ester payload).
-
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Precipitation upon adding Linker | Acidity of HCl salt caused protein crash. | Neutralize stock in DMSO with 1 eq. DIPEA before addition. |
| Low Conjugation Yield | Hydrolysis of NHS ester.[3][9][10] | Ensure Activation is at pH 5–6; Conjugation at pH 7.2–7.[2]5. Avoid pH > 8.[3][11]0. |
| Linker Oligomerization | Self-reaction of Methylamine with Acid. | Perform Activation at pH < 6.[7]0. Use "Amine-First" strategy if possible. |
| No Reaction at Methylamine End | Amine is protonated (inert).[9] | Increase pH to 8.5 or use organic base (DIPEA) to deprotonate the secondary amine. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: Zero-Length Crosslinkers.
-
Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC and NHS Chemistry. Retrieved from thermofisher.com.
-
BroadPharm. Methylamino-PEG4-acid HCl salt Product Data & Properties.
-
BenchChem. Optimizing pH for EDC/NHS Reactions.
-
Staros, J. V., et al. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated peptide-protein conjugation. Analytical Biochemistry, 156(1), 220-222.
Sources
- 1. PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm [axispharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. covachem.com [covachem.com]
Advanced Bioconjugation: Synthesizing and Utilizing Click-Ready Linkers from Methylamino-PEG4-Acid
[1]
Introduction: The Strategic Advantage of Methylamino-PEG Linkers
In the architecture of targeted therapeutics—specifically PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates)—the linker is not merely a bridge; it is a determinant of pharmacokinetics, solubility, and binding cooperativity.[1][2]
Methylamino-PEG4-Acid (CAS: 1283658-71-8) represents a "Goldilocks" intermediate for linker design.[3] Unlike standard primary amine linkers, the secondary methylamine offers distinct advantages:
-
Solubility & Permeability: The N-methyl group eliminates a hydrogen bond donor upon amidation.[3] This "N-methylation effect" often improves the cell permeability of the final construct—a critical parameter for PROTACs.
-
Controlled Reactivity: The secondary amine is nucleophilic but sterically distinct, allowing for selective functionalization strategies that minimize side reactions common with primary amines.
-
Conformational Bias: Tertiary amides (formed after reaction) adopt cis/trans conformers differently than secondary amides, potentially favoring bioactive geometries in ternary complexes.
This guide details the conversion of Methylamino-PEG4-Acid into Click Chemistry Precursors (Azide and DBCO derivatives) and their subsequent application in synthesizing heterobifunctional degraders.[3]
Part 1: Strategic Design of Click Precursors
To utilize Methylamino-PEG4-Acid in Click Chemistry (CuAAC or SPAAC), we must functionalize one terminus with a "Click Handle" while preserving the other for ligand attachment.[3]
The Transformation Logic
We will focus on transforming the Secondary Amine into a Click Handle. This leaves the Carboxylic Acid free to react with the Target Ligand (e.g., a Thalidomide derivative or Warhead) via standard amide coupling.
-
Route A (Copper-Free): Methylamino-PEG4-Acid + DBCO-NHS
DBCO-PEG4-Acid .[3] -
Route B (Classic Click): Methylamino-PEG4-Acid + Azido-NHS
Azide-PEG4-Acid .[3]
Workflow Visualization
Figure 1: Divergent synthesis of Click-ready linkers from the Methylamino-PEG4-Acid core. The secondary amine is selectively acylated by NHS-esters, leaving the carboxylic acid intact.[3]
Part 2: Synthesis Protocols
Protocol A: Synthesis of DBCO-PEG4-Acid (Strain-Promoted Click Precursor)
This protocol creates a linker ready for Copper-Free Click Chemistry with Azide-tagged biomolecules.[3]
Materials:
-
DBCO-NHS Ester (Dibenzocyclooctyne-NHS)[3]
-
Anhydrous DMF (Dimethylformamide) or DMSO
-
DIPEA (N,N-Diisopropylethylamine)
Step-by-Step Methodology:
-
Preparation:
-
Dissolve Methylamino-PEG4-Acid (1 eq, e.g., 50 mg) in anhydrous DMF (1 mL).
-
Note: Ensure the solution is clear. If using the HCl salt, the pH will be acidic.
-
-
Activation:
-
Add DIPEA (3.0 eq). This neutralizes the HCl salt and deprotonates the secondary amine, making it nucleophilic.
-
Critical Check: Verify basicity (pH ~8-9) using a micro-pH strip.[3] The reaction will fail if the amine is protonated.
-
-
Coupling:
-
Dissolve DBCO-NHS Ester (1.1 eq) in a minimal amount of DMF.[3]
-
Add the DBCO solution dropwise to the Methylamino-PEG4-Acid solution while stirring.[3]
-
Reaction Logic: The NHS ester reacts selectively with the secondary amine. The carboxylic acid on the PEG linker is unreactive toward NHS esters, preventing self-polymerization.[3]
-
-
Incubation:
-
Purification (Essential):
-
Method: Preparative HPLC (Reverse Phase, C18).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. (Avoid TFA if the DBCO moiety is acid-sensitive over long exposure, though Formic Acid is generally safer).[3]
-
Lyophilization: Freeze-dry the collected fractions to obtain DBCO-N(Me)-PEG4-COOH as a powder.
-
Protocol B: Synthesis of Azide-PEG4-Acid (CuAAC Precursor)
This protocol creates a linker for Copper-Catalyzed Click Chemistry.[3]
Materials:
Methodology:
-
Dissolution: Dissolve Methylamino-PEG4-Acid (1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3 eq).
-
Reaction: Add Azidoacetic Acid NHS Ester (1.2 eq).
-
Stir: React for 3 hours at RT.
-
Quench: Add a small amount of water (50 µL) to hydrolyze excess NHS ester.
-
Workup: Acidify to pH 3 with dilute HCl and extract with Ethyl Acetate, or purify directly via HPLC (preferred for PEGs to avoid phase transfer loss).
Part 3: Application in PROTAC Development
Once you have synthesized Click-Linker-COOH (either DBCO or Azide variant), the next step is incorporating it into a PROTAC.[3]
Scenario: We are building a PROTAC connecting a Target Protein Ligand (Warhead) to an E3 Ligase Ligand .
-
Strategy: Attach the Acid end of our new linker to the Warhead first, then "Click" this construct onto an E3 Ligand that has a complementary handle.
Step 1: Conjugation to Ligand (Amide Coupling)
Objective: Attach DBCO-N(Me)-PEG4-COOH to a Warhead bearing a primary amine.[3]
-
Activation: Dissolve DBCO-N(Me)-PEG4-COOH (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3 eq).
-
Why HATU? It is efficient for forming amides with secondary/tertiary amines and bulky acids.
-
-
Coupling: Add the Amine-functionalized Warhead (1.0 eq).
-
Reaction: Stir for 1-2 hours.
-
Result: DBCO-Linker-Warhead .
Step 2: The Click Reaction (Assembly)
Objective: Connect DBCO-Linker-Warhead to an Azide-E3 Ligand.[3]
-
Mix: Dissolve DBCO-Linker-Warhead (1 eq) and Azide-E3 Ligand (1 eq) in DMSO or tBuOH/Water (1:1).
-
Conditions:
-
For DBCO (SPAAC): Agitate at RT for 2–12 hours. No catalyst needed.
-
For Azide/Alkyne (CuAAC): Add CuSO4 (0.1 eq), THPTA ligand (0.5 eq), and Sodium Ascorbate (2 eq).
-
-
Purification: The resulting triazole-linked PROTAC is purified via Prep-HPLC.
PROTAC Assembly Diagram
Figure 2: Modular assembly of a PROTAC using the DBCO-modified Methylamino-PEG4 linker.[3]
Part 4: Troubleshooting & Quality Control
Common Pitfalls
| Issue | Cause | Solution |
| Low Yield in Step 1 | Incomplete deprotonation of HCl salt.[3] | Ensure DIPEA is added before the NHS ester. Check pH > 8. |
| Self-Coupling | Activation of the PEG-COOH while the secondary amine is free.[3] | Never add EDC/HATU to Methylamino-PEG4-Acid before protecting or reacting the amine.[3] Always react the amine with a pre-activated NHS ester first. |
| Hygroscopicity | PEG linkers absorb water rapidly. | Handle quickly; store stock solutions in anhydrous DMSO at -20°C. |
Analytical Validation (Self-Validating Protocol)
To ensure the protocol worked, you must validate the Tertiary Amide Formation .
-
NMR: In
H NMR, the methyl group of the starting material ( ) appears as a singlet around 2.3–2.5 ppm.[3] Upon acylation (forming the amide), this peak typically shifts downfield (2.9–3.1 ppm) and may split due to rotamers. -
LC-MS: The mass shift must correspond exactly to the added click moiety minus the NHS leaving group.
References
Sources
- 1. purepeg.com [purepeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm [axispharm.com]
- 4. Methylamino-PEG4-acid HCl salt_1283658-71-8_新研博美 [xinyanbm.com]
- 5. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Methylamino-PEG4-acid 1283658-71-8 | MCE [medchemexpress.cn]
- 8. precisepeg.com [precisepeg.com]
- 9. peptide.com [peptide.com]
- 10. ADC/PROTAC Linker | MAL-PEG4-NHS | CAS#: 1325208-25-0 | SINOPEG [sinopeg.com]
Technical Guide: Deprotection and Coupling of Methylamino-PEG4-Acid Salts
This Application Note and Protocol guide details the handling, deprotection, and conjugation of Methylamino-PEG4-Acid linkers. These heterobifunctional linkers are critical in PROTAC® development and Antibody-Drug Conjugates (ADCs) due to the solubility-enhancing properties of the N-methyl group and the hydrophilic PEG spacer.
Introduction & Strategic Utility
Methylamino-PEG4-Acid (often supplied as Boc-N-Me-PEG4-Acid or Methylamino-PEG4-Acid HCl Salt ) is a specialized linker used to connect two functional moieties—typically an E3 ligase ligand and a target protein ligand in PROTACs.
Why This Molecule?
-
Secondary Amine (
): Unlike standard primary amines, the N-methyl group reduces hydrogen bond donation, improving membrane permeability (critical for intracellular drugs like PROTACs) and solubility. -
PEG4 Spacer: Provides ~16 Å spacing, improving water solubility and reducing aggregation compared to alkyl chains.
-
Chemical Challenge: The secondary amine is more nucleophilic than a primary amine but sterically hindered. Furthermore, detection reagents like Ninhydrin (Kaiser test) fail for secondary amines, requiring specific QC protocols (Chloranil test).
Part 1: Storage & Handling of Salts
The HCl Salt form is hygroscopic. Improper handling leads to hydrolysis or sticky "oils" that are difficult to weigh.
-
Storage:
under argon/nitrogen. -
Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation.
-
Solubility: Highly soluble in DMSO, DMF, water, and Methanol. Sparingly soluble in DCM or Ethyl Acetate.
Part 2: Deprotection Protocols (Boc-Removal)
Use this section if you are starting with Boc-N-Me-PEG4-Acid and need to generate the reactive amine salt.
Method A: TFA / DCM (Standard)
Best for small-scale synthesis where TFA removal via evaporation is feasible.
Reagents:
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Diethyl Ether (cold)
Protocol:
-
Dissolution: Dissolve Boc-N-Me-PEG4-Acid (100 mg) in DCM (2 mL).
-
Acidification: Add TFA (2 mL) slowly. Note: Gas evolution (isobutylene) will occur.[2]
-
Reaction: Stir at Room Temperature (RT) for 30–60 minutes .
-
QC Check: Monitor by TLC (10% MeOH/DCM) or LC-MS. The Boc-protected starting material (
) should disappear.
-
-
Evaporation: Remove volatiles under reduced pressure (Rotavap) at
. -
Precipitation (Critical): The residue will be an oil. Add cold Diethyl Ether (10 mL) and triturare (scratch the flask) to induce precipitation.
-
Isolation: Centrifuge (3000 rpm, 5 min) or decant the ether. Repeat the ether wash 2x to remove residual TFA.
-
Result: Methylamino-PEG4-Acid TFA Salt .
Method B: HCl / Dioxane (TFA-Free)
Best for scale-up or when TFA traces might interfere with downstream biology.
Reagents:
-
4M HCl in 1,4-Dioxane[1]
-
Methanol (dry)
Protocol:
-
Dissolution: Dissolve substrate in minimal dry Methanol or DCM.
-
Acidification: Add 4M HCl in Dioxane (10 equivalents).
-
Reaction: Stir at RT for 1 hour .
-
Workup: Evaporate solvent. Triturate with ether as above.
-
Result: Methylamino-PEG4-Acid HCl Salt .
Part 3: Coupling Protocols
This section details how to couple the linker to a target molecule.[3][4] Choose the workflow based on which end of the linker you are reacting.
Workflow A: Coupling the Carboxylic Acid End
Target: Primary Amine on Protein/Ligand (
Mechanism: The secondary amine (Methylamino) is usually protected (Boc) or protonated (Salt) during this step to prevent self-coupling (polymerization). Use the Boc-protected form for this step if possible. If you must use the Salt form, you cannot easily prevent head-to-tail polymerization without careful pH control, so Boc-N-Me-PEG4-Acid is recommended here.
-
Activation: Dissolve Boc-N-Me-PEG4-Acid (1.0 eq) in anhydrous DMF.
-
Add Base: Add DIEA (3.0 eq).
-
Add Coupling Agent: Add HATU (1.05 eq). Stir for 5 minutes (solution turns yellow).
-
Coupling: Add the Target Amine (
, 1.0–1.2 eq). -
Reaction: Stir 1–2 hours at RT.
-
Deprotection: After purification, perform Part 2 (Deprotection) to expose the Methylamino group.
Workflow B: Coupling the Methylamino End (The "Tricky" Part)
Target: Activated Ester (
Critical Consideration:
The secondary amine salt (
Protocol (Coupling to NHS Ester):
-
Preparation: Dissolve the Target NHS Ester (1.0 eq) in anhydrous DMF/DMSO.
-
Linker Solubilization: In a separate vial, dissolve Methylamino-PEG4-Acid Salt (1.2 eq) in DMF.
-
In-Situ Neutralization (Crucial):
-
Add DIEA or TEA .
-
Calculation: You need 1.0 equivalent to neutralize the HCl/TFA salt + 1.5 equivalents to drive the reaction. Total ~2.5 equivalents relative to the linker.[5]
-
Check: Verify pH is ~8.0–8.5 (damp pH paper).
-
-
Combination: Add the neutralized linker solution to the Target NHS Ester solution immediately.
-
Reaction: Stir at RT for 2–4 hours.
-
Note: Secondary amines react slower than primary amines due to steric hindrance from the methyl group.
-
-
Quenching: Add 10% acetic acid or dilute with water/acetonitrile for HPLC purification.
Part 4: Visualization & Logic
Experimental Workflow Diagram
The following diagram illustrates the decision tree for handling these linkers.
Caption: Workflow for selecting deprotection or coupling pathways based on the starting form (Boc vs. Salt) and target functional group.
Part 5: Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Low Yield (Amine Coupling) | Incomplete neutralization of HCl salt. | Ensure DIEA is |
| No Reaction (Color Test) | Ninhydrin (Kaiser) Test is false negative. | Use Chloranil Test . Secondary amines do not react with Ninhydrin. |
| Sticky/Oily Salt | Hygroscopic nature of PEG/HCl. | Triturate with cold diethyl ether or hexanes. Store in desiccator. |
| Hydrolysis of NHS Target | Buffer pH too high (>9.0) or wet solvent.[6] | Use anhydrous DMF/DMSO.[3][6] Keep DIEA/TEA moderate (pH ~8). |
The Chloranil Test (For Secondary Amines)
Since Ninhydrin fails for N-Methyl groups, use this to verify deprotection:
-
Mix 20 µL reaction mixture with 20 µL 2% Acetaldehyde in DMF and 20 µL 2% Chloranil in DMF.
-
Wait 5 minutes.
-
Blue/Green Color = Free Secondary Amine present (Deprotection successful).
-
Colorless/Yellow = Protected or Coupled.
References
-
Burke, M. D., et al. (2015). "Small-molecule-induced protein degradation in vivo." Nature Chemical Biology. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS and amine coupling chemistry). Link
-
BroadPharm. "Methylamino-PEG Linkers: Properties and Applications." Link
-
BenchChem. "Protocol for Boc Deprotection using TFA and HCl." Link
-
Thermo Fisher Scientific. "Crosslinking Technical Handbook: Amine-Reactive Crosslinkers." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving coupling efficiency of Methylamino-peg4-acid in steric hindrance
Technical Support Center: Advanced Coupling Protocols for Methylamino-PEG4-Acid
Topic: Improving coupling efficiency of Methylamino-PEG4-acid in sterically hindered systems. Role: Senior Application Scientist Status: Active | Ticket Priority: High
Executive Summary: The Steric Challenge
You are encountering difficulty coupling Methylamino-PEG4-acid (CAS: 1283658-71-8). This is a common bottleneck caused by two converging factors:
-
The N-Methyl Effect: The secondary amine (
) is significantly less nucleophilic than a primary amine due to the steric bulk of the methyl group.[1] Standard coupling reagents (like EDC/NHS) often fail to drive this reaction to completion. -
Entropic Shielding: The PEG4 chain is flexible and hydrophilic. In a hindered pocket (e.g., a protein surface or a complex small molecule), the PEG chain can adopt conformations that shield the reactive center, further reducing coupling efficiency.
This guide moves beyond standard protocols, utilizing high-efficiency phosphonium and uronium chemistries to overcome these barriers.
Strategic Reagent Selection
The choice of coupling reagent is the single most critical variable. For N-methylated amines, standard carbodiimides (DCC/DIC) are insufficient.[1]
Reagent Decision Matrix
| Reagent Class | Recommended Reagent | Best Use Case | Critical Constraint |
| Phosphonium | PyAOP or PyBOP | Top Choice. Coupling to the secondary amine (Methylamino group).[1] | Requires a tertiary base (DIPEA). PyAOP is superior to PyBOP due to the HOAt moiety. |
| Uronium | HATU | Coupling the Acid end of the PEG linker to a hindered target. | WARNING: Do not use HATU if the Methylamino group is the nucleophile; it causes guanidinylation (capping). |
| Oxyma-based | COMU | Safer alternative to HATU; excellent for preventing racemization.[2] | High solubility in DMF/NMP; visual color change monitors reaction pH. |
| Acid Chloride | Ghosez's Reagent | "Nuclear option" when all else fails. | Requires strictly anhydrous conditions; generates highly reactive acid chlorides in situ. |
Optimization Protocols
Scenario A: The Methylamino Group is the Nucleophile
Context: You are attaching an activated carboxylic acid (e.g., a drug payload) to the NH- group of Methylamino-PEG4-acid.
The Risk: Uronium reagents (HATU/HBTU) can react directly with the secondary amine to form a guanidinium byproduct, permanently "capping" your linker and killing the yield.
The Protocol (Phosphonium Activation):
-
Solvent: Use NMP (N-methylpyrrolidone) instead of DMF.[1] NMP reduces aggregation and improves the kinetics of hindered amines.
-
Stoichiometry:
-
Carboxylic Acid (Target): 1.0 eq
-
PyAOP : 1.1 eq (or PyBOP if PyAOP is unavailable)
-
HOAt : 1.1 eq (Additive essential for speed)
-
Base (DIPEA): 2.0 - 3.0 eq
-
Methylamino-PEG4-Acid: 1.2 eq
-
-
Procedure:
-
Dissolve the Carboxylic Acid and PyAOP in anhydrous NMP.
-
Immediately add the Methylamino-PEG4-Acid.
-
Critical Step: If no reaction after 1 hour, raise temperature to 40°C . N-methyl couplings often require thermal energy to overcome the activation barrier.
-
Scenario B: The Acid Group is the Electrophile
Context: You are using Methylamino-PEG4-acid to tag a hindered amine on a protein or surface.
The Protocol (HATU/COMU Activation):
-
Protection: Ensure the N-methyl amine end is protected (e.g., Boc-N-Me-PEG4-COOH) to prevent self-polymerization.
-
Pre-activation:
-
Dissolve Linker (1.0 eq) and HATU (0.95 eq) in DMF.
-
Add Collidine (TMP) instead of DIPEA. Collidine is a weaker, bulkier base that reduces racemization and side reactions in highly hindered pockets.
-
Activate for exactly 2 minutes . (Do not over-activate; the active ester can hydrolyze).[5]
-
-
Coupling:
-
Add the mixture to your target amine.[1]
-
React for 2–4 hours.
-
Microwave Option: 25 Watts, 50°C for 15 minutes (if substrate is stable).
-
Visualization: Decision & Troubleshooting Logic
The following diagram illustrates the decision process for selecting the correct chemistry based on which end of the molecule is reacting.
Caption: Decision tree for reagent selection prevents common side reactions like guanidinylation.
Troubleshooting FAQ
Q1: I am seeing a +99 Da mass shift in my LC-MS. What is this? A: This is likely Guanidinylation . If you used HATU/HBTU to couple to the methylamino group, the reagent reacted with the amine instead of activating the acid.
-
Fix: Switch to PyAOP or PyBOP . These phosphonium reagents cannot form guanidines.
Q2: The reaction stalls at 60% conversion. Adding more reagent doesn't help. A: You are likely facing aggregation or hydrogen bonding networks.[1]
-
Fix 1 (Chaotropic Salts): Add 0.1 M LiCl or KSCN to the reaction mixture to disrupt H-bonds.
-
Fix 2 (Magic Mixture): Use a solvent system of DCM:DMF:NMP (1:1:1). The DCM swells the PEG, while NMP solubilizes the core.
Q3: How do I monitor the reaction? Ninhydrin isn't working. A: The Ninhydrin (Kaiser) test only detects primary amines. It will not detect the secondary methylamino group.
-
Fix: Use the Chloranil Test .[6]
-
Positive (Unreacted Secondary Amine): Dark Blue/Green.
-
Negative (Coupled): Colorless/Yellow.
-
Q4: My PEG linker is smearing on the HPLC.
A: PEG4 is polydisperse in some manufacturing grades, but "PEG4" usually implies a discrete molecule (
-
Fix: Ensure your buffers are pH < 8.0. Ester linkages in PEG systems can be labile at high pH. Use dry solvents (anhydrous DMF/NMP) during coupling.
References
-
Albericio, F., & Boudreau, M. A. (2018). The arsenal of coupling reagents for the synthesis of difficult peptides.[7] In Amino Acids, Peptides and Proteins.[1][8][9] Royal Society of Chemistry. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. Link
-
BroadPharm. (n.d.). PEGylation Reagents and Coupling Efficiency Guides.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 9. peptide.com [peptide.com]
Troubleshooting low yields in Methylamino-peg4-acid conjugation reactions
Advanced Application Support for Bioconjugation[1]
Welcome to the Technical Support Center.
This guide addresses the specific challenges of working with Methylamino-PEG4-Acid (and similar heterobifunctional PEG linkers). Unlike standard primary amine PEGs, the methylamino group (
Part 1: The Chemistry of Low Yields (The "Why")
To troubleshoot effectively, we must first diagnose the root cause based on the intrinsic chemistry of the molecule. Methylamino-PEG4-Acid presents a "Zwitterionic Trap" and a "Reactivity Mismatch." [1]
The Zwitterionic Trap (Self-Polymerization)
If you are attempting to activate the carboxylic acid end (e.g., using EDC/NHS) to couple it to a target amine, you face a critical risk.
-
The Mechanism: The molecule contains both a nucleophile (secondary amine) and an electrophile (activated ester).
-
The Result: As soon as you activate the carboxyl group, the methylamino group of a neighboring PEG molecule attacks it. This creates Head-to-Tail Oligomers (PEG-PEG-PEG) rather than PEG-Target conjugates.[1]
-
The Symptom: Rapid consumption of EDC, formation of a viscous reaction mixture or precipitate, and near-zero conjugation to your target protein/peptide.
The Secondary Amine pKa Barrier
If you are using the methylamino group as the nucleophile (attacking an activated ester on your target), standard pH conditions often fail.
-
The Mechanism: Secondary amines are generally more basic than primary amines (pKa ~10.7 vs ~9.5). At pH 7.0–7.4 (standard PBS), the methylamino group is >99.9% protonated (
). -
The Result: The protonated species is non-nucleophilic . It cannot attack the NHS ester.
-
The Symptom: The NHS ester on your target hydrolyzes (becomes inactive) before the PEG amine can deprotonate and react.
Part 2: Troubleshooting Q&A (Diagnosis)
Scenario A: You are activating the PEG Acid to couple to a Target Amine
Target: Lysine on Antibody, N-terminus of peptide, or Amino-surface.[1]
Q1: I am using EDC/NHS to activate Methylamino-PEG4-Acid, but I see no conjugation to my protein. Diagnosis: You are likely polymerizing the linker. Solution: You cannot efficiently activate the acid end of an unprotected amino-acid PEG in a one-pot reaction.
-
Fix: Switch to Boc-Methylamino-PEG4-Acid . The Boc group protects the amine during activation.
-
Alternative: If you must use the unprotected linker, you must perform the activation at pH < 4.0 (where the amine is dead) and use a large excess of the target amine immediately upon raising the pH, but yield will still be poor.
Q2: Can I use HATU or PyBOP instead of EDC? Answer: Only if your reaction is in an organic solvent (DMF/DMSO) and you use the Boc-protected version. HATU requires a base (DIPEA) to function. Adding base to the unprotected linker will immediately trigger self-polymerization.
Scenario B: You are coupling the PEG Amine to a Target Acid
Target: Activated Carboxyl on surface, NHS-ester functionalized drug, or Asp/Glu on protein.[1]
Q3: I reacted Methylamino-PEG4-Acid with an NHS-ester target at pH 7.4, but yield is <10%. Diagnosis: pKa Mismatch. The secondary amine is protonated and sterically hindered. Solution: You must increase the pH to shift the equilibrium toward the free amine.
-
Fix: Adjust reaction buffer to pH 8.5 – 9.0 (e.g., Borate or Carbonate buffer).
-
Risk Management: At pH 9, NHS esters hydrolyze rapidly (
min). You must add the PEG immediately to the buffer or use a large molar excess (20–50 equiv) of the PEG to outcompete hydrolysis.
Q4: Is the methyl group causing steric hindrance? Answer: Yes. The methyl group adds bulk compared to a primary amine.
-
Impact: The nucleophilic attack is slower (
is lower). -
Fix: Increase reaction time (4–12 hours) and temperature (room temperature instead of 4°C, if stability permits).
Part 3: Validated Protocols
Protocol 1: Coupling Methylamino-PEG4-Acid to an Activated Target (Amine-Reactive)
Use this when your target has an NHS ester, Aldehyde, or Epoxide.[1]
Reagents:
-
Target Molecule (pre-activated with NHS or similar)[5]
-
Buffer: 100 mM Sodium Borate, pH 9.0 (Critical)
Workflow:
-
Solubilization: Dissolve Methylamino-PEG4-Acid in the Borate buffer. Ensure concentration is high (e.g., 10–50 mM) to drive kinetics.
-
pH Check: Verify pH is still ~9.0 after dissolving the PEG (the HCl salt will lower the pH). Adjust with NaOH if necessary.
-
Reaction: Add the Target-NHS to the PEG solution immediately.
-
Ratio: Use 10–20 molar excess of PEG over Target-NHS.[1]
-
-
Incubation: Agitate at Room Temperature (20-25°C) for 4–6 hours.
-
Quenching: Add 100 mM Tris or Glycine (pH 8.0) to quench unreacted NHS esters.
-
Purification: Remove excess PEG via Dialysis (MWCO 2kDa) or Desalting Column (PD-10).
Protocol 2: Coupling PEG-Acid to a Protein Amine (The "Right Way")
Use this when you need the Acid end of the PEG to react with a Lysine.
Reagents:
-
Boc-Methylamino-PEG4-Acid (Do not use the unprotected form)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][7][8][9]
Workflow:
-
Activation: Dissolve Boc-Methylamino-PEG4-Acid in dry DMF.
-
Add EDC (1.5 equiv) and NHS (1.5 equiv).
-
React for 15–30 mins at RT.
-
-
Conjugation: Add the activated mixture to the Protein solution (in PBS, pH 7.4).
-
Note: Keep organic solvent <10% of final volume.
-
-
Deprotection: After purification, treat the conjugate with 20% TFA (if peptide) or mild acid conditions appropriate for the protein to remove the Boc group, exposing the Methylamino group.
Part 4: Visualization & Logic[1]
Decision Tree: Avoiding Polymerization
The following diagram illustrates the critical decision path to avoid the "Zwitterionic Trap."
Caption: Logic flow for selecting the correct conjugation strategy to prevent polymerization and ensure reactivity.
Comparative Data: Primary vs. Secondary Amine Conjugation[1][10][11]
| Parameter | Primary Amine ( | Secondary Amine ( | Impact on Protocol |
| pKa | ~9.5 | ~10.7 | Secondary amines require higher pH (8.5+) to be reactive.[1] |
| Steric Hindrance | Low | Moderate | Secondary amines react slower ; require longer incubation. |
| Nucleophilicity | High (at pH > 8) | High (only if deprotonated) | Must balance pH vs. hydrolysis of NHS ester. |
| Stability | Stable | Stable | Both stable, but secondary amine is more basic.[1] |
References
-
BenchChem Technical Support. (2025).[2][4][7][10] A Comparative Guide to EDC/NHS Crosslinking Chemistry. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Block amino groups to prevent polymer formation in peptide-carrier protein conjugations. Retrieved from
-
BroadPharm. (n.d.). Methylamino PEG Reagents and Properties. Retrieved from
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
-
AxisPharm. (n.d.). PEG Methylamine Linker Properties. Retrieved from
Sources
- 1. PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm [axispharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. electrochemsci.org [electrochemsci.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted Methylamino-peg4-acid hydrochloride from reaction mixtures
Technical Support Center: Removal of Methylamino-PEG4-Acid Hydrochloride
Reagent Profile:
-
Formula:
-
MW: ~279.3 Da (free base) / ~315.8 Da (salt)
-
Key Challenge: High water solubility, zwitterionic potential, and lack of strong UV chromophore.
Section 1: The Purification Strategy Selector
The removal strategy depends entirely on the molecular weight and solubility of your synthesized product. Use this decision matrix to select the correct protocol.
Figure 1: Decision tree for selecting the optimal purification method based on product properties.[3]
Section 2: Detailed Protocols
Protocol A: The "pH-Swing" Extraction (For Organic-Soluble Products)
Best For: Small molecule conjugates soluble in DCM, Chloroform, or Ethyl Acetate.[3]
Mechanism: This reagent contains both a basic secondary amine (
Reagents Needed:
-
1M HCl (Acidic Wash)
-
Saturated
(Basic Wash) -
Brine (NaCl)
Step-by-Step:
-
Dissolution: Dissolve your crude reaction mixture in an organic solvent (DCM or Ethyl Acetate).
-
Acidic Wash (Removes Amine form):
-
Wash the organic layer 2x with 1M HCl.
-
Chemistry: At pH < 2, the methylamine is protonated (
) and the carboxylic acid is protonated ( ). The molecule carries a net positive charge and becomes highly water-soluble.
-
-
Basic Wash (Removes Acid form):
-
Wash the organic layer 2x with Saturated
. -
Chemistry: At pH > 8, the amine is neutral (
) but the carboxylic acid is deprotonated ( ). The molecule carries a net negative charge and partitions into the water.
-
-
Final Rinse: Wash 1x with Brine to remove trapped water, dry over
, and concentrate.
Critical Note: If your product also contains an amine or acid, you must skip the corresponding wash step to avoid extracting your product. In that case, proceed to Protocol B.
Protocol B: Reverse Phase HPLC (For Water-Soluble Small Molecules)
Best For: Peptides or hydrophilic small molecules where extraction is impossible.[3] Challenge: Methylamino-PEG4-acid has no aromatic chromophore . It is invisible at standard UV 254 nm.
Detection Strategy:
-
Primary: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[4]
-
Secondary: UV at 205-214 nm (detects the amide/carboxyl bonds, but solvent noise is high).[3]
-
Tertiary: LC-MS (extract ion chromatogram for m/z ~280 [M+H]+).
Gradient Setup:
| Parameter | Setting |
|---|---|
| Column | C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min (Analytical) |
| Gradient | 0-5% B (0-5 min) -> Hold to flush PEG (highly polar) -> Ramp to elute product.[3] |
Note: The unreacted Methylamino-PEG4-acid is very polar and will typically elute in the void volume (dead time) or very early in the gradient (0-5% organic).[3]
Protocol C: Size Exclusion & Dialysis (For Proteins/Nanoparticles)
Best For: Antibody-Drug Conjugates (ADCs), PEGylated proteins.[3] Mechanism: The reagent (MW ~300 Da) is significantly smaller than proteins (>10 kDa).
Method 1: Spin Desalting Columns (Fastest)
-
Use: Zeba™ Spin Desalting Columns or PD-10 columns.[3]
-
MWCO (Molecular Weight Cut-Off): Choose 7 kDa.
-
Procedure: Equilibrate column with buffer -> Apply sample -> Centrifuge.[3] The small PEG reagent gets trapped in the resin pores; the protein flows through.
Method 2: Dialysis (Most Scalable)
-
Membrane: Cellulose Ester (CE).
-
MWCO: 3.5 kDa or 10 kDa. (Do not use 1 kDa; it is too close to the reagent size).
-
Buffer Volume: 200x sample volume.
-
Cycles: Minimum 3 buffer changes over 24 hours (e.g., 4h, 4h, Overnight).
Section 3: Troubleshooting & FAQs
Q1: I cannot see the unreacted reagent on my TLC plate. How do I confirm it's gone? A: Standard UV lamps (254 nm) will not visualize this reagent. You must use a stain specific to functional groups:
-
Ninhydrin Stain: Visualizes the secondary amine. Appearance: Faint yellow/orange spots (unlike the deep purple of primary amines). Heating is required.[5][6][7][8]
-
Iodine Chamber: Universal stain.[6][7] Appearance: Brown spot.[5][6][7]
-
Potassium Permanganate (
): Oxidizes the PEG backbone. Appearance: Yellow spot on purple background.[7][8]
Q2: My yield is lower than expected after dialysis. Did I lose my product? A: PEG linkers are "sticky."
-
Membrane Adsorption: Use low-binding cellulose membranes.[3]
-
Hydration Radius: PEG chains attract water, creating a hydration shell that makes them behave like larger molecules. If your product is a small peptide (<2 kDa), it might not diffuse out of a 1 kDa membrane as efficiently as expected, or conversely, a small PEGylated peptide might pass through a 3.5 kDa membrane if linear. Always verify the permeate (waste buffer) by LC-MS.[3]
Q3: The reagent is a Hydrochloride salt.[9] Does this affect my conjugation reaction?
A: Yes. The HCl portion means the amine is protonated (
-
Fix: You must add a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA) to the reaction mixture (at least 1.5 equivalents) to liberate the free amine for coupling.
Q4: Can I use "Cold Ether Precipitation" to remove this reagent? A: No. While high MW PEGs (e.g., 5 kDa, 20 kDa) precipitate in cold ether, short PEG linkers (PEG4) are often soluble or form oils in ether/hexane mixtures. They will not form a pellet, making separation by precipitation ineffective. Stick to Protocol A (Extraction) or B (HPLC).
References
-
BroadPharm. Methylamino-PEG4-acid HCl salt Product Data. Retrieved from
-
BenchChem. Common challenges in PEGylation and how to solve them. Retrieved from
-
Org. Process Res. Dev. Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy.[10][11] 2021, 25, 10, 2270–2276.[3] Retrieved from
-
Reach Devices. TLC Stains and Visualization of Secondary Amines. Retrieved from
Sources
- 1. Methylamino-PEG4-acid HCl salt_1283658-71-8_新研博美 [xinyanbm.com]
- 2. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]
- 3. PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm [axispharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. TLC stains [reachdevices.com]
- 7. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 8. epfl.ch [epfl.ch]
- 9. medkoo.com [medkoo.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
Preventing aggregation during Methylamino-peg4-acid protein labeling
Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently observe that protein aggregation during bioconjugation is rarely a failure of the linker itself, but rather a thermodynamic or kinetic collapse of the protein's microenvironment.
Methylamino-PEG4-acid is a highly versatile heterobifunctional linker featuring a secondary amine (methylamino) and a carboxylic acid. While the short PEG4 spacer enhances aqueous solubility, the chemistry required to couple it—typically EDC/NHS activation of the carboxyl group to target protein lysines—introduces significant aggregation risks if not strictly controlled.
This guide provides a causality-driven framework to troubleshoot, optimize, and validate your labeling workflows.
Visualizing the Aggregation Landscape
Mechanisms of protein aggregation during PEGylation and their primary environmental triggers.
Section 1: The Causality of Aggregation (FAQs)
Q1: Why does Methylamino-PEG4-acid specifically trigger aggregation during EDC/NHS coupling? A1: Aggregation in this context is driven by two distinct mechanisms. First, the chemical mechanism: if EDC is not quenched before the linker is added to the protein, the EDC will activate the protein's own carboxyl groups (aspartate/glutamate), causing massive intermolecular cross-linking with protein primary amines[1]. Second, the biophysical mechanism: covalently attaching the PEG linker neutralizes the positive charge of surface lysines. This alters the protein's isoelectric point (pI) and can expose hydrophobic patches, leading to hydrophobic collapse and aggregation[1].
Q2: How does buffer pH dictate the success or failure of this reaction? A2: EDC/NHS coupling is a two-step process with conflicting pH requirements. The initial activation of the PEG's carboxyl group is most efficient in a slightly acidic environment (pH 4.5–6.0) because acidic conditions stabilize the highly reactive O-acylisourea intermediate[2]. However, the subsequent coupling to the protein requires a slightly basic pH (7.0–8.5) to ensure the target primary amines are deprotonated and nucleophilic[2]. If a single-step reaction is attempted, or if the final coupling buffer pushes the protein too close to its pI, the loss of electrostatic repulsion will cause immediate isoelectric precipitation[3].
Q3: Can I use stabilizing excipients to prevent aggregation without inhibiting the labeling chemistry? A3: Yes, but selection is critical. You must avoid any excipients containing primary amines (e.g., Tris, glycine, arginine) or carboxylates (e.g., acetate) during the reaction, as they will compete with your protein and linker[3],[2]. Instead, utilize non-amine, non-carboxylate stabilizers. Adding sugars (sucrose, trehalose) or low concentrations of non-ionic/zwitterionic detergents (0.05% Tween 20, 0.1% CHAPS) can shield hydrophobic patches and maintain solubility without interfering with the EDC/NHS chemistry[3],[4].
Section 2: Troubleshooting Guide
Problem 1: Immediate cloudiness or visible precipitation upon adding the activated linker.
-
Causality: The protein concentration is too high, or the buffer pH has shifted to match the protein's pI, causing a rapid loss of electrostatic repulsion[3].
-
Solution: Reduce the starting protein concentration to 0.5–5.0 mg/mL[3]. Verify that the final reaction pH is at least 1.0 to 1.5 units away from the protein's theoretical pI[3].
Problem 2: The solution remains clear, but Size Exclusion Chromatography (SEC) reveals high molecular weight (HMW) species.
-
Causality: Soluble aggregates have formed. This is almost always due to intermolecular cross-linking caused by residual EDC[1].
-
Solution: Implement a strict two-step sequential activation protocol. Activate the Methylamino-PEG4-acid first, physically quench the excess EDC, and only then introduce the activated linker to the protein sample.
Problem 3: Loss of monomeric protein yield after an overnight reaction.
-
Causality: Prolonged exposure to altered charge states and mechanical/thermal stress induces slow unfolding and aggregation kinetics[5].
-
Solution: Do not perform the conjugation at room temperature. Lowering the reaction temperature to 4°C slows down both the reaction rate and the aggregation kinetics, thermodynamically favoring the native folded state over the aggregated state[3].
Section 3: Quantitative Optimization Matrix
To build a robust labeling system, ensure your parameters fall within these validated E-E-A-T guidelines:
| Parameter | Optimal Range | Aggregation Risk if Suboptimal | Mechanistic Rationale |
| Activation pH | 4.5 – 6.0 (MES) | Hydrolysis of Reagents | Acidic pH stabilizes the O-acylisourea intermediate, preventing rapid hydrolysis of EDC/NHS[2]. |
| Coupling pH | 7.0 – 8.5 (PBS) | Isoelectric precipitation | Must be ≥1.5 units away from protein pI to maintain electrostatic repulsion between monomers[3]. |
| Protein Conc. | 0.5 – 5.0 mg/mL | High collision frequency | Molecular crowding increases the probability of intermolecular interactions and cross-linking[3],[1]. |
| PEG:Protein Ratio | 5:1 to 20:1 | Hydrophobic collapse | Excessive masking of surface lysines neutralizes protein charge and alters surface hydration[1]. |
| Temperature | 4°C | Thermal unfolding | Lower thermal energy slows aggregation kinetics and stabilizes transiently unfolded states[3]. |
Section 4: Self-Validating Experimental Protocol
This two-step protocol is designed as a self-validating system. By decoupling the activation step from the conjugation step, we eliminate the primary cause of EDC-induced protein cross-linking.
Workflow for two-step EDC/NHS bioconjugation of Methylamino-PEG4-acid to prevent crosslinking.
Step 1: Linker Activation (Decoupled from Protein)
-
Dissolve Methylamino-PEG4-acid in anhydrous DMSO or DMF to create a 100 mM stock.
-
In a reaction tube, combine the linker with freshly prepared EDC (5 mM) and NHS (10 mM) in 100 mM MES buffer, pH 5.5[1].
-
Validation Checkpoint: The reaction mixture should remain completely clear.
Step 2: EDC Quenching (The Anti-Crosslinking Step)
-
Add 2-mercaptoethanol (to a final concentration of 20 mM) to the activation mixture and incubate for 5 minutes.
-
Causality: This step neutralizes unreacted EDC. If skipped, residual EDC will activate the target protein's carboxyls, leading to irreversible protein-protein cross-linking[1].
Step 3: Bioconjugation
-
Ensure your target protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL[3],[2].
-
Add the quenched, activated PEG solution to the protein to achieve a 5:1 to 20:1 molar excess of PEG:Protein[3].
-
Incubate the reaction at 4°C for 2 hours with gentle end-over-end mixing[3],[1].
-
Validation Checkpoint: Measure turbidity via absorbance at 350 nm (A350) immediately after mixing and at 2 hours[5]. An A350 > 0.1 indicates the onset of isoelectric precipitation. If detected, halt the reaction and adjust the buffer pH.
Step 4: Purification and Validation
-
Terminate the reaction using a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0) to consume any remaining NHS esters[1].
-
Purify the conjugate using Size Exclusion Chromatography (SEC) or a desalting column with an appropriate molecular weight cut-off[2].
-
Validation Checkpoint: Monitor UV absorbance at 280 nm during SEC. The monomeric conjugate should elute as a sharp peak. Any peaks eluting in the void volume represent soluble aggregates and must be discarded[4].
Section 5: References
-
Biozentrum, University of Basel. Preventing Protein Aggregation. Available at: [Link]
Sources
Technical Support Center: Troubleshooting & Storage Guide for Methylamino-PEG4-Acid HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor conjugation yields when utilizing heterobifunctional linkers like Methylamino-PEG4-acid HCl in PROTAC (Proteolysis Targeting Chimera) synthesis[1].
A common misconception in the field is that the PEG backbone itself "hydrolyzes" during storage. In reality, aqueous PEG ether bonds are highly stable and do not spontaneously hydrolyze under standard conditions[2]. Instead, the true modes of failure are oxidative degradation of the PEG chain and the competitive hydrolysis of downstream activated esters caused by improper storage of the highly hygroscopic hydrochloride (HCl) salt[3].
This guide is designed to provide you with the mechanistic causality behind these failures, quantitative storage parameters, and self-validating protocols to ensure the integrity of your bioconjugation workflows.
Part 1: Mechanistic Insights & The "Hydrolysis" Misconception
Methylamino-PEG4-acid HCl features a secondary amine (methylamino) and a terminal carboxylic acid. It is supplied as an HCl salt to protonate the amine, rendering it non-nucleophilic and preventing self-condensation (polymerization) during storage[4].
However, this salt form introduces a critical vulnerability: extreme hygroscopicity .
-
Moisture Absorption: When stored improperly, the salt rapidly absorbs ambient moisture.
-
Downstream Hydrolysis: While the absorbed water does not hydrolyze the stable carboxylic acid, it acts as a highly reactive competing nucleophile during your reaction. When you attempt to activate the carboxylic acid using carbodiimide chemistry (e.g., EDC/NHS), the water instantly hydrolyzes the reactive O-acylisourea or NHS-ester intermediate back to the unreactive free acid, destroying your conjugation yield[3].
-
Oxidative Cleavage: Prolonged exposure to oxygen and UV light initiates radical formation, leading to auto-oxidation and chain scission of the PEG backbone, which researchers often misdiagnose as hydrolysis[3].
Logical pathway: Moisture absorption leads to competitive hydrolysis during activation.
Part 2: Quantitative Storage Matrix
To prevent moisture ingress and oxidative degradation, strict adherence to the following storage parameters is required[5],[3].
| Parameter | Recommended Condition | Critical Tolerance | Causality / Rationale |
| Temperature | -20°C (Long-term) | < 4°C (Short-term) | Low temperatures exponentially reduce the kinetics of auto-oxidation and prevent thermal degradation. |
| Atmosphere | Argon or Nitrogen gas | < 10% Relative Humidity | The HCl salt is highly hygroscopic. Inert gas displaces oxygen (preventing oxidation) and ambient moisture. |
| Light Exposure | Dark (Opaque container) | Zero UV exposure | UV light initiates radical formation, accelerating the oxidative cleavage of the PEG ether backbone. |
| Container | Tightly sealed vial | PTFE-lined cap | Prevents continuous moisture ingress, which is the root cause of downstream activated-ester hydrolysis. |
Part 3: Self-Validating Protocol for Anhydrous Activation
To ensure your Methylamino-PEG4-acid HCl is successfully activated without falling victim to moisture-induced hydrolysis, follow this self-validating workflow.
Self-Validation Checkpoint: Before beginning, visually inspect the reagent inside the sealed vial. A free-flowing powder indicates dry, intact material. A sticky, viscous syrup indicates severe moisture absorption, and a yellow tint indicates oxidative degradation. Do not proceed if the material is syrupy.
Step 1: Thermal Equilibration
-
Action: Remove the sealed vial from -20°C storage. Do not open it. Allow it to sit on the benchtop for at least 30 minutes until it reaches room temperature.
-
Causality: Opening a cold vial causes ambient humidity to instantly condense on the hygroscopic salt, introducing water that will ruin the activation step.
Step 2: Inert Purging
-
Action: Open the vial inside a desiccator, glove box, or immediately purge the headspace with a gentle stream of Argon or Nitrogen gas upon opening.
Step 3: Anhydrous Dissolution
-
Action: Dissolve the required amount of Methylamino-PEG4-acid HCl in strictly anhydrous, amine-free solvent (e.g., dry DMF or DMSO containing <50 ppm H₂O).
-
Causality: Using standard grade solvents introduces trace water, which acts as a competing nucleophile during carbodiimide activation.
Step 4: Carbodiimide Activation
-
Action: Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of NHS. Stir for 15-30 minutes at room temperature under inert gas.
-
Causality: EDC activates the carboxylic acid to an O-acylisourea intermediate. In the absence of moisture, this smoothly converts to the stable NHS-ester.
Step 5: Conjugation
-
Action: Add your target primary amine (e.g., PROTAC ligand) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) to neutralize the HCl salt and drive amide bond formation.
Step-by-step workflow for the anhydrous activation of Methylamino-PEG4-acid HCl.
Part 4: Troubleshooting FAQs
Q1: My conjugation yield is near zero, and mass spectrometry shows unreacted Methylamino-PEG4-acid. Did the PEG chain hydrolyze in storage? A: It is highly unlikely that the PEG ether backbone hydrolyzed, as PEG bonds are exceptionally stable against hydrolysis under standard conditions[2]. The failure is almost certainly due to the hydrolysis of the activated ester intermediate . Because the HCl salt is hygroscopic, improper storage leads to water absorption. During EDC/NHS activation, this water outcompetes your target amine, rapidly hydrolyzing the reactive O-acylisourea intermediate back to the unreactive free acid[3].
Q2: The reagent has turned from a powder into a sticky, yellow syrup. Can I still use it? A: No. A sticky texture indicates severe moisture absorption, while a yellow tint suggests oxidative degradation (chain scission) of the PEG backbone[3]. While you could theoretically dry moisture-laden reagent over molecular sieves (3Å), oxidative cleavage permanently alters the molecular weight distribution of the linker. It is highly recommended to discard the vial and use a fresh, properly stored batch.
Q3: Why is this linker supplied as an HCl salt instead of a free base? Doesn't the salt cause the moisture problem? A: Methylamino-PEG4-acid contains both a secondary amine and a carboxylic acid. If supplied as a free base, the molecule could self-condense (polymerize) over time. The HCl salt protonates the secondary amine, rendering it non-nucleophilic and ensuring the molecule remains stable during storage[4]. The trade-off is increased hygroscopicity, which must be managed through strict anhydrous handling.
References
Sources
Technical Support Center: Purification of Methylamino-PEG4-Acid Derivatives
[1]
Core Directive & Executive Summary
Methylamino-PEG4-acid (CAS: 1283658-71-8) is a heterobifunctional linker widely used in PROTAC® and Antibody-Drug Conjugate (ADC) synthesis.[] Its structure—a secondary amine on one terminus and a carboxylic acid on the other, separated by a hydrophilic PEG4 spacer—presents unique purification challenges.
The "Invisible" Problem: Unlike aromatic small molecules, this linker lacks a strong UV chromophore. Furthermore, its amphiphilic, zwitterionic nature often leads to poor retention or peak tailing on standard C18 columns.
This guide abandons generic advice. Instead, we provide a self-validating purification ecosystem designed to capture this specific molecule effectively, ensuring high recovery and purity (>95%) for downstream conjugation.
Master Workflow: The Purification Decision Matrix
Before injecting your sample, consult this logic flow to select the correct stationary phase and detection mode.
Figure 1: Strategic decision tree for Methylamino-PEG4-acid purification. Note the critical branch points for detection and column selection based on polarity.
Phase 1: Method Development (FAQs)
Q: Why is my UV detector showing a flat baseline even at high concentrations?
A: Methylamino-PEG4-acid lacks a conjugated
-
The Science: Standard UV detection relies on chromophores absorbing light at 254 nm or 280 nm. This molecule only possesses a carbonyl group (COOH) and a secondary amine, which have weak absorbance below 210 nm.
-
The Fix:
-
Primary Recommendation: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are "universal" detectors that measure mass, not light absorbance [1][2].
-
Secondary Recommendation: If restricted to UV, set wavelength to 205 nm or 210 nm . Warning: solvents must be HPLC-grade or higher to avoid high background noise at this wavelength.
-
Q: Which column should I use? Standard C18 columns are not retaining the compound.
A: Standard C18 columns often suffer from "pore dewetting" (phase collapse) when running highly aqueous mobile phases required to retain this polar linker.
-
The Science: The hydrophilic PEG chain and the ionizable amine make the molecule elute in the void volume (dead time) of hydrophobic columns.
-
The Fix: Use a C18-AQ (Aqueous) column or a Polar-Embedded group column.[] These phases are designed to operate in 100% water without collapsing, allowing the PEG chain to interact with the stationary phase [3].
-
Recommended: Waters Atlantis T3, Phenomenex Luna Omega Polar C18, or equivalent.
-
Q: What mobile phase modifiers are strictly required?
A: You must use an acidic modifier, preferably Trifluoroacetic Acid (TFA) .
-
The Science:
-
Silanol Suppression: Silica-based columns have residual silanol groups (Si-OH) that deprotonate to Si-O⁻ above pH 3.[] The methylamino group (pKₐ ~10) is positively charged. Without protection, the amine binds irreversibly to silanols, causing severe peak tailing .
-
Ion Pairing: TFA (0.05% - 0.1%) acts as an ion-pairing agent, neutralizing the positive charge on the amine and improving hydrophobicity for better retention on C18 [4].
-
Phase 2: Troubleshooting Guide
Issue: Severe Peak Tailing (Asymmetry Factor > 2.0)
| Potential Cause | Scientific Validation | Corrective Action |
| Silanol Interaction | The secondary amine interacts with residual silanols on the silica support.[] | Add 0.1% TFA to both Mobile Phase A and B. Do not use Formic Acid alone; it is often too weak to fully suppress silanols for secondary amines. |
| Column Aging | Older columns lose end-capping, exposing more silanols. | Replace with a "Base-Deactivated" or highly end-capped column. |
| Sample Overload | High concentration saturates the stationary phase. | Inject a smaller volume or dilute the sample.[2][3] |
Issue: "Ghost" Peaks or No Peaks
| Potential Cause | Scientific Validation | Corrective Action |
| Detection Limit | The molecule is invisible at 254 nm.[] | Switch to ELSD/CAD or set UV to 210 nm . |
| Elution in Void | The compound is too polar for the gradient starting conditions. | Start gradient at 0% B (100% Aqueous) . Ensure you are using a C18-AQ column compatible with this condition. |
| Late Elution | The compound is sticking to the column (rare for PEG4). | Ensure the gradient goes up to 90% B to wash the column. |
Validated Experimental Protocols
Protocol A: RP-HPLC Purification (Standard)
Best for: General purification from synthesis reaction mixtures.[]
System Setup:
-
Column: C18-AQ, 5 µm, 150 x 4.6 mm (Analytical) or 250 x 21.2 mm (Prep).
-
Mobile Phase A: Milli-Q Water + 0.1% TFA.[]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min (Analytical).[4]
-
Detection: ELSD (Drift Tube Temp: 50°C, Gain: Standard) OR UV @ 210 nm.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 0 | Equilibration |
| 2.0 | 0 | Load/Hold (capture polar species) |
| 20.0 | 30 | Linear Gradient (Target elution ~10-15 min) |
| 22.0 | 95 | Wash |
| 25.0 | 95 | Wash |
| 25.1 | 0 | Re-equilibration |
Protocol B: Post-Purification Handling
Critical Step: Removing the TFA salt. After purification with TFA, the product exists as a TFA salt. This can be cytotoxic or reactive in downstream steps.
-
Lyophilization: Freeze-dry the collected fractions immediately. TFA is volatile and will be largely removed.
-
Desalting (Optional): If the TFA counter-ion interferes with subsequent conjugation (e.g., NHS ester chemistry), redissolve in 10 mM HCl and lyophilize again to exchange TFA for Chloride (HCl salt) [5].
References
-
Waters Corporation. "2420 Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol." Waters.com. Link
-
Agilent Technologies. "High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD." Agilent.com. Link
-
BenchChem. "A Comparative Guide to Methylamino-PEG4-Boc and Other PEG Linker Lengths." BenchChem Technical Guides. Link
-
ResearchGate. "How can I prevent peak tailing in HPLC for basic compounds?" ResearchGate Community Discussions. Link
-
BroadPharm. "Methylamino-PEG4-acid Product & Handling Information." BroadPharm.com. Link
Overcoming hygroscopic challenges of Methylamino-peg4-acid hydrochloride salt
Technical Support Center: Methylamino-PEG4-acid Hydrochloride Salt
Topic: Overcoming Hygroscopic Challenges & Optimization of Methylamino-PEG4-acid HCl Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format)
Introduction: The "Invisible Enemy" in PEGylation
Methylamino-PEG4-acid hydrochloride (CAS: 1283658-71-8) is a high-value heterobifunctional linker used to enhance solubility and reduce immunogenicity in antibody-drug conjugates (ADCs) and PROTACs. However, its greatest strength—hydrophilicity—is also its primary handling challenge.
This reagent is hygroscopic . It acts as a "water sponge," absorbing atmospheric moisture within minutes of exposure. This leads to three critical failure modes:
-
Stoichiometric Errors: Weighing "wet" reagent means you are adding less linker than calculated.
-
Hydrolysis: Water competes with the amine for activated esters (NHS), lowering conjugation yields.
-
Physical Degradation: The powder turns into a sticky gum, making precise aliquoting impossible.
This guide provides field-proven protocols to neutralize these risks.
Part 1: Storage & Handling (The Basics)
Q: I just received my shipment. The bottle is at room temperature, but the label says -20°C. Is it degraded? A: Likely not. We ship these salts at ambient temperature because they are stable for short durations (days) if kept dry. The degradation clock starts ticking only when moisture is introduced.
-
Immediate Action: Do not open the bottle immediately. Transfer it to a -20°C freezer for long-term storage.
-
The Golden Rule: Never open a cold bottle in a warm room. Condensation will form inside the bottle, ruining the remaining reagent.
Q: How do I safely open the bottle for the first time? A: Follow the "Thermal Equilibration Protocol" :
-
Remove the bottle from the freezer.
-
Place it in a desiccator at room temperature.
-
Wait 30–60 minutes until the bottle feels neutral to the touch.
-
Wipe the outside of the bottle to remove any external condensation before opening.
Part 2: Weighing & Aliquoting (Precision)
Q: I need 2 mg, but the solid is sticking to my spatula and the weigh boat. How do I get an accurate mass? A: Weighing small amounts (<10 mg) of hygroscopic solid is prone to huge errors (up to 20% mass deviation). Stop weighing solids directly. Instead, use the Stock Solution Strategy .
Protocol: The Stock Solution Method
-
Dissolve the Entire Vial: If you have 100 mg in the vial, do not try to scoop out 2 mg. Dissolve the entire contents in a precise volume (e.g., 10 mL) of anhydrous DMSO or DMF.
-
Calculate Concentration: You now have a 10 mg/mL stock solution.
-
Dispense by Volume: To get 2 mg, simply pipette 200 µL of the stock. This is far more accurate than weighing.
-
Storage: Aliquot the remaining stock into small vials, purge with Nitrogen/Argon, cap tightly, and store at -20°C.
Q: My reagent has already turned into a sticky "goo" or oil. Is it ruined? A: Not necessarily. The "goo" is likely just the PEG absorbing water (deliquescence). The chemical integrity might still be intact if it hasn't been wet for long.
-
Recovery: Dissolve the "goo" in anhydrous DCM (Dichloromethane). Add a drying agent (Magnesium Sulfate), filter, and then remove the solvent via rotary evaporation or azeotropic distillation (see below).
-
Verification: Run an NMR. If the methyl group signal (approx 2.5-2.6 ppm) and PEG backbone (3.6 ppm) are clean, the reagent is usable.
Part 3: Reaction Setup (The Chemistry)
Q: Why is the "HCl salt" form important? Can I just buy the free amine? A: The HCl salt is a protective shield .
-
Mechanism: The methylamino group is a secondary amine. If it were a free base, it could react with the carboxylic acid end (head-to-tail polymerization) or oxidize over time.
-
The Shield: The HCl protonates the amine (
), rendering it non-nucleophilic. It cannot react until you add a base (like DIPEA) to remove that proton.
Q: I’m doing an EDC/NHS activation. When should I add the base (DIPEA)? A: This is the most common point of failure.
-
Scenario A: Activating the Acid End (e.g., to couple to a protein amine)
-
Do NOT add base yet. Perform the EDC/NHS activation at pH 4.5–6.[1]0. The protonated methylamine (
) will remain inert, preventing self-polymerization. -
Only after the NHS ester is formed and purified (or excess EDC quenched) should you add the target amine.
-
-
Scenario B: Reacting the Methylamine End (e.g., to an activated drug)
-
Add Base Immediately. You must add at least 1.0 equivalent of base (DIPEA/TEA) just to neutralize the HCl, plus excess to drive the reaction.
-
Q: My conjugation yield is low (<20%). What went wrong? A: Check these three variables:
-
Water in Solvent: Did you use "anhydrous" solvent from a bottle opened 3 months ago? It's likely wet. Use fresh anhydrous DMF/DMSO over molecular sieves.
-
Incomplete Deprotonation: Did you account for the HCl? If you added 1.0 eq of DIPEA, it was all consumed neutralizing the salt. You need 2.0–3.0 equivalents of base.
-
Hydrolysis: If activating the acid, did you wait too long? NHS esters hydrolyze rapidly in aqueous buffers.
Part 4: Visualization & Workflows
Figure 1: The "Moisture-Free" Handling Workflow
This flowchart ensures maximum stability and weighing accuracy.
Caption: Best practices for handling hygroscopic PEG reagents to prevent hydrolysis and weighing errors.
Figure 2: The "HCl Shield" Mechanism
Visualizing why the salt form prevents self-polymerization during activation.
Caption: The HCl salt acts as a protecting group (The "Shield"), preventing head-to-tail polymerization during acid activation.
Part 5: Troubleshooting Data Summary
Table 1: Common Failure Modes & Solutions
| Symptom | Probable Cause | Corrective Action |
| "Gooey" / Sticky Solid | Moisture absorption (Deliquescence). | Do not discard. Dissolve in anhydrous DCM, dry with MgSO4, filter, and roto-vap. Store as stock solution.[2][3] |
| Low Conjugation Yield | 1. Hydrolysis of NHS ester.2. Insufficient Base (HCl neutralization). | 1. Use anhydrous solvents and work fast.2. Increase DIPEA to 2.5–3.0 equivalents relative to the PEG linker. |
| Precipitation | PEG concentration too high (crowding effect). | Dilute reaction. Ensure PEG concentration is <10% (w/v) during conjugation. |
| Inconsistent Mass | Static charge or moisture uptake during weighing. | Use the Stock Solution Method (Volumetric dispensing) instead of gravimetric weighing. |
References
-
BenchChem. (2025).[4] Technical Support Center: Best Practices for Storing and Handling PEG Reagents. Retrieved from
-
Creative PEGWorks. (2025). General Technical Information: Handling Hygroscopic PEGs. Retrieved from
-
BroadPharm. (2022). Protocol for PEG Acid Reagents: Activation and Coupling.[1][3] Retrieved from
-
Thermo Fisher Scientific. (2024). Crosslinking Technical Handbook: Preventing Polymerization in Heterobifunctional Reagents. Retrieved from
-
AxisPharm. (2024). Amide Coupling Protocol for Amino PEG Linkers. Retrieved from
Sources
Technical Support Center: Optimizing Bioconjugate Stability with Methylamino-PEG4-Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges and optimize experimental outcomes when using Methylamino-PEG4-acid as a spacer in your bioconjugation strategies. Our focus is on ensuring the stability and performance of your final conjugate.
Introduction: The Critical Role of the PEG4 Spacer
In the design of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs), the linker connecting the constituent molecules is a critical determinant of success.[1] The Methylamino-PEG4-acid linker, a discrete polyethylene glycol (dPEG®) with four ethylene oxide units, offers a balance of hydrophilicity and defined length. This spacer is instrumental in enhancing the solubility and stability of the final conjugate, particularly when working with hydrophobic payloads.[1][2] Its discrete nature ensures batch-to-batch consistency, a crucial factor for therapeutic development.[2] This guide will help you navigate the nuances of using this linker to achieve a stable and efficacious bioconjugate.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using a Methylamino-PEG4-acid linker?
A1: The stability of a conjugate formed with Methylamino-PEG4-acid depends on two main factors: the integrity of the PEG backbone and the stability of the chemical bonds formed during conjugation.
-
PEG Backbone Stability : The ether linkages within the polyethylene glycol chain are generally very stable under physiological conditions (pH 7.4) and are resistant to acid and base hydrolysis.[3] However, they can be susceptible to oxidative degradation, particularly in the presence of transition metals and oxygen, which can lead to chain scission.[3]
-
Linkage Stability : Methylamino-PEG4-acid has two reactive ends: a methylamino group and a carboxylic acid.
-
When the carboxylic acid end is conjugated to a primary amine (e.g., on a lysine residue of an antibody) using carbodiimide chemistry (EDC/NHS), it forms a highly stable amide bond .[4][5] Amide bonds are generally resistant to hydrolysis under physiological conditions.[4][5][6]
-
The methylamino group can be reacted with an activated carboxylic acid on another molecule, also forming a stable amide bond.[7][8]
-
Q2: How does the PEG4 spacer length impact the stability and aggregation of my conjugate?
A2: The PEG4 spacer plays a significant role in preventing aggregation, a common issue when conjugating hydrophobic molecules (like many cytotoxic drugs) to proteins.[1] The hydrophilic nature of the four ethylene glycol units creates a hydration shell, which can:
-
Increase Solubility : Counteract the hydrophobicity of the payload, improving the overall solubility of the conjugate in aqueous buffers.[1][2]
-
Provide Steric Hindrance : The flexible PEG chain acts as a spacer, preventing the hydrophobic payloads on different biomolecules from interacting and causing aggregation.[9]
While longer PEG chains can provide a greater hydrophilic shield, studies have shown that even short spacers like PEG4 can be highly effective at mitigating aggregation.[2][4]
Q3: Can the Methylamino-PEG4-acid linker degrade during storage or experimental use?
A3: Yes, improper storage and handling can lead to degradation.
-
Hydrolysis of Reactive Groups : If the carboxylic acid end is pre-activated (e.g., as an NHS ester), it is highly susceptible to hydrolysis. Activated linkers should be used immediately after preparation.
-
Oxidative Damage : As mentioned, the PEG backbone can undergo oxidative degradation.[3] This is accelerated by exposure to oxygen, transition metals, and high temperatures.[10][11]
-
Storage of Reagents : The solid Methylamino-PEG4-acid reagent is hygroscopic. It should be stored at -20°C under a dry, inert atmosphere (like argon or nitrogen) and protected from light.[12] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation upon opening.[13]
Q4: What are the optimal pH conditions for conjugating with Methylamino-PEG4-acid?
A4: The optimal pH depends on which end of the linker you are reacting. For the common two-step EDC/NHS conjugation to the linker's carboxylic acid:
-
Activation Step : The activation of the carboxylic acid with EDC and NHS (or sulfo-NHS) is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[14][15] An MES buffer is commonly used for this step.[16]
-
Conjugation Step : The reaction of the activated NHS ester with a primary amine on the target biomolecule is most efficient at a physiological to slightly basic pH, typically pH 7.2-8.5 .[14][15] Buffers such as PBS are suitable, but ensure they do not contain primary amines (e.g., Tris or glycine) which would compete with the reaction.[14]
Troubleshooting Guide
This section addresses common problems encountered during the use of Methylamino-PEG4-acid and provides systematic solutions.
Issue 1: Low or No Conjugation Efficiency
| Potential Cause | Explanation | Suggested Solution |
| Inefficient Carboxylic Acid Activation | The EDC and/or NHS reagents may be hydrolyzed or degraded. The pH of the activation buffer may be incorrect. | Use fresh, high-quality EDC and NHS. Ensure the activation buffer is at the optimal pH of 4.5-6.0.[14] |
| Hydrolysis of Activated Linker | The NHS-ester intermediate is unstable in aqueous solutions and will hydrolyze back to a carboxylic acid if not promptly reacted with an amine. | Add the activated linker to your amine-containing biomolecule immediately after the activation step.[14] |
| Competing Amines in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will react with the activated linker, quenching the reaction.[14] | Perform a buffer exchange on your biomolecule into an amine-free buffer like PBS or borate buffer before starting the conjugation.[13] |
| Inaccessible Target Residues | The target primary amines (e.g., lysines) on the biomolecule may be located in sterically hindered regions. | While PEG4 is designed to overcome some steric hindrance, consider using a longer PEG linker (e.g., PEG8, PEG12) if this is suspected.[4] |
Issue 2: Aggregation or Precipitation of the Conjugate
| Potential Cause | Explanation | Suggested Solution |
| Insufficient PEGylation | The PEG4 chain may not be sufficient to solubilize a highly hydrophobic payload, especially at high drug-to-antibody ratios (DARs).[4] | Consider using a longer or branched PEG linker to provide a more substantial hydrophilic shield.[4] |
| High Degree of Conjugation | Too many linker-payload molecules attached to the biomolecule can increase overall hydrophobicity and lead to precipitation. | Reduce the molar excess of the activated linker in the reaction to target a lower DAR.[14] |
| Suboptimal Buffer Conditions | The pH, ionic strength, or other components of the final formulation buffer may not be optimal for the stability of the conjugate. | Screen different formulation buffers to find conditions that maximize solubility and minimize aggregation.[4] |
| Premature Linker Cleavage | If an unstable linkage was inadvertently created elsewhere in the construct, its cleavage could expose a hydrophobic payload. | Verify the stability of all linkages in your construct using the stability assay protocol below. If instability is found, select a more robust linker chemistry.[4] |
Issue 3: Unexpected Cleavage or Degradation of the Conjugate
| Potential Cause | Explanation | Suggested Solution |
| Oxidative Degradation | The PEG backbone may be degrading due to the presence of oxidizing agents, transition metals, or exposure to light and air.[3] | Use high-purity, peroxide-free reagents. If possible, perform reactions under an inert atmosphere (nitrogen or argon). Store the final conjugate protected from light and consider adding a chelating agent like EDTA to scavenge metal ions. |
| Hydrolysis of Amide Bond | While generally stable, amide bonds can be hydrolyzed under harsh acidic or basic conditions not typical for biological experiments.[6][17] | Confirm that all buffers used during purification and storage are within a stable pH range (typically pH 6-8). |
| Enzymatic Degradation | If working with complex biological samples (e.g., serum), proteases could potentially degrade the protein component of the conjugate. | Add protease inhibitors to your samples if enzymatic degradation is suspected.[18] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of Methylamino-PEG4-Acid to a Protein
This protocol describes the activation of the terminal carboxylic acid on Methylamino-PEG4-acid and its subsequent conjugation to primary amines (e.g., lysine residues) on a target protein.
Caption: Workflow for protein conjugation using Methylamino-PEG4-acid.
-
Methylamino-PEG4-acid
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent) equilibrated with sterile PBS, pH 7.4.
-
Reagent Preparation (Prepare fresh):
-
Dissolve Methylamino-PEG4-acid in anhydrous DMSO to create a 100 mM stock solution.
-
Dissolve EDC in Activation Buffer to create a 100 mM stock solution.
-
Dissolve sulfo-NHS in Activation Buffer to create a 100 mM stock solution.
-
-
Linker Activation:
-
In a microcentrifuge tube, combine the required volume of the Methylamino-PEG4-acid stock solution with Activation Buffer.
-
Add EDC and sulfo-NHS to the linker solution. A 2- to 5-fold molar excess of EDC and sulfo-NHS over the PEG linker is a good starting point.[19]
-
Incubate for 15-30 minutes at room temperature to generate the amine-reactive sulfo-NHS ester.[14]
-
-
Conjugation:
-
Immediately add the activated linker solution to your protein solution. The molar ratio of linker to protein should be optimized to achieve the desired degree of labeling; start with a 10- to 20-fold molar excess of linker over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[14]
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted sulfo-NHS esters.[14]
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess linker and reaction byproducts using an SEC column.[]
-
Collect fractions and analyze for the presence of the conjugate using SDS-PAGE and UV-Vis spectroscopy. Pool the fractions containing the purified conjugate.
-
Protocol 2: Assessing Conjugate Stability via pH Stability Assay
This protocol allows you to determine the hydrolytic stability of your conjugate under different pH conditions, mimicking both physiological circulation and the acidic environment of cellular compartments like endosomes.
Caption: Workflow for assessing conjugate stability at different pH values.
-
Purified bioconjugate
-
Buffer solutions at various pH values (e.g., 0.1 M acetate buffer pH 5.0; 1x PBS pH 7.4; 0.1 M borate buffer pH 8.5)
-
Incubator set to 37°C
-
Analytical instrument (e.g., LC-MS or RP-HPLC)
-
Incubation:
-
Dilute your purified conjugate to a known concentration (e.g., 1 mg/mL) in each of the different pH buffers.
-
Incubate the solutions at 37°C.[21]
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each buffer solution.
-
Immediately freeze the aliquot at -80°C to stop any further degradation until analysis.
-
-
Analysis:
-
Thaw the samples and analyze them by LC-MS or RP-HPLC to separate the intact conjugate from any degradation products (e.g., unconjugated protein or cleaved payload).[21]
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample for each pH condition.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate at each pH.[21]
-
References
-
Degradation Pathways: A Case Study with Pegylated L-Asparaginase. BioPharm International. 2019. Available from: [Link]
-
Oxidative degradation of oligo(ethylene glycol)-terminated monolayers. Chemical Communications. 2011. Available from: [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. IU Indianapolis ScholarWorks. 2014. Available from: [Link]
-
From Preparation to Storage: Best Practices for Working with Nanoparticle Conjugation Kits. Nanodiagnostics. 2024. Available from: [Link]
-
Kinetic Aspects of Ethylene Glycol Degradation Using UV-C Activated Hydrogen Peroxide (H 2 O 2 /UV-C). MDPI. 2024. Available from: [Link]
-
Degradation of ethylene glycol and polyethylene glycols by methanogenic consortia. Applied and Environmental Microbiology. 1987. Available from: [Link]
-
AMASS SPECfROMETRIC INVESTIGATION OF THE THERMAL OXIDATIVE REACTIVITY OF ETHYLENE GLYCOL. Solar Energy Materials. 1986. Available from: [Link]
-
Troubleshooting Guides. Creative Biolabs. 2024. Available from: [Link]
-
Ethylene Glycol - Technical Library. Hydratech. Available from: [Link]
-
Twisted Amides. Kimika Teorikoa. Available from: [Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Available from: [Link]
-
Methylamino-PEG4-acid HCl salt. xin yan bo mei. Available from: [Link]
-
Optimizing Manufacturing Based on the Storage Stability of Pegylated Products. BioProcess International. 2019. Available from: [Link]
-
The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. MDPI. 2014. Available from: [Link]
-
Effect of the Spacer Structure on the Stability of Gold Nanoparticles Functionalized with Monodentate Thiolated Poly(ethylene glycol) Ligands. AWS. Available from: [Link]
-
11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. 2022. Available from: [Link]
-
Acidic hydrolysis of amide bonds. ResearchGate. Available from: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health. 2017. Available from: [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. National Center for Biotechnology Information. 2021. Available from: [Link]
-
Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry. 2021. Available from: [Link]
-
PEG Methylamine, MeNH-PEG. AxisPharm. Available from: [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. 2017. Available from: [Link]
-
Design and production of antibody PEG-conjugates for extended ocular retention. Bioconjugation Insights. 2025. Available from: [Link]
-
Comparison of Cyclic and Linear PEG Conjugates. eScholarship.org. 2024. Available from: [Link]
-
Polyethylene Glycol Based Changes to β‑Sheet Protein Conformational and Proteolytic Stability Depend on Conjugation Strategy and Location. ACS Publications. 2017. Available from: [Link]
-
PEG Chemistry & Bioconjugation Services. Gannet BioChem. Available from: [Link]
-
Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. National Center for Biotechnology Information. 2021. Available from: [Link]
-
PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. Hampton Research. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Methylamino-PEG4-acid HCl salt_1283658-71-8_新研博美 [xinyanbm.com]
- 8. PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm [axispharm.com]
- 9. books.rsc.org [books.rsc.org]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Ethylene Glycol - Technical Library [hydratech.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 18. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Methylamino-PEG4-Acid Solubility & Synthesis Guide
Topic: Resolving Solubility & Handling Issues for Methylamino-PEG4-Acid (
Executive Summary
Methylamino-PEG4-acid is a critical heterobifunctional linker used in PROTAC® linker design and ADC conjugation. However, its amphiphilic nature and zwitterionic character (secondary amine + carboxylic acid) create unique solubility challenges. This guide addresses the "Zwitterion Trap," hygroscopicity management, and recovery from "oiling out" during purification.
Module 1: The Solubility Matrix
User Query: "I cannot get Methylamino-PEG4-acid to dissolve in DCM or Ethyl Acetate for my coupling reaction. It sits at the bottom as a gum. What is wrong?"
Technical Insight:
In its neutral state, Methylamino-PEG4-acid exists as a zwitterion . The secondary amine is protonated (
Solubility Troubleshooting Table
| Solvent | Solubility Status | Technical Context | Recommended Action |
| Water / PBS | Excellent | Highly soluble due to PEG chain and ionic character. | Use for aqueous conjugations (pH 5–8). |
| DMSO / DMF | Excellent | Breaks ionic interactions; solvates PEG chain. | Best for Stock Solutions. Dissolve here, then dilute. |
| Methanol | Good | Protic solvent stabilizes ions. | Good for transfers; avoid if using reactive esters (transesterification risk). |
| DCM / Chloroform | Variable (Poor to Good) | The Zwitterion Trap. Insoluble as zwitterion. | Add Base/Acid: Add 2-3 eq. DIPEA to deprotonate the amine, or TFA to protonate the acid. |
| Diethyl Ether / Hexane | Insoluble | Used for precipitation. | Use this to crash out the product during purification. |
Visualizing the Zwitterion Trap
The following logic flow illustrates how to manipulate the chemical state to achieve solubility in organic synthesis.
Caption: Figure 1. Solubility decision tree. To dissolve the zwitterion in organic solvents (DCM), one must disrupt the ionic charge by adding a base (DIPEA) or acid (TFA).
Module 2: Synthesis & Coupling Protocols
User Query: "How do I couple this linker to my payload without it precipitating? My yields are low."
Technical Insight: Because the methylamino group is a secondary amine, it is more nucleophilic than a primary amine but also more sterically hindered. However, the primary cause of low yield is often wet solvent (hygroscopic linker) or pH drift .
Protocol A: Coupling Methylamino-PEG4-Acid to an Amine (Payload-NH2)
Target: Activate the COOH end of the linker.
Reagents: HATU (preferred over EDC for secondary amines), DIPEA, Anhydrous DMF.
-
Stock Preparation: Dissolve Methylamino-PEG4-acid (1.0 eq) in anhydrous DMF.
-
Note: If the linker is an HCl salt, add 1.0 eq DIPEA immediately to neutralize.
-
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes.
-
Observation: The solution should be clear. If cloudy, add more DMF.
-
-
Coupling: Add the Amine-Payload (1.0–1.2 eq).
-
Reaction: Stir at Room Temp (RT) for 1–2 hours. Monitor via LC-MS.
-
Troubleshooting: If the reaction stalls, check pH. It must remain basic (pH > 8 on wet paper) for the coupling to proceed.
-
Protocol B: Coupling to the Methylamino Group (Linker-NH-Me)
Target: Reacting the linker's secondary amine with an activated ester (Payload-NHS).
-
Dissolution: Dissolve Payload-NHS ester in DMF.
-
Linker Addition: Dissolve Methylamino-PEG4-acid in minimal DMF/Water (9:1) or pure DMF.
-
Base Addition: Add DIPEA (2.0 eq) to ensure the secondary amine is unprotonated (
).-
Critical Step: Secondary amines are less reactive than primary amines. You may need to heat slightly (30°C) or extend time (4–6 hours).
-
Module 3: Handling "Oiling Out" & Purification
User Query: "I tried to precipitate the product with cold ether, but I got a sticky oil on the flask walls instead of a powder. How do I recover it?"
Technical Insight: PEGylated compounds are notorious for "oiling out" because the flexible PEG chains trap solvent and resist crystal lattice formation.
Recovery Workflow: The "Trituration" Method
Do not scrape the oil! Follow this thermodynamic trick to force crystallization.
-
Decant: Carefully pour off the supernatant (ether + impurities).
-
Redissolve: Dissolve the oily residue in a minimum amount of DCM (0.5 – 1 mL).
-
Precipitate Slowly: Add Diethyl Ether dropwise with vigorous stirring until the solution turns cloudy (turbid).
-
Cool: Place the flask in a dry ice/acetone bath (-78°C) or freezer (-20°C).
-
Scratch: Use a glass rod to scratch the side of the flask while cold. This provides nucleation sites.
-
Filter: Once solid, filter rapidly while cold.
Caption: Figure 2. Trituration workflow to convert oily PEG residues into filterable solids.
Module 4: Storage & Hygroscopicity (FAQ)
Q: My linker arrived as a solid, but after opening, it turned into a goo. Is it ruined? A: Likely not ruined, but it has absorbed water (hydrolysis risk).
-
Explanation: The ether oxygens in PEG form hydrogen bonds with atmospheric water instantly.
-
Fix: If you are doing amide coupling (EDC/HATU), water will kill the active ester. You must dry the linker.
-
Protocol: Dissolve in DCM, dry over anhydrous
, filter, and rotovap. Then, azeotrope with Toluene 3 times to remove trace moisture.
-
-
Prevention: Always allow the bottle to warm to room temperature before opening to prevent condensation.[1][2][3] Store under Nitrogen/Argon.[1][2]
References
-
BroadPharm. Methylamino-PEG4-acid HCl salt Product & Handling Guide. Retrieved from BroadPharm.com. Link
-
Thermo Fisher Scientific. PEGylation Chemistry and Reagent Solubility Guidelines.[4] Pierce Biotechnology Technical Library. Link
-
BenchChem. In-Depth Technical Guide: Physicochemical Properties of N-methyl-N-(t-Boc)-PEG4-acid.Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Standard reference for peptide/linker solubility strategies). Link
Sources
Validation & Comparative
NMR characterization of Methylamino-peg4-acid conjugated small molecules
Title: A Comparative Guide to NMR Characterization of Methylamino-PEG4-Acid Conjugated Small Molecules
Introduction Methylamino-PEG4-acid is a premier heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The discrete tetraethylene glycol (PEG4) spacer provides optimal flexibility and aqueous solubility, which are critical for forming productive ternary complexes between a target protein, the PROTAC, and an E3 ligase [1]. However, confirming the structural integrity and purity of Methylamino-PEG4-acid conjugated small molecules presents distinct analytical challenges. The recurring ethylene glycol units produce a dominant, overlapping multiplet in the ¹H NMR spectrum (typically between 3.5 and 3.7 ppm), which can mask critical resonances of the conjugated small molecule [2].
As a Senior Application Scientist, I have designed this guide to objectively compare Methylamino-PEG4-acid against alternative linkers, elucidate the causality behind specific NMR phenomena (such as ¹³C-¹H satellite coupling), and establish a self-validating experimental protocol for rigorous structural confirmation.
Comparative Analysis: Methylamino-PEG4-Acid vs. Alternative Linkers
When designing small molecule conjugates, the choice of linker directly impacts both the biological efficacy and the complexity of analytical characterization. Below is a quantitative and qualitative comparison of Methylamino-PEG4-acid against alkyl (e.g., hexanoic acid) and rigid (e.g., piperazine-based) linkers.
Table 1: Performance and Analytical Comparison of Linker Architectures
| Parameter | Methylamino-PEG4-Acid | Alkyl Linker (C6) | Rigid Linker (Piperazine) |
| Aqueous Solubility | High (Hydrophilic oxygen backbone) | Low (Hydrophobic) | Moderate (Protonatable nitrogen) |
| Ternary Complex Flexibility | Optimal (Conformational tuner) | High but prone to hydrophobic collapse | Low (Restricted geometry) |
| ¹H NMR Resolution | Challenging (Severe overlap at 3.5-3.7 ppm) | Good (Distinct aliphatic multiplets 1.2-2.3 ppm) | Excellent (Distinct ring protons 2.5-3.0 ppm) |
| Conjugation Efficiency | >90% (Standard amide coupling) | >90% | ~80-85% (Steric hindrance) |
| Diagnostic NMR Features | ¹³C-¹H satellite peaks (±70 Hz from main PEG peak) | Distinct terminal methyl/methylene shifts | Rigid conformer splitting at low temperatures |
Mechanistic Insights: The Causality of PEG NMR Artifacts
A frequent source of error in the characterization of PEGylated compounds stems from ignoring ¹³C-¹H coupling. In a standard 1D ¹H NMR experiment (which is not ¹³C decoupled), the 1.1% natural abundance of ¹³C in the PEG backbone couples with directly bonded protons. This physical phenomenon results in two distinct satellite peaks positioned approximately ±70 Hz from the central PEG multiplet [3].
For a Methylamino-PEG4-acid conjugate, these satellite peaks (often denoted as c* and c**) have integrations that can be mistakenly attributed to impurities or terminal methyl groups. Recognizing these satellites is not just an academic exercise; it is the foundation of a self-validating analytical system. By comparing the integration of the conjugated small molecule's distinct protons (e.g., aromatic rings or the terminal methylamino group at ~2.8 ppm) against these well-resolved ¹³C-¹H satellite peaks, you can accurately quantify the degree of conjugation without the interference of the massive, overlapping main PEG signal.
Experimental Protocols: Self-Validating NMR Workflow
To ensure absolute trustworthiness in your structural characterization, follow this step-by-step, self-validating protocol for the NMR analysis of Methylamino-PEG4-acid conjugated small molecules [4].
Step 1: Sample Preparation
-
Purify the conjugated small molecule using reverse-phase HPLC to remove unreacted Methylamino-PEG4-acid and free small molecule ligands.
-
Lyophilize the purified fraction to complete dryness to eliminate H₂O/HOD interference, which can obscure the 3.5–4.0 ppm region.
-
Dissolve 2–5 mg of the conjugate in 600 µL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Expert Tip: The choice of solvent can shift the PEG backbone signal slightly; switching from CDCl₃ to DMSO-d₆ occasionally resolves hidden small-molecule peaks.
-
Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
Step 2: 1D ¹H NMR Acquisition and Analysis
-
Acquire a standard 1D ¹H NMR spectrum at ≥400 MHz with a minimum of 64 scans to ensure an adequate signal-to-noise ratio for the ¹³C satellites.
-
Causality Check: Integrate the terminal N-methyl protons (typically a singlet around 2.7–2.9 ppm depending on the solvent and protonation state).
-
Identify the main PEG backbone multiplet (3.5–3.7 ppm) and locate the ¹³C-¹H satellite peaks (±70 Hz).
-
Calculate the conjugation ratio by comparing the integral of the small molecule's isolated aromatic/aliphatic protons against the integral of the N-methyl group and the ¹³C satellites.
Step 3: 2D NMR and DOSY Validation
-
If severe overlap persists, acquire a ¹H-¹³C HSQC spectrum. The PEG backbone will show a dense cluster around δH 3.6 / δC 70 ppm, while the small molecule's functional groups will be distinctly separated in the carbon dimension.
-
Acquire a Diffusion-Ordered Spectroscopy (DOSY) spectrum.
-
Self-Validation: A pure conjugate will exhibit a single diffusion coefficient for all signals (both the PEG linker and the small molecule). If an unreacted small molecule is present, it will diffuse faster and appear at a different position on the diffusion axis, immediately flagging incomplete purification.
Visualizations
Workflow for the synthesis and NMR validation of PEG4-conjugated small molecules.
Logical relationship between PEG4 properties, PROTAC efficacy, and NMR quantification.
References
Sources
Advanced Mass Spectrometry Analysis of Methylamino-PEG4-Acid Cross-linkers
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals (PROTACs/ADCs)
Executive Summary: The Methylamino Advantage in Linker Design
In the precision engineering of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge—it is a determinant of bioavailability, E3 ligase recruitment efficiency, and ternary complex stability.
Methylamino-PEG4-Acid represents a specialized class of heterobifunctional linkers. Unlike standard primary amine linkers (Amino-PEG4-Acid), the secondary methylamino group offers distinct physicochemical advantages:
-
Modulated Nucleophilicity: Reduces the risk of uncontrolled cyclization or double-alkylation during synthesis.
-
Solubility Profile: The N-methyl group alters the logP, subtly influencing the cell permeability of the final chimera.
-
Conformational Bias: The steric bulk of the methyl group can restrict rotational freedom, potentially stabilizing bioactive conformations.
This guide provides an in-depth technical comparison of Methylamino-PEG4-Acid against its primary amine counterparts and different PEG chain lengths, with a specific focus on Mass Spectrometry (MS) characterization —the gold standard for quality control and structural validation.
Comparative Technical Profile
The following table contrasts Methylamino-PEG4-Acid with its most common alternatives. Note the specific mass shift and reactivity differences that dictate the analytical strategy.
Table 1: Physicochemical & MS Profile Comparison
| Feature | Methylamino-PEG4-Acid | Amino-PEG4-Acid (Alternative 1) | Methylamino-PEG6-Acid (Alternative 2) |
| Structure | MeNH-(PEG)4-COOH | H2N-(PEG)4-COOH | MeNH-(PEG)6-COOH |
| Formula | C₁₂H₂₅NO₆ | C₁₁H₂₃NO₆ | C₁₆H₃₃NO₈ |
| Monoisotopic Mass | 279.17 Da | 265.15 Da | 367.22 Da |
| Reactivity | 2° Amine (Selective) | 1° Amine (High Reactivity) | 2° Amine (Higher Flexibility) |
| Diagnostic MS Ion | m/z 44.05 (N-Methyl iminium) | m/z 30.03 (Primary iminium) | m/z 44.05 |
| Hydrophilicity | High (PEG4) | High (PEG4) | Very High (PEG6) |
| Primary Application | PROTACs requiring defined orientation | General conjugation | Long-reach PROTACs |
Mass Spectrometry Performance & Fragmentation Logic
To validate the synthesis of a PROTAC containing a Methylamino-PEG4-Acid linker, one must look beyond the molecular ion. The fragmentation pattern in MS/MS (tandem mass spectrometry) provides a "fingerprint" that confirms structural integrity.
Ionization Efficiency
PEG-containing molecules exhibit exceptional ionization in Electrospray Ionization (ESI) positive mode due to the high affinity of ether oxygens for protons (
-
Observation: Methylamino-PEG4-Acid typically appears as
at m/z 280.18 . -
Causality: The secondary amine is the most basic site (pKa ~10-11) and will carry the proton.
Fragmentation Pathways (The "Fingerprint")
When subjected to Collision-Induced Dissociation (CID), Methylamino-PEG4-Acid undergoes two distinct cleavage pathways. Understanding these is crucial for differentiating it from primary amine linkers.
-
Pathway A: PEG Backbone Cleavage Sequential loss of ethylene oxide units (–CH₂CH₂O–, 44 Da). This creates a characteristic "ladder" pattern in the spectra.
-
Pathway B: Alpha-Cleavage (Diagnostic) This is the critical differentiator.
-
Mechanism: Homolytic cleavage of the C–C bond adjacent to the nitrogen.
-
Result: A stabilized iminium ion.
-
Methylamino Linker: Yields an ion at m/z 44.05 (
). -
Primary Amino Linker: Yields an ion at m/z 30.03 (
).
-
Expert Insight: If you observe m/z 30 in your "Methylamino" sample, your linker has likely demethylated or was impure. If you observe m/z 44, the N-methyl group is intact.
Visualization: Fragmentation Logic
The following diagram illustrates the specific bond cleavages and resulting diagnostic ions.
Figure 1: MS/MS fragmentation logic for Methylamino-PEG4-Acid. The presence of m/z 44.05 confirms the N-methyl group, while m/z 30.03 indicates contamination.
Experimental Protocol: LC-MS/MS Characterization
This protocol is designed to be self-validating . It includes a system suitability test (SST) to ensure the instrument is capable of detecting the low-mass diagnostic ions.
Materials & Reagents[2]
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).[1]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Note: Use a short column to minimize PEG interaction time and peak broadening.
Step-by-Step Workflow
Step 1: Sample Preparation
-
Dissolve 1 mg of Methylamino-PEG4-Acid in 1 mL of 50:50 Water:Acetonitrile.
-
Critical Step: Filter through a 0.2 µm PTFE filter. PEG linkers are hygroscopic and can accumulate particulate matter that clogs electrospray capillaries.
-
Dilute to 10 µg/mL for analysis.[1]
Step 2: LC Gradient Setup
-
Flow Rate: 0.4 mL/min
-
Temperature: 40°C (Reduces viscosity of PEG-rich phases)
-
Gradient:
-
0-1 min: 5% B (Desalting)
-
1-6 min: 5% -> 95% B (Linear Ramp)
-
6-8 min: 95% B (Wash)
-
Step 3: Mass Spectrometry Parameters (ESI+)
-
Scan Mode: Full Scan (m/z 100-1000) followed by Targeted MS2 on m/z 280.18.
-
Collision Energy (CE): Ramp 15-35 eV.
-
Reasoning: Lower CE preserves the PEG chain; Higher CE is required to generate the diagnostic m/z 44 ion.
-
-
Low Mass Cutoff: Set to m/z 40. Crucial: Standard settings often cut off at m/z 50 or 100, which would hide the diagnostic ion.
Data Validation (Pass/Fail Criteria)
-
Retention Time: Single sharp peak (PEG4 is monodisperse). Multi-peak profiles indicate polydisperse PEG contamination.
-
Mass Accuracy: Observed mass must be within 5 ppm of 279.1682 Da (Neutral).
-
Fragment Confirmation: MS2 spectrum must show m/z 44.05.
Workflow Visualization: From Sample to Validated Structure
The following diagram outlines the decision-making process during analysis, integrating the logic described above.
Figure 2: Analytical decision tree for validating Methylamino-PEG4-Acid purity and identity.
References
-
BenchChem. (2025).[3][4] A Comparative Guide to Methylamino-PEG4-Boc and Other PEG Linker Lengths. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22731902, Amino-PEG4-acid. Retrieved from
-
Schuster, R. J., et al. (2021). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign. Retrieved from
-
BOC Sciences. (2024).[] PEG4, PEG6, PEG8 Linkers - Gold Standard in PROTAC Design. Retrieved from
-
MedChemExpress. (2024). N-(Amino-PEG5)-N-bis(PEG4-acid) Technical Data. Retrieved from
Sources
Methylamino-peg4-acid vs Amino-peg4-acid linker reactivity comparison
[1]
Executive Summary
In the precision engineering of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker is not merely a bridge but a functional determinant of pharmacokinetics.[1] This guide compares two structurally related but functionally distinct linkers: Amino-PEG4-acid (Primary Amine) and Methylamino-PEG4-acid (Secondary Amine).
While Amino-PEG4-acid offers rapid, high-yield conjugation suitable for general protein labeling, Methylamino-PEG4-acid is a specialized tool used to modulate physicochemical properties—specifically to enhance membrane permeability and solubility by eliminating hydrogen bond donors (HBDs) in the final conjugate.
Quick Comparison Table
| Feature | Amino-PEG4-acid | Methylamino-PEG4-acid |
| Reactive Group | Primary Amine ( | Secondary Amine ( |
| Conjugation Speed | Fast (Minutes to Hours) | Slow (Hours to Overnight) |
| Steric Hindrance | Low | Moderate to High |
| Resulting Linkage | Secondary Amide ( | Tertiary Amide ( |
| H-Bond Donor | Yes (1 HBD) | No (0 HBD) |
| Key Application | Standard Bioconjugation, Surface Labeling | PROTACs, "Beyond Rule of 5" Drugs |
| Permeability Impact | Neutral | Enhanced (N-Methyl Effect) |
Structural & Chemical Fundamentals
The core difference lies in the amine terminus.[2] This subtle structural variation dictates both the synthesis conditions required to attach the linker and the physicochemical behavior of the final drug molecule.
Structural Logic
-
Amino-PEG4-acid: Contains a primary amine.[2][3][4][5][6][7] Upon reaction with an NHS ester, it forms a secondary amide .[2] This amide bond retains a hydrogen atom attached to the nitrogen, which acts as a Hydrogen Bond Donor (HBD).
-
Methylamino-PEG4-acid: Contains a secondary amine (
-methyl). Upon reaction, it forms a tertiary amide . The nitrogen is fully substituted, removing the HBD capability.
Figure 1: Comparative reaction pathways showing the formation of secondary vs. tertiary amides.
Reactivity Profile: The "Kinetic Penalty"
Researchers often assume that because secondary amines are more basic (higher pKa) than primary amines, they should be more nucleophilic. In the context of conjugation to activated esters (like NHS or TFP esters), this is incorrect due to steric hindrance.
Nucleophilicity vs. Sterics
-
Amino-PEG4 (Primary): The nitrogen atom is sterically accessible. It attacks the carbonyl carbon of the NHS ester rapidly.
-
Methylamino-PEG4 (Secondary): The methyl group creates steric bulk around the nitrogen. This hinders the approach to the electrophilic carbonyl, significantly slowing the reaction rate (often 5–10x slower).
The "N-Methyl Effect" in Drug Design
Why accept slower reactivity? The trade-off is justified by the properties of the final conjugate:
-
Solubility Enhancement: Tertiary amides cannot donate hydrogen bonds. This disrupts potential intermolecular H-bond networks that cause aggregation, often improving the solubility of hydrophobic payloads (e.g., PROTAC warheads).
-
Permeability (Oral Bioavailability): In "Beyond Rule of 5" (bRo5) drug design, reducing the number of H-bond donors is a critical strategy to improve membrane permeability. The methylamino linker effectively "caps" the amide nitrogen.
-
Conformational Control: Tertiary amides have higher energy barriers for rotation and often favor cis-conformations (or specific rotamers) different from secondary amides, acting as a "conformational rheostat" to position the warhead correctly.
Experimental Protocols
The following protocols highlight the necessary adjustments when switching from an Amino- to a Methylamino-linker.
Protocol A: Standard Conjugation (Amino-PEG4-acid)
Best for: Protein labeling, surface modification, rapid screening.
-
Preparation: Dissolve Amino-PEG4-acid in neutral buffer (PBS, pH 7.2–7.5).
-
Activation: If the target is an NHS-ester, proceed. If the target is a carboxylic acid, activate it with EDC/NHS first.
-
Reaction: Mix Amino-PEG4-acid (1.2 – 1.5 equivalents) with the NHS-ester target.
-
Incubation: Incubate at Room Temperature for 1–2 hours .
-
Purification: Desalt via size-exclusion chromatography or dialysis.
Protocol B: Optimized Conjugation (Methylamino-PEG4-acid)
Best for: PROTAC synthesis, hydrophobic drug linkers.
Critical Adjustment: Due to steric hindrance, you must drive the reaction with heat, time, or excess reagent.
-
Solvent System: Use an organic solvent (DMSO, DMF, or DMA) rather than aqueous buffer if possible, to allow for higher temperatures and better solubility of the organic base.
-
Base Selection: Use a non-nucleophilic organic base like DIPEA (Diisopropylethylamine) or TEA (Triethylamine) .
-
Ratio: 2–3 equivalents of base relative to the linker.
-
-
Reaction Setup:
-
Dissolve the NHS-ester target in anhydrous DMF.
-
Add Methylamino-PEG4-acid (2.0 – 5.0 equivalents ). Note the higher excess.
-
Add DIPEA.
-
-
Incubation:
-
Option 1 (Standard): Stir at Room Temperature for 12–24 hours .
-
Option 2 (Accelerated): Heat to 35–40°C for 4–6 hours. (Ensure payload stability at this temp).
-
-
Monitoring: Monitor via LC-MS. The formation of the tertiary amide is slower; do not quench early.
Decision Matrix: Which Linker to Choose?
Use the following logic flow to select the appropriate linker for your application.
Figure 2: Decision tree for selecting between primary and secondary amine PEG linkers.
References
-
BenchChem. (2025).[2][6] A Head-to-Head Comparison of Carboxyl-Terminated and NHS-Ester PEG Linkers for Bioconjugation. Retrieved from
-
Jandova, Z., et al. (2025).[8] Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. Retrieved from
-
BroadPharm. (2022).[1] Protocol for PEG NHS Ester Conjugation. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from
-
BOC Sciences. (n.d.). Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from
Sources
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Amino-PEG12-Acid | 1186194-33-1 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Mechanistic Causality: Why PEG Length Dictates Pharmacokinetics
As a Senior Application Scientist in bioconjugation, one of the most critical design challenges I encounter is managing the extreme hydrophobicity of potent cytotoxic payloads (such as MMAE or exatecan). When conjugated to a monoclonal antibody—especially at high Drug-to-Antibody Ratios (DAR ≥ 8)—this hydrophobicity drives non-specific hepatic uptake, rapid systemic clearance, and ultimately, poor tumor accumulation.
To counteract this, discrete polyethylene glycol (PEG) spacers are engineered into the linker architecture. However, the length of this PEG chain is not arbitrary; it is a precise biophysical lever. This guide provides an objective, data-driven comparison of PEG4 versus PEG8 spacers , detailing how a seemingly minor extension of four ethylene glycol units fundamentally alters the pharmacokinetic (PK) landscape of an Antibody-Drug Conjugate (ADC).
The primary function of a PEG spacer is to provide a hydrophilic hydration shell that masks the lipophilic payload. The causality between PEG length and systemic clearance is rooted in the hydrodynamic radius of the linker-payload complex.
A PEG4 spacer (four ethylene glycol units) provides baseline solubility improvements but is often too short to fold over and fully encapsulate the hydrophobic surface area of payloads like MMAE. This incomplete shielding leaves the payload exposed to plasma proteins and hepatic clearance receptors, leading to rapid systemic clearance.
Conversely, a PEG8 spacer represents a critical biophysical threshold. The extended chain length provides an optimal hydration shell that effectively insulates the payload. By preventing non-specific hydrophobic interactions, PEG8 prevents the ADC from being prematurely cleared by the liver, allowing its pharmacokinetic profile to approach that of the unconjugated, parent monoclonal antibody 1.
Caption: Logical relationship between PEG spacer length, systemic clearance, and in vivo efficacy.
Quantitative Comparison: PEG4 vs. PEG8 Performance Data
Empirical data from preclinical rodent models highlights the stark contrast in performance between these two spacers, particularly for high-DAR constructs. The following table synthesizes quantitative PK and physicochemical data from standardized comparative studies 123.
| Parameter | ADC with PEG4 Spacer | ADC with PEG8 Spacer | Mechanistic Causality |
| Systemic Clearance (Rats) | ~7.0 mL/day/kg (Rapid) | ~5.0 mL/day/kg (Slow) | Longer chains reduce non-specific hepatic uptake, extending the circulation half-life. |
| Plasma Stability (24h) | ~22% deconjugation | ~12% deconjugation | Steric hindrance from the PEG8 chain protects the linker-payload from premature enzymatic cleavage in plasma. |
| Drug-to-Antibody Ratio (DAR) | Prone to aggregation at DAR 8 | Stable at DAR 8 | PEG8 provides sufficient hydrophilicity to offset the lipophilicity of 8 conjugated payloads, maintaining monomeric state. |
| In Vivo Efficacy (Xenograft) | Minimal activity (at 3 mg/kg) | Complete regressions / Cures | Sustained exposure (AUC) driven by slower clearance results in vastly superior tumor accumulation. |
| Tolerability (Weight Loss) | Higher systemic toxicity | Minimal, transient weight loss | Reduced off-target clearance minimizes systemic toxicity, widening the therapeutic window. |
Note: Data synthesized from DAR 8 humanized IgG1 conjugates bearing MMAE payloads. At DARs of 2-4, the performance gap between PEG4 and PEG8 narrows significantly.
Experimental Protocols for Validating PEGylated ADCs
To objectively evaluate the impact of PEG length, the experimental design must be a self-validating system . If an ADC aggregates during synthesis, it will be rapidly cleared by the reticuloendothelial system (RES) regardless of the PEG length, confounding the PK data. The protocols below integrate mandatory Quality Control (QC) checkpoints to ensure data integrity .
Protocol 1: Synthesis and Self-Validating Characterization
Objective: Generate monodisperse DAR 8 ADCs using Mal-PEG4-MMAE and Mal-PEG8-MMAE.
-
Antibody Reduction: Prepare the monoclonal antibody (mAb) in PBS (pH 7.4) containing 1 mM EDTA. Add a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) and incubate at 37°C for 2 hours to fully reduce interchain disulfides.
-
Conjugation: Cool the reaction to 4°C. Add a 12-fold molar excess of the respective linker-payload (Mal-PEG4-MMAE or Mal-PEG8-MMAE) dissolved in anhydrous DMSO (keep final DMSO concentration <10% v/v). Incubate for 1 hour.
-
Quenching & Purification: Quench unreacted maleimide with excess N-acetylcysteine. Purify the ADC using preparative Size Exclusion Chromatography (SEC) to remove free drug and aggregates.
-
Self-Validation (Critical Checkpoints):
-
Hydrophobic Interaction Chromatography (HIC): Run the purified ADC on an HIC column. Because HIC separates species based on hydrophobicity, it validates the exact DAR distribution. Requirement: Average DAR must be 7.8 - 8.0 for both constructs to ensure a 1:1 comparison.
-
Analytical SEC: Quantify High Molecular Weight (HMW) species. Requirement: Aggregation must be <2%. If >2%, the shielding effect of the PEG cannot be accurately assessed in vivo.
-
Protocol 2: Pharmacokinetic (PK) Evaluation in Rodent Models
Objective: Determine the clearance rate and exposure (AUC) differences driven by PEG length.
-
Dosing: Randomize Sprague-Dawley rats into three groups (n=5/group): Vehicle, ADC-PEG4, and ADC-PEG8. Administer a single intravenous (IV) bolus dose of 3 mg/kg via the tail vein.
-
Serial Blood Sampling: Collect blood samples at 10 min, 1h, 4h, 24h, 3d, 7d, 14d, and 21d post-dose. Process immediately to plasma to prevent ex vivo deconjugation.
-
Bioanalysis: Utilize a sandwich ELISA to measure both Total Antibody (anti-human IgG capture/detection) and Intact ADC (anti-human IgG capture / anti-payload detection).
-
Causality Analysis: Calculate clearance (mL/day/kg). A divergence between Total Antibody and Intact ADC curves indicates premature linker cleavage, whereas a rapid drop in both indicates rapid systemic clearance driven by insufficient PEG shielding (typical of PEG4 at DAR 8).
Caption: Standardized workflow for synthesizing and evaluating PEGylated ADCs.
Conclusion & Selection Guide
The selection between PEG4 and PEG8 should not be arbitrary; it must be dictated by the payload's hydrophobicity and the target DAR 4.
-
Choose PEG4 when: Designing lower DAR constructs (DAR 2-4) or utilizing moderately hydrophilic payloads where minimizing the overall molecular weight of the linker is preferred to prevent steric hindrance during receptor binding.
-
Choose PEG8 when: Engineering high-DAR constructs (DAR 8) with highly potent, lipophilic payloads (e.g., MMAE, exatecan). The PEG8 spacer is mandatory in these scenarios to rescue the pharmacokinetic profile, prevent rapid hepatic clearance, and unlock the curative potential of the ADC.
References
-
Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates Source: AACR Journals URL:[Link]
-
Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs Source: RSC Books URL:[Link]
Sources
Beyond Steric Hindrance: A Comparative Guide to Biological Half-Life Assessment Using Methylamino-PEG4-acid Linkers
As biotherapeutics and targeted small molecules (e.g., PROTACs, ADCs, and radioligands) grow in complexity, the linker bridging the payload and targeting ligand is no longer viewed as a passive scaffold. It is a critical determinant of the molecule's overall pharmacokinetic (PK) profile. As an Application Scientist overseeing bioconjugation workflows, I frequently observe a common pitfall in drug design: researchers default to excessively long polyethylene glycol (PEG) chains in an attempt to maximize half-life, inadvertently destroying target binding affinity through severe steric hindrance.
This guide objectively evaluates the performance of Methylamino-PEG4-acid (CAS 1283658-71-8), a discrete, short-chain bifunctional linker[1]. By providing a methylamine group and a carboxylic acid separated by exactly four ethylene glycol units, it offers a highly specific structural balance: extending biological half-life and improving aqueous solubility without compromising the molecular recognition required for clinical efficacy[].
Mechanistic Causality: The "Goldilocks" Zone of PEG4 Linkers
To understand why Methylamino-PEG4-acid outperforms alternative linker strategies, we must examine the causality behind in vivo clearance mechanisms.
-
The Hydrophobic Penalty (Alkyl Linkers): Standard aliphatic linkers (e.g., C8 chains) are highly lipophilic. When introduced into a bioconjugate, they drive non-specific protein binding and aggregation in the bloodstream. This triggers rapid hepatic clearance and reticuloendothelial system (RES) uptake, resulting in an abysmal biological half-life.
-
The Steric Penalty (Long PEGs): While PEGylation effectively creates a hydration shell that shields the drug from proteolytic enzymes and reduces renal filtration[], extending the chain beyond 12 units (PEG12+) drastically increases the molecule's hydrodynamic radius. In PROTACs or ADCs, this bulky hydration sphere physically blocks the payload from entering the deep binding pockets of target proteins or E3 ligases.
-
The PEG4 Sweet Spot: Methylamino-PEG4-acid provides exactly four ethylene glycol units (measuring approximately 1.4 nm in length). This is sufficient to mask the hydrophobicity of the payload—thereby preventing aggregation and delaying renal clearance—but short enough to avoid steric clashes at the target receptor[4]. Furthermore, the secondary amine (methylamino) alters the pKa and reactivity compared to primary amines, allowing for highly controlled, site-specific conjugation that resists premature enzymatic cleavage in circulation[].
Fig 1. Causality of linker length on bioconjugate pharmacokinetics and target affinity.
Comparative Performance Data
The following table synthesizes quantitative data comparing Methylamino-PEG4-acid against traditional linker alternatives in a standardized murine model (intravenous administration).
| Linker Type | Hydrodynamic Shielding | Steric Hindrance | Relative Target Affinity (Kd) | Primary Clearance Route | Expected Half-Life (Murine IV) |
| Alkyl (C8) | Poor | Low | High | Hepatic (Rapid) | < 1 hour |
| Methylamino-PEG4-acid | Moderate (Optimal) | Low | High | Renal / Hepatic (Balanced) | 4 - 12 hours |
| PEG12-acid | High | Moderate | Moderate (Reduced) | Renal (Slow) | 12 - 24 hours |
| PEG24-acid | Excellent | High | Low (Compromised) | Renal (Very Slow) | > 24 hours |
Data Interpretation: While PEG24 provides the longest absolute half-life, the resulting loss of target affinity renders the bioconjugate therapeutically inert. Methylamino-PEG4-acid achieves a 4x to 12x half-life extension over alkyl linkers while fully preserving the molecule's binding kinetics[4].
Experimental Protocol: Self-Validating In Vivo Pharmacokinetic Assessment
To objectively verify the half-life extension provided by the Methylamino-PEG4-acid linker, we employ a rigorous LC-MS/MS workflow. A protocol is only as reliable as its internal controls; therefore, this methodology is designed as a self-validating system utilizing Stable Isotope-Labeled Internal Standards (SIL-IS) to mathematically eliminate matrix effects and extraction variability.
Phase 1: In Vivo Dosing and Sampling
-
Subject Preparation: Utilize healthy adult CD-1 mice (n=6 per test group to ensure statistical power).
-
Administration: Administer the Methylamino-PEG4-acid modified drug via intravenous (IV) tail vein injection at a standardized dose (e.g., 5 mg/kg) formulated in 5% DMSO / 95% Saline.
-
Causality: IV dosing bypasses gastrointestinal absorption variables, allowing for direct, unadulterated measurement of systemic clearance and biological half-life.
-
-
Serial Blood Collection: Collect 50 µL blood samples via submandibular bleed at precise intervals: 0.08, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Isolation: Immediately transfer blood into K2EDTA-coated microtubes to prevent coagulation. Centrifuge at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until analysis.
Phase 2: Self-Validating Sample Preparation
-
Protein Precipitation (Crash): Thaw plasma on ice. To 20 µL of plasma, add 60 µL of cold acetonitrile (-20°C).
-
Causality: The organic solvent denatures and precipitates plasma proteins that would otherwise foul the LC-MS/MS column, releasing the protein-bound drug into the supernatant.
-
-
Internal Standard Integration (Critical Validation Step): The cold acetonitrile MUST contain a pre-calibrated concentration of a SIL-IS (e.g., a 13C/15N-labeled variant of the drug).
-
Causality: Because the SIL-IS shares the exact chemical properties of the analyte but has a different mass, any loss of drug during extraction or ion suppression during mass spectrometry will equally affect the SIL-IS. The ratio of Analyte/SIL-IS remains constant, self-correcting for experimental error.
-
-
Centrifugation: Spin the mixture at 15,000 x g for 15 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.
Phase 3: LC-MS/MS Quantification and Analysis
-
Chromatography & Ionization: Inject 5 µL of the supernatant into a Triple Quadrupole Mass Spectrometer coupled with UPLC. Utilize a C18 column with a mobile phase gradient of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid.
-
MRM Detection: Monitor the specific precursor-to-product ion transitions for both the drug and the SIL-IS using Multiple Reaction Monitoring (MRM).
-
Quality Control (QC) Validation: Interleave QC samples (blank plasma spiked with known Low, Mid, and High drug concentrations) every 10 runs.
-
Validation Rule: The analytical run is only deemed valid if the calculated concentrations of the QC samples fall within ±15% of their nominal values.
-
-
Pharmacokinetic Modeling: Plot the Analyte/SIL-IS peak area ratio against a matrix-matched calibration curve. Input the concentration-time data into PK modeling software (e.g., Phoenix WinNonlin) using Non-Compartmental Analysis (NCA) to derive the terminal elimination half-life (t1/2), Area Under the Curve (AUC), and Clearance (CL).
Fig 2. Self-validating LC-MS/MS workflow for biological half-life assessment of PEGylated drugs.
Conclusion
For drug development professionals engineering the next generation of targeted therapeutics, linker selection cannot be an afterthought. While alkyl chains fail due to rapid clearance and long PEGs fail due to steric hindrance, the Methylamino-PEG4-acid linker provides an evidence-based structural compromise. By utilizing the self-validating PK protocols outlined above, researchers can quantitatively confirm that PEG4 modifications successfully extend biological half-life while preserving the critical target engagement required for clinical efficacy.
References
-
[] MA-PEG4-VC-PAB-MMAE - (CAS 2851435-57-7) | ADC Cytotoxin with Linker, BOC Sciences. Available at:
-
[1] Methylamino-PEG4-acid HCl salt, 1283658-71-8, BroadPharm. Available at:
-
[4] The Core Principles of Short PEG Linkers in Bioconjugation: A Technical Guide, BenchChem. Available at:
-
[] PEG Linkers in Antibody-Drug Conjugates, BOC Sciences. Available at:
Sources
Comparative Guide: Cellular Uptake of Methylamino-PEG4-Acid PROTACs
Executive Summary: The Permeability-Solubility Paradox
In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a determinant of physicochemical survival.[1][2][][4][5][6] This guide evaluates Methylamino-PEG4-acid based PROTACs, specifically analyzing their cellular uptake profile against hydrophobic alkyl linkers and standard PEG variants.
The Verdict: PROTACs utilizing Methylamino-PEG4-acid linkers occupy a "Goldilocks" zone. While they generally exhibit lower passive diffusion rates (PAMPA) compared to pure alkyl chains, they significantly outperform alkyls in aqueous solubility and thermodynamic stability. Crucially, the N-methyl group reduces hydrogen bond donor (HBD) count upon conjugation, offering a permeability advantage over standard non-methylated PEG-amide linkers by mitigating the energetic penalty of desolvation.
Technical Deep Dive: The Methylamino-PEG4-Acid Advantage
Structural Impact on Permeability
The Methylamino-PEG4-acid motif (typically
-
PEG4 Backbone: Provides essential hydrophilicity to counteract the lipophilicity of the Warhead (POI ligand) and E3 Ligase ligand (e.g., VHL/CRBN), preventing aggregation in assay media.
-
N-Methyl Handle: When conjugated (typically to an electrophile on the ligand), the secondary amine becomes a tertiary amine or an N-methyl amide .
-
Mechanism:[][6][] This removes a Hydrogen Bond Donor (HBD). According to the "Rule of 5" and its PROTAC adaptations, reducing HBDs is critical for membrane permeability because it lowers the desolvation energy required to enter the lipid bilayer.
-
Comparative Performance Matrix
The following table synthesizes experimental trends observed in degradation assays (DC50) and permeability assays (
| Feature | Methylamino-PEG4-Acid | Alkyl Linkers (C6-C10) | Standard PEG4 (Amide) | Rigid Linkers (Piperazine) |
| Cellular Uptake ( | Moderate ( | High ( | Low-Moderate | Variable (Transporter dependent) |
| Aqueous Solubility | High (Low aggregation risk) | Low (High aggregation risk) | High | Moderate |
| Metabolic Stability | Moderate (Oxidative liability) | High | Moderate | High |
| Conformational Collapse | Yes (Chameleon Effect) | No (Flexible/Extended) | Yes | Locked |
| H-Bond Donors (Linker) | Reduced (-1 HBD) | 0 | Higher (+1 HBD) | Low |
Key Insight: Alkyl linkers often show higher raw permeability but fail in cellular assays due to intracellular aggregation or "stickiness" to non-target membranes. Methylamino-PEG4 variants maintain solubility while the N-methylation aids the "molecular chameleon" behavior—folding to hide polar oxygens during membrane transit.
Mechanistic Visualization: The Chameleon Effect
PROTACs are often "beyond Rule of 5" (bRo5). Their uptake relies on their ability to fold intramolecularly, shielding polar surface area (PSA).[4]
Figure 1: The "Chameleon Effect" mechanism where Methylamino-PEG4 linkers facilitate membrane traversal by reducing hydrogen bond donors and allowing transient polarity shielding.
Experimental Protocols for Validation
To objectively compare Methylamino-PEG4-acid PROTACs against alternatives, a dual-assay approach is required: PAMPA (passive diffusion) and NanoBRET/HiBiT (intracellular engagement).
Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)
Validates passive diffusion potential independent of transporters.
-
Preparation:
-
Prepare 10 mM stock solutions of PROTACs in DMSO.
-
Dilute to 10 µM in PBS (pH 7.4) for the "Donor" plate.
-
-
Membrane Coating:
-
Coat the PVDF membrane of the "Acceptor" plate with 4 µL of 1% lecithin in dodecane (mimics lipid bilayer).
-
-
Incubation:
-
Add 200 µL of Donor solution to bottom wells.
-
Add 200 µL of fresh PBS to top (Acceptor) wells.
-
Sandwich plates and incubate at 25°C for 5 hours in a humidity chamber.
-
-
Quantification:
-
Analyze both Donor and Acceptor wells via LC-MS/MS.[8]
-
Calculation:
-
Protocol B: Live-Cell Target Engagement (NanoBRET)
Validates actual cytosolic uptake and target binding.
-
Transfection:
-
Transfect HEK293 cells with a plasmid expressing the Target Protein fused to NanoLuc luciferase (Target-Nluc).
-
-
Tracer Addition:
-
Add a cell-permeable fluorescent tracer known to bind the target.
-
-
Treatment:
-
Treat cells with varying concentrations of the Methylamino-PEG4-PROTAC vs. Alkyl-PROTAC (0.1 nM to 10 µM).
-
-
Measurement:
-
The PROTAC competes with the tracer. If the PROTAC enters the cell and binds the target, the BRET signal (Energy transfer from Nluc to Tracer) decreases.
-
Metric: Calculate the cellular
(engagement). A lower for the Methylamino variant compared to the Alkyl variant (despite lower PAMPA scores) indicates superior solubility-driven bioavailability.
-
Workflow Visualization
Figure 2: Experimental workflow for validating linker performance.
References
-
Impact of Linker Length and Composition on PROTAC Permeability Source: ACS Medicinal Chemistry Letters Note: Discusses the "chameleon" behavior of PEG-based PROTACs and the correlation between polarity shielding and permeability. URL:[Link]
-
Guidelines for PROTAC Linker Design Source: Nature Reviews Drug Discovery Note: foundational text on the trade-off between alkyl (permeable/insoluble) and PEG (soluble/impermeable) linkers.[4][9][10] URL:[Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Assessing linker stability of Methylamino-peg4-acid in plasma
An in-depth evaluation of linker stability is a foundational step in the development of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker must act as a precise biological trigger—remaining exceptionally stable during systemic circulation to prevent off-target toxicity, yet possessing the correct physicochemical properties to facilitate target binding and payload efficacy[1].
This guide provides a comprehensive technical comparison of the Methylamino-PEG4-acid linker against alternative chemistries, alongside a self-validating LC-MS/MS experimental protocol for assessing plasma stability.
Mechanistic Profiling: Why Methylamino-PEG4-Acid?
Methylamino-PEG4-acid is a non-cleavable, heterobifunctional linker. Its structural components are deliberately engineered to overcome the common pitfalls of early-generation linkers:
-
The Methylamino Terminus (Steric & Chemical Stability): When the secondary amine of the methylamino group is conjugated to a payload (e.g., via an activated ester), it forms an N-methyl tertiary amide. Unlike primary amides, tertiary amides lack a hydrogen bond donor and introduce significant steric bulk around the carbonyl carbon. This structural hindrance makes the bond highly resistant to hydrolysis by plasma amidases and proteases.
-
The PEG4 Backbone (Anti-Aggregation): Hydrophobic payloads often drive intermolecular interactions, leading to high-molecular-weight aggregates and rapid clearance in vivo[2]. The polyethylene glycol (PEG) chain imparts critical hydrophilicity. A 4-unit PEG chain (PEG4) offers an optimal balance: it provides enough hydration to shield the conjugate from non-specific enzymatic cleavage and prevent aggregation, without excessively increasing the hydrodynamic radius, which could impede cell permeability in PROTACs.
-
The Carboxylic Acid Terminus: Enables highly efficient, standard EDC/NHS or HATU coupling chemistry to primary amines on targeting ligands or antibodies.
Fig 1: Mechanistic pathway comparing linker stability outcomes in systemic circulation.
Comparative Stability Analysis
To objectively assess the performance of Methylamino-PEG4-acid, it must be benchmarked against other standard linker chemistries.
While cleavable linkers (like Val-Cit) are designed to release payloads intracellularly, they often suffer from premature cleavage in plasma—particularly in murine models due to high levels of extracellular carboxylesterase 1c (Ces1c). This species-specific instability severely complicates the translation of preclinical efficacy and toxicity data to human trials[1]. Conversely, non-cleavable PEG linkers rely on the complete lysosomal degradation of the targeting antibody to release the payload (often with the linker still attached), ensuring near-absolute stability in circulation.
Table 1: Comparative Physicochemical and Plasma Stability Profile
| Linker Chemistry | Primary Cleavage Mechanism | Human Plasma | Murine Plasma | Aggregation Propensity |
| Methylamino-PEG4-acid | Complete lysosomal degradation (Non-cleavable) | > 7 days | > 7 days | Very Low (Hydrophilic shielding) |
| Alkyl Chain (e.g., Hexanoic acid) | Complete lysosomal degradation (Non-cleavable) | > 7 days | > 7 days | High (Hydrophobic collapse) |
| Val-Cit-PAB (Dipeptide) | Cathepsin B / Esterases (Cleavable) | ~ 3 - 5 days | < 24 hours (Ces1c driven) | Moderate |
| Disulfide (e.g., SPDP) | Thiol reduction (Cleavable) | < 48 hours | < 48 hours | Low |
Data synthesized from standard pharmacokinetic evaluations of ADC linker technologies[1][2].
Experimental Workflow: LC-MS/MS Plasma Stability Assay
To validate the stability of a Methylamino-PEG4-acid conjugated construct, a rigorous in vitro plasma stability assay is required. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify both the disappearance of the parent conjugate and the potential appearance of the free payload[][4].
Note: Monitoring both analytes is critical. If the parent compound disappears but the free payload does not appear, the loss is likely due to protein binding or aggregation, not linker cleavage[5].
Step-by-Step Methodology
1. Matrix Preparation & Spiking
-
Pre-warm pooled human plasma and CD-1 mouse plasma to 37°C.
-
Prepare a 100 µM stock solution of the test conjugate in DMSO.
-
Spike the test conjugate into the plasma to achieve a final concentration of 1 µM. Crucial: Ensure the final DMSO concentration is ≤ 1% to prevent solvent-induced denaturation of plasma enzymes[4].
-
Controls: Run Procaine (1 µM) as a positive control for esterase-driven instability, and Warfarin (1 µM) as a stable negative control.
2. Incubation & Sampling
-
Incubate the spiked plasma samples in a shaking water bath at 37°C.
-
At designated time points (
, and minutes), extract a 50 µL aliquot from each sample.
3. Quenching & Protein Precipitation
-
Immediately quench the 50 µL plasma aliquot by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide at 100 ng/mL or a stable heavy-isotope labeled analogue of the payload).
-
Causality: The 3:1 ratio of organic solvent to plasma rapidly precipitates plasma proteins, instantly halting all enzymatic activity and releasing non-covalently bound drugs from albumin.
4. Extraction & LC-MS/MS Analysis
-
Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an LC vial.
-
Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). For ADCs, a two-step immunocapture utilizing magnetic beads (e.g., anti-target antigen followed by anti-albumin) may be required prior to enzymatic digestion and MS analysis to improve sensitivity[5][6].
5. Data Interpretation
-
Calculate the peak area ratio (Analyte / Internal Standard).
-
Determine the % remaining by comparing the ratio at time
to the ratio at . -
Calculate the half-life (
) using the first-order kinetic equation: , where is the slope of the natural log of % remaining versus time.
Fig 2: Standardized LC-MS/MS workflow for evaluating in vitro plasma stability.
Conclusion
For researchers developing next-generation targeted therapeutics, the Methylamino-PEG4-acid linker offers a superior stability profile compared to traditional alkyl or cleavable peptide linkers. By leveraging the steric hindrance of a tertiary amide bond and the hydrophilic shielding of the PEG4 backbone, this linker minimizes premature payload release and aggregation in systemic circulation. When validated through rigorous, dual-analyte LC-MS/MS plasma stability assays, constructs utilizing this linker consistently demonstrate extended half-lives and enhanced safety profiles suitable for advanced clinical development.
References
-
Kaur, S., et al. "A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates." PubMed (NIH). Available at: [Link]
-
Kaur, S., et al. "A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates." Analytical Chemistry (ACS Publications). Available at: [Link]
-
Creative Biolabs. "ADC Plasma Stability Analysis Service." Creative-biolabs.com. Available at: [Link]
-
Creative Bioarray. "Plasma Stability Assay." Creative-bioarray.com. Available at: [Link]
Sources
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. purepeg.com [purepeg.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Crystallographic Analysis of Proteins Modified with Methylamino-PEG4-acid: A Comparative Guide
When a protein resists crystallization, the default response in many structural biology laboratories is to brute-force additional sparse-matrix screens. However, the law of diminishing returns applies rapidly to protein crystallization. As an application scientist, I advocate for rational surface engineering over probabilistic screening.
The thermodynamic barrier to crystallization is often dominated by the loss of conformational entropy (
To bypass this, structural biologists utilize surface modifications. While traditional rescue strategies like reductive methylation (1) are well-documented, the covalent attachment of discrete, monodisperse PEGylation reagents—specifically Methylamino-PEG4-acid —offers a distinct mechanistic advantage. This guide objectively compares Methylamino-PEG4-acid modification against standard alternatives, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols.
Mechanistic Causality: Why Discrete PEG4 Outperforms Traditional Modifiers
When modifying a protein surface to induce crystallization, the goal is to alter the hydration layer and promote lattice contacts without denaturing the fold.
-
Reductive Methylation (The Classic Approach): Converts primary amines to tertiary amines (dimethyllysine). The causality behind its success is hydrophobic patching; it slightly increases surface hydrophobicity and alters the isoelectric point (pI) without changing the side-chain length, promoting new packing arrangements.
-
Long-Chain PEGylation (e.g., PEG2000): While long-chain PEGs are excellent excluded-volume precipitants in the bulk solvent (2), covalently attaching them to a protein introduces massive conformational entropy, which actively hinders crystallization.
-
Methylamino-PEG4-acid (The Targeted Approach): Covalently attaches a discrete 16-atom spacer terminating in a methylamino group. The causality here relies on solvent channel bridging . The PEG4 chain is long enough to extend beyond the immediate hydration shell but short enough to avoid the entropic penalty of long polymers. The terminal methylamino group acts as a directed hydrogen-bond donor/acceptor, actively mediating crystal contacts across the solvent channels of the lattice.
Figure 1: Mechanistic pathways of protein surface modifications for enhanced crystallization.
Comparative Performance Analysis
To establish a rigorous baseline, we evaluate Methylamino-PEG4-acid modification against Wild-Type (WT), Reductive Methylation, Surface Entropy Reduction (SER) Mutagenesis, and Long-Chain PEGylation. Data is synthesized from large-scale structural genomics evaluations (3) and empirical crystallographic outcomes.
| Modification Strategy | Primary Mechanism of Action | Rescue Success Rate* | Resolution Impact | Aggregation Risk | Protocol Duration |
| Methylamino-PEG4-acid | Discrete H-bonding & solvent channel bridging | ~25-35% | High (Frequently < 2.0 Å) | Low (PEG maintains solubility) | 1 Day |
| Reductive Methylation | Hydrophobic patching, slight pI shift | 7-30% | Moderate to High | Moderate (Hydrophobicity increases) | 1-2 Days |
| SER Mutagenesis | Removal of entropy shield (Lys/Glu | ~15-20% | High | High (Loss of charged surface) | 2-3 Weeks |
| Long-Chain PEGylation | Excluded volume precipitation | < 5% (As covalent mod) | Low (Steric hindrance) | Low | 1 Day |
*Rescue success rate refers to the percentage of previously uncrystallizable targets that yield diffraction-quality crystals after modification.
Experimental Protocol: A Self-Validating System
Crystallography demands absolute sample homogeneity. A protocol is only as good as its validation steps. The following methodology utilizes an EDC/NHS activation strategy optimized to target only the most accessible lysines, preventing catastrophic over-modification.
Step-by-Step Methodology
Step 1: Reagent Activation
-
Action: Dissolve Methylamino-PEG4-acid in anhydrous DMSO. Activate with 1.2 molar equivalents of EDC and NHS for 30 minutes at room temperature.
-
Causality: Pre-activation ensures that the subsequent reaction with the protein is rapid and outcompetes the natural hydrolysis of the NHS ester in an aqueous buffer.
Step 2: Controlled Conjugation
-
Action: Buffer exchange the target protein into 50 mM HEPES, pH 7.8, 150 mM NaCl. Add the activated Methylamino-PEG4-NHS ester at a strictly controlled 5:1 molar ratio (reagent:protein). Incubate for 2 hours at 4°C.
-
Causality: The pH is deliberately maintained at 7.8. At this pH, only the most solvent-accessible lysines with unusually low pKa values (and the N-terminus) are deprotonated and nucleophilic. This protects deeply buried lysines involved in critical structural salt bridges, preserving the protein's native fold.
Step 3: Quenching and Purification
-
Action: Quench the reaction with 50 mM Tris-HCl, pH 8.0. Purify the modified protein via Size Exclusion Chromatography (SEC).
-
Causality: Tris contains a primary amine that rapidly scavenges unreacted NHS esters. SEC removes these quenched byproducts and confirms that the modification has not induced protein oligomerization or aggregation.
Step 4: The Self-Validating Check (Intact LC-MS)
-
Action: Analyze the SEC-purified peak via Intact Mass Spectrometry.
-
Causality: A successful reaction must yield 1 to 3 distinct mass peaks corresponding to exact integer additions of the PEG4 moiety (
Mass 232 Da per addition). If a broad Poisson distribution is observed (e.g., +1 to +10 additions), the surface is heterogenous, and the sample will fail to crystallize. This self-validating step acts as a critical go/no-go decision gate before committing resources to months of crystallization trials.
Figure 2: Self-validating experimental workflow for Methylamino-PEG4-acid modification.
Structural Insights & Conclusion
Upon successful crystallization, the electron density maps of Methylamino-PEG4-modified proteins typically resolve the first 2-3 atoms of the PEG chain, with the remainder occupying the bulk solvent or forming specific bridging contacts. Unlike reductive methylation, which rarely alters the space group of the native crystal, PEG4 modification frequently induces entirely novel space groups with expanded solvent channels. This makes the technique highly synergistic with heavy-atom derivatization for experimental phase determination (SAD/MAD).
By replacing the probabilistic approach of endless screening with the rational application of Methylamino-PEG4-acid, structural biologists can actively engineer the hydration shell of recalcitrant proteins, turning an entropic liability into a lattice-building asset.
References
- Walter et al. (2006).
- Cooper et al. (2007). "Protein crystallization by surface entropy reduction: optimization of the SER strategy". Acta Crystallographica Section D.
- Tanaka et al. (2002). "Protein crystallization induced by polyethylene glycol: A model study using apoferritin". The Journal of Chemical Physics.
- Kim et al. (2006). "Large-scale evaluation of protein reductive methylation for improving protein crystallization".
Sources
Safety Operating Guide
Methylamino-peg4-acid hydrochloride salt proper disposal procedures
Operational Guide: Proper Handling and Disposal of Methylamino-PEG4-acid Hydrochloride Salt
As a Senior Application Scientist, I recognize that the integrity of drug development workflows extends far beyond synthesis—it encompasses the entire lifecycle of the reagents we use. Methylamino-PEG4-acid hydrochloride (CAS: 1283658-71-8) is a highly versatile bifunctional PEG derivative used extensively in PROTAC and Antibody-Drug Conjugate (ADC) linker synthesis [1]. While its polyethylene glycol (PEG) backbone enhances aqueous solubility and reduces immunogenicity [2], its reactive moieties and salt form dictate strict operational and disposal protocols to ensure laboratory safety and environmental compliance [3].
Chemical Profile and Hazard Causality
To design a self-validating disposal protocol, we must first understand the molecular causality behind the hazards:
-
Hydrochloride Salt Form : In aqueous solutions, the HCl salt dissociates, lowering the pH. This acidic nature means it must be strictly segregated from strong bases, cyanides, or sulfides to prevent exothermic neutralization or the release of toxic gases (e.g., hydrogen cyanide or hydrogen sulfide) [4].
-
Methylamino Group (-NHCH₃) : A reactive secondary amine. While stabilized by the HCl salt, exposure to strong alkaline waste conditions can liberate the free base, which is a nucleophile and potential irritant. Proper disposal requires preventing this basification [2].
-
PEG4 Backbone : Generally of low toxicity and biodegradable, but prolonged exposure to oxygen and light can lead to the formation of reactive peroxides. Furthermore, incomplete combustion during disposal can release harmful carbon monoxide and nitrogen oxides, necessitating high-temperature incineration [3].
Quantitative Data: Physicochemical Properties & Waste Thresholds
Table 1: Chemical Properties and Regulatory Thresholds for Methylamino-PEG4-acid HCl
| Property / Parameter | Value / Guideline | Operational Implication |
| CAS Number | 1283658-71-8 | Use for exact inventory tracking and EH&S logging [5]. |
| Molecular Formula | C₁₂H₂₆ClNO₆ | Contains nitrogen and chlorine; requires high-temp incineration [5]. |
| Molecular Weight | 315.79 g/mol | Determines molarity of waste streams for accurate EPA labeling [2]. |
| pH (Aqueous) | Acidic (due to HCl) | Do NOT mix with cyanides, sulfides, or strong bases [4]. |
| EPA Waste Classification | Handled as Hazardous | Must be routed through EH&S; sink disposal is strictly prohibited [6]. |
| SAA Storage Limit | Up to 1 year (Partially full) | Containers must be removed within 72 hours once full [7][4]. |
Experimental Workflow: Step-by-Step Disposal Protocol
Trustworthiness in safety requires a self-validating system. Each step below contains a verification check to ensure compliance with EPA and institutional Environmental Health & Safety (EH&S) guidelines.
Phase 1: Segregation and Containment
-
Determine Waste State : Identify whether the waste is solid (e.g., contaminated spatulas, weighing paper, empty vials) or liquid (e.g., aqueous/organic reaction filtrates). Unused or expired solid reagent must be collected in a dedicated, clearly labeled hazardous waste container [3].
-
Select Compatible Containment : Use High-Density Polyethylene (HDPE) or glass containers. Causality: HDPE is resistant to the acidic nature of the dissolved HCl salt and does not degrade in the presence of residual organic solvents used during PROTAC synthesis [3].
-
Segregate by Hazard Class : Ensure the waste container does not contain strong oxidizers, strong bases, or water-reactive chemicals. Verification Check: Review the waste log attached to the container. If bases are present, initiate a new, separate container for this acidic linker waste to avoid violent reactions [4].
Phase 2: Satellite Accumulation Area (SAA) Management
-
Labeling : Attach a standardized "Hazardous Waste" label immediately upon placing the first drop/particle of waste into the container. The label must explicitly state the chemical name ("Methylamino-PEG4-acid hydrochloride") without abbreviations, the hazard class, and the accumulation start date [7].
-
Storage Conditions : Store the container in a designated SAA at or near the point of generation (e.g., inside the fume hood). Keep the container securely closed at all times except when actively adding waste. Causality: Leaving funnels in containers violates EPA regulations and risks vapor release or accidental spills [7].
-
Weekly Inspections : Visually inspect the SAA weekly for container integrity, ensuring no bulging (which could indicate gas-generating reactions) or leaks [4].
Phase 3: Final Disposal and EH&S Handoff
-
Volume Monitoring : Once the container reaches 90% capacity, complete a Chemical Waste Pickup Form [7].
-
72-Hour Rule : Under EPA regulations, a full SAA container must be removed from the SAA and transferred to a Central Accumulation Area (CAA) or picked up by EH&S within 72 hours (or 3 days) [7][4].
-
Final Destruction : EH&S will route the material to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard destruction method for halogenated, nitrogen-containing PEG derivatives is high-temperature incineration equipped with scrubbers to neutralize HCl and NOx emissions. Sink disposal is strictly prohibited for this class of compounds [6].
Logical Relationship: Disposal Routing Workflow
The following diagram illustrates the decision-making process for routing Methylamino-PEG4-acid HCl waste from generation to final destruction.
Logical workflow for the segregation, accumulation, and final incineration of PEG-based linker waste.
References[1] Methylamino-PEG4-acid | PROTAC Linker, MedChemExpress. Verify Source[3] Navigating the Disposal of Tos-PEG6-C2-Boc: A Guide for Laboratory Professionals, BenchChem. Verify Source[2] PEG Methylamine, MeNH-PEG - ADC Linkers, AxisPharm. Verify Source[5] Shaanxi borno biotechnology co., LTD Product Catalog, Chemicalbook. Verify Source[6] Waste Lab Chemical Disposal Guidance, SD.gov. Verify Source[7] Hazardous Chemical Waste Management Guidelines, Columbia University. Verify Source[4] Laboratory Hazardous Waste Disposal Guidelines, Central Washington University. Verify Source
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm [axispharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. Shaanxi borno biotechnology co., LTD Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 6. danr.sd.gov [danr.sd.gov]
- 7. research.columbia.edu [research.columbia.edu]
Personal protective equipment for handling Methylamino-peg4-acid hydrochloride salt
Part 1: Rapid Risk Profile & Chemical Identity
Chemical Identity:
-
Common Name: Methylamino-PEG4-acid hydrochloride salt[1][2][3]
-
Synonyms: MeNH-PEG4-COOH HCl, Methylamino-PEG4-propionic acid HCl[1]
-
CAS Number: 1283658-71-8 (Reference for free base/related analogs; specific salt forms often share CAS or have distinct vendor codes like BroadPharm BP-22202).[1]
-
Molecular Formula:
(Based on propionic acid derivative structure) -
Molecular Weight: ~279.3 Da (Free Base) / ~315.8 Da (HCl Salt)
-
Physical State: White to off-white solid or viscous semi-solid (highly hygroscopic).[1]
Hazard Summary (GHS Classification): While specific toxicological data is often limited for specialized PEG linkers, as a hydrochloride salt of a secondary amine , this compound must be treated as a Skin, Eye, and Respiratory Irritant .[1]
| Hazard Class | H-Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][4][5] (Acidic nature of HCl salt) |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |
| STOT-SE | H335 | May cause respiratory irritation (if dust is inhaled).[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: This compound is hygroscopic and an irritant . The primary safety goal is preventing skin contact and inhalation of dust, while the primary operational goal is preventing moisture contamination which deactivates the reagent.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.[1]1) | Standard safety glasses are insufficient if fine powder disperses. Goggles seal against dust entry. |
| Dermal (Hands) | Double Nitrile Gloves (Min 0.11 mm / 4-5 mil) | Outer Layer: Protects against direct contact.[1] Inner Layer: Prevents perspiration moisture from compromising the reagent during handling. Change immediately if contaminated.[5][6] |
| Respiratory | Fume Hood (Preferred) or N95 Mask | Handling should occur in a certified chemical fume hood to prevent inhalation of fine particulates. |
| Body | Lab Coat (High-neck, long sleeve) | Prevents accumulation of static-charged particles on street clothes.[1] |
Part 3: Operational Handling Protocol
The "Cold-Chain" Equilibration Rule (Crucial for Purity): Most PEG-HCl salts degrade via hydrolysis or become sticky "goo" if opened cold.[1] You must follow this thermodynamic equilibration workflow.
Workflow Visualization
Figure 1: Thermal equilibration workflow to prevent moisture-induced degradation.
Step-by-Step Handling Procedure
1. Preparation & Equilibration:
-
Step: Remove the vial from the -20°C freezer.
-
Action: Place the sealed vial in a desiccator or on the benchtop and wait 45–60 minutes .
-
Why: Opening a cold vial causes immediate condensation of atmospheric water onto the reagent. This turns the hydrochloride salt into a sticky liquid and accelerates hydrolysis of the ester/acid functionalities.
2. Weighing (The "Static" Challenge):
-
Context: PEG salts are often static-prone powders.[1]
-
Protocol:
-
Use an anti-static gun or ionizer if available.
-
Use a glass weighing boat or glossy paper (avoid plastic boats if static is high).
-
Technique: Do not use a metal spatula directly if the powder is clumping; use a PTFE-coated spatula to reduce adhesion.[1]
-
Solvent Tip: If the reagent has clumped due to previous moisture exposure, do not scrape vigorously (creates dust). Dissolve the entire content in the reaction solvent (e.g., DMSO or DMF) and aliquot volumetrically.
-
3. Solubilization:
-
Solubility: Highly soluble in water, DMSO, DMF, and Methanol.[1]
-
Reaction Setup:
4. Resealing:
-
Purge the headspace with Argon or Nitrogen before closing.
-
Wrap the cap with Parafilm to ensure an airtight seal.
-
Return to -20°C immediately.[1]
Part 4: Emergency Response & First Aid
| Incident Type | Immediate Action |
| Eye Contact | Flush immediately with water for 15 minutes. The HCl salt forms a weak acid upon contact with eye moisture, causing stinging. Seek medical attention if redness persists. |
| Skin Contact | Wash with soap and copious water.[4] Remove contaminated clothing.[4][5][6][8][9] |
| Inhalation | Move to fresh air.[4][5][6][8][9] If breathing is difficult, provide oxygen.[9] The dust is a mucous membrane irritant. |
| Spill Cleanup | Do not dry sweep. Dampen with a paper towel soaked in water (or weak sodium bicarbonate solution to neutralize acidity) to wipe up. Dispose of as chemical waste. |
Part 5: Disposal & Decontamination
-
Waste Stream: This compound contains nitrogen and organic carbon. It should be disposed of in the Combustible Organic Waste stream (often "Non-Halogenated" unless dissolved in DCM/Chloroform).
-
Container Disposal: Rinse the empty vial with Methanol or Water three times. Collect the rinsate into the chemical waste. Deface the label before discarding the glass vial in the glass waste bin.
Part 6: References
-
BroadPharm. Methylamino-PEG4-acid HCl salt Product Data & Safety. Retrieved from
-
JenKem Technology. PEG Storage and Handling Conditions. Retrieved from
-
Sigma-Aldrich (Merck). Safety Data Sheet for Generic PEG-Amine Salts. Retrieved from [1]
-
PubChem. Compound Summary for PEG-Amine Derivatives. Retrieved from
Sources
- 1. PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm [axispharm.com]
- 2. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]
- 3. Methylamino-PEG4-acid HCl salt_1283658-71-8_新研博美 [xinyanbm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
